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Core Science & Biosynthesis

Foundational

Advanced Synthesis Guide: 1-(2-Methoxyphenyl)-2-methylpiperazine

Executive Summary This technical guide details the synthesis of 1-(2-methoxyphenyl)-2-methylpiperazine , a critical pharmacophore found in serotonin (5-HT1A) and adrenergic ( ) receptor modulators. Unlike the symmetrical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(2-methoxyphenyl)-2-methylpiperazine , a critical pharmacophore found in serotonin (5-HT1A) and adrenergic (


) receptor modulators. Unlike the symmetrical 1-phenylpiperazine, the introduction of the C2-methyl group creates a chiral center and significant steric differentiation between the two ring nitrogens.

This guide prioritizes a Regioselective Palladium-Catalyzed Cross-Coupling route. While classical cyclization methods (reacting anilines with alkylating agents) often yield complex mixtures or require non-commercial precursors for methylated derivatives, the Buchwald-Hartwig amination offers high fidelity, provided the correct protecting group strategy is employed to manage regioselectivity.

Retrosynthetic Analysis & Regioselectivity Logic

The primary synthetic challenge is controlling regioselectivity on the piperazine ring.

  • Target Molecule: 1-(2-methoxyphenyl)-2-methylpiperazine.

  • Steric Environment: The nitrogen at position 1 (N1) is sterically hindered by the adjacent C2-methyl group. The nitrogen at position 4 (N4) is less hindered.

The "Renumbering" Strategy: Direct arylation of 2-methylpiperazine predominantly occurs at the less hindered N4 position, yielding the wrong isomer (1-(2-methoxyphenyl)-3-methylpiperazine). To synthesize the target (where the aryl group is adjacent to the methyl), we must utilize a precursor where the unhindered nitrogen is protected.

We utilize 1-Boc-3-methylpiperazine . In this precursor, the N1 is protected (Boc) and the methyl is at C3. The free amine is at N4.

  • Coupling: The aryl group attaches to the free N4.

  • Deprotection: The Boc group is removed.

  • Result: The amine bearing the aryl group takes priority as position 1. The methyl group, originally at C3 relative to the Boc, is at C2 relative to the new aryl-amine.

Retrosynthesis Target TARGET: 1-(2-methoxyphenyl)- 2-methylpiperazine Precursor PRECURSOR: 1-Boc-3-methylpiperazine Logic STRATEGY: Arylation of distal N4 followed by renumbering Precursor->Logic 1. Pd-Coupling (N4) Logic->Target 2. Deprotection (N1 becomes N4)

Figure 1: Retrosynthetic logic demonstrating how reacting the distal nitrogen of 1-Boc-3-methylpiperazine yields the target 2-methyl isomer upon IUPAC renumbering.

Primary Route: Pd-Catalyzed Buchwald-Hartwig Amination[1][2][3]

This protocol relies on the cross-coupling of 2-bromoanisole with 1-Boc-3-methylpiperazine . This method is superior to nucleophilic aromatic substitution (


) because the methoxy group on the aryl ring is electron-donating, which deactivates the ring toward 

attack.
Reagent Table
ReagentRoleEquiv.Notes
1-Bromo-2-methoxybenzene Electrophile1.0Also known as o-bromoanisole.
1-Boc-3-methylpiperazine Nucleophile1.2Use (S)-isomer for chiral target.
Pd(OAc)

Pre-catalyst0.02Palladium(II) acetate.
BINAP or RuPhos Ligand0.04RuPhos is preferred for sterically demanding couplings.
Sodium tert-butoxide Base1.5Strong base required for catalytic cycle.
Toluene Solvent-Anhydrous, degassed.[1]
TFA or HCl/Dioxane Deprotection10.0Acidic cleavage of Boc.
Step-by-Step Protocol
Step 1: N-Arylation (Cross-Coupling)
  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N

    
    ), charge a reaction flask with Pd(OAc)
    
    
    
    (2 mol%) and RuPhos (4 mol%). Add anhydrous toluene (5 mL/mmol) and stir at room temperature for 10 minutes to form the active catalyst complex.
  • Addition: Add 1-bromo-2-methoxybenzene (1.0 equiv), 1-Boc-3-methylpiperazine (1.2 equiv), and NaO

    
    Bu (1.5 equiv).
    
  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

    • Mechanistic Insight: The bulky RuPhos ligand facilitates the oxidative addition of the electron-rich aryl bromide and promotes reductive elimination of the sterically hindered amine product.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the intermediate (1-Boc-4-(2-methoxyphenyl)-3-methylpiperazine) via flash column chromatography (Hexanes/EtOAc gradient).

Step 2: Boc-Deprotection
  • Dissolution: Dissolve the purified intermediate in CH

    
    Cl
    
    
    
    (DCM).
  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C. Alternatively, use 4M HCl in Dioxane.

  • Stirring: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of the Boc-protected spot).

  • Free Basing: Evaporate the acid/solvent. The residue is the TFA/HCl salt.

    • To obtain the free base: Dissolve in DCM, wash with saturated aqueous NaHCO

      
       or 1M NaOH. Dry the organic layer over Na
      
      
      
      SO
      
      
      .[3]
  • Isolation: Concentrate to yield 1-(2-methoxyphenyl)-2-methylpiperazine as a viscous oil or low-melting solid.

Reaction Workflow Diagram

Workflow Start Start: 1-Bromo-2-methoxybenzene + 1-Boc-3-methylpiperazine Catalysis Buchwald-Hartwig Coupling Pd(OAc)2 / RuPhos / NaOtBu Toluene, 100°C, 16h Start->Catalysis Intermediate Intermediate: 1-Boc-4-(2-methoxyphenyl)-3-methylpiperazine Catalysis->Intermediate Deprotection Deprotection: TFA in DCM or HCl/Dioxane Intermediate->Deprotection Workup Basic Workup (NaHCO3) Extraction (DCM) Deprotection->Workup Final Product: 1-(2-methoxyphenyl)-2-methylpiperazine Workup->Final

Figure 2: Step-by-step workflow for the synthesis via the Protected Route.

Stereochemical Considerations

The 2-methylpiperazine moiety possesses a chiral center.

  • Racemic Synthesis: Using racemic 1-Boc-3-methylpiperazine yields the racemic product.

  • Enantioselective Synthesis: To obtain the pure (S)-isomer (often the bioactive conformer in this class), start with (S)-1-Boc-3-methylpiperazine .

    • Note: The stereocenter at C3 of the starting material becomes C2 in the product. The configuration is retained during the coupling as the reaction occurs at the nitrogen, not the chiral carbon.

  • Resolution: If starting with racemic material, the final product can be resolved using (+)- or (-)-di-O-benzoyl-tartaric acid in ethanol.

Analytical Validation

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • Aryl Protons:

      
       6.80–7.10 ppm (4H, multiplet).
      
    • Methoxy:

      
       3.85 ppm (3H, singlet).
      
    • Piperazine Ring: Complex multiplets between

      
       2.80–3.40 ppm.
      
    • Methyl Group:

      
       ~1.0–1.1 ppm (3H, doublet). Diagnostic peak for the 2-methyl isomer.
      
    • Amine (NH): Broad singlet (exchangeable), position varies with concentration.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

    • Detection: UV at 254 nm (Aryl absorption).

Alternative Route: Classical Cyclization (Historical Context)

Historically, arylpiperazines were synthesized by reacting anilines with bis(2-chloroethyl)amine derivatives.

  • Reaction: 2-Methoxyaniline +

    
    -bis(2-chloroethyl)amine 
    
    
    
    1-(2-methoxyphenyl)piperazine.[2]
  • Limitation: To introduce the methyl group at position 2 using this method, one would require

    
    -(2-chloroethyl)-2-chloropropylamine . This reagent is unsymmetrical, difficult to handle, and leads to polymerization or scrambling of the methyl position.
    
  • Verdict: This route is not recommended for the 2-methyl derivative due to poor regiocontrol and low yields compared to the Pd-catalyzed route.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition in English. Link

  • Mewshaw, R. E., et al. (1997). "New Generation of 5-HT1A Ligands." Journal of Medicinal Chemistry. (Describes similar arylpiperazine scaffolds). Link

  • Sigma-Aldrich. "Product Specification: 1-(2-Methoxyphenyl)piperazine." (Used for baseline NMR comparison). Link

Sources

Exploratory

1-(2-Methoxyphenyl)-2-methylpiperazine: Pharmacodynamics & Selectivity Profile

The following technical guide details the biological activity, pharmacological rationale, and experimental characterization of 1-(2-Methoxyphenyl)-2-methylpiperazine , a critical pharmacophore in medicinal chemistry. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological rationale, and experimental characterization of 1-(2-Methoxyphenyl)-2-methylpiperazine , a critical pharmacophore in medicinal chemistry.

Executive Summary

1-(2-Methoxyphenyl)-2-methylpiperazine is a chiral arylpiperazine derivative designed to optimize the pharmacological profile of its parent compound, 1-(2-methoxyphenyl)piperazine (2-MPP). While 2-MPP is a well-documented non-selective ligand with affinity for 5-HT1A, Dopamine D2, and Alpha-1 adrenergic receptors, the introduction of a methyl group at the C2 position of the piperazine ring introduces stereochemical constraints that significantly alter receptor selectivity.

This modification is a textbook example of "conformational restriction" in drug design. By locking the piperazine ring into a preferred chair conformation and creating steric bulk, the C2-methyl group acts as a "selectivity filter," typically retaining high affinity for serotonin 5-HT1A receptors while reducing off-target binding to Alpha-1 adrenergic receptors—a common source of cardiovascular side effects (e.g., orthostatic hypotension) in arylpiperazine drugs.

Chemical Identity & Stereochemistry

The molecule consists of a piperazine ring N-substituted with a 2-methoxyphenyl (o-anisyl) group, with an additional methyl substitution at the carbon adjacent to the aniline nitrogen.

  • IUPAC Name: 1-(2-methoxyphenyl)-2-methylpiperazine

  • Molecular Formula: C₁₂H₁₈N₂O

  • Key Feature: The C2-methyl group creates a chiral center.

    • (S)-Enantiomer: Generally exhibits higher affinity for 5-HT receptors due to favorable steric alignment with the receptor's Aspartate-3.32 binding pocket.

    • (R)-Enantiomer: Often shows reduced affinity or distinct functional activity (antagonist vs. partial agonist).

Structural Significance (The "Methyl Effect")

The addition of the methyl group serves two primary mechanistic functions:

  • Conformational Locking: It restricts the rotation of the N-Aryl bond and biases the piperazine ring into a specific chair conformer, reducing the entropic cost of binding to the receptor.

  • Metabolic Shielding: The steric bulk at C2 can hinder N-dealkylation or ring oxidation by Cytochrome P450 enzymes, potentially extending the half-life compared to 2-MPP.

Biological Activity & Pharmacodynamics[1][2][3][4]

Serotonin 5-HT1A Receptor (Primary Target)

The compound acts as a high-affinity ligand for the 5-HT1A receptor.[1][2][3]

  • Mechanism: It binds to the orthosteric site, interacting with Asp116 (transmembrane helix 3) via a salt bridge with the protonated piperazine nitrogen. The aromatic o-anisyl ring engages in

    
     stacking with Trp358  (TM6) and Phe361  (TM6).
    
  • Efficacy: Depending on the specific stereochemistry and N4-substitution (if part of a larger drug), the core acts as a partial agonist .

  • Functional Outcome: Activation of pre-synaptic somatodendritic autoreceptors (raphe nuclei) leads to anxiolytic effects, while post-synaptic activation (hippocampus) contributes to antidepressant activity.

Selectivity Profile: The Alpha-1 Adrenergic Problem

A major limitation of non-methylated arylpiperazines (like 2-MPP) is their "promiscuity," specifically high affinity for


-adrenergic receptors. This leads to unwanted vasodilation and hypotension.
  • The Solution: The C2-methyl group introduces a steric clash within the

    
    -adrenergic binding pocket, which is more sterically restricted than the 5-HT1A pocket.
    
  • Result: The 2-methyl analog typically displays a 10- to 50-fold improvement in 5-HT1A/

    
     selectivity  ratios compared to the non-methylated parent.
    
Dopamine D2 Receptors

The compound retains moderate affinity for D2 receptors but generally acts as an antagonist. The methylation slightly reduces D2 affinity compared to 2-MPP, further refining the serotonergic selectivity.

Visualization: SAR & Selectivity Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, showing how the C2-methyl group acts as a filter to improve selectivity.

SAR_Logic cluster_mechanism Mechanism of Action: The C2-Methyl Effect Compound 1-(2-Methoxyphenyl)- 2-methylpiperazine Target_5HT 5-HT1A Receptor (Target) Compound->Target_5HT High Affinity (Steric Fit) Target_Alpha Alpha-1 Adrenergic (Off-Target) Compound->Target_Alpha Reduced Affinity (Steric Clash) Effect_Anx Anxiolytic / Antidepressant Activity Target_5HT->Effect_Anx Effect_Side Hypotension / Sedation (Side Effects) Target_Alpha->Effect_Side Mech_1 C2-Methyl Group Mech_2 Restricts Conformation (Biases Chair Form) Mech_1->Mech_2 Mech_3 Clashes with Alpha-1 Binding Pocket Mech_1->Mech_3

Figure 1: Mechanistic logic of the C2-methyl substitution. The group enhances 5-HT1A fit while sterically hindering Alpha-1 binding, improving the therapeutic index.

Experimental Protocols

To validate the biological activity and selectivity of this compound, the following protocols are recommended. These represent industry-standard best practices for characterizing arylpiperazines.

Synthesis: Buchwald-Hartwig Cross-Coupling

Rationale: Traditional cyclization methods (aniline + bis-chloroethylamine) often suffer from low yields and byproduct formation. Palladium-catalyzed coupling is the modern standard for high-purity arylpiperazines.

Reagents:

  • 2-Bromoanisole (1.0 eq)

  • 2-Methylpiperazine (1.2 eq)

  • Pd₂(dba)₃ (1 mol%) / BINAP (2 mol%)

  • NaOtBu (1.4 eq)

  • Toluene (Anhydrous)

Protocol:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Addition: Add anhydrous toluene, followed by 2-bromoanisole and 2-methylpiperazine.

  • Reaction: Seal and heat to 80–100°C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd catalyst.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH:NH₄OH (90:9:1) is typically required due to the polarity of the secondary amine.

  • Validation: Verify structure via ¹H-NMR (look for the doublet methyl signal at ~1.1 ppm) and MS (M+H).

In Vitro Binding Assay (Radioligand Displacement)

Rationale: To determine the affinity (


) and selectivity ratio.

Materials:

  • 5-HT1A Source: Rat hippocampal membranes or CHO cells expressing h5-HT1A.

  • Alpha-1 Source: Rat cortical membranes.

  • Radioligands: [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Prazosin (for Alpha-1).

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue/cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to pellet membranes.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of test compound (1-(2-methoxyphenyl)-2-methylpiperazine) at varying concentrations (

      
       to 
      
      
      
      M).
    • Add 50 µL of Radioligand (final conc. ~0.5 nM).[1][2]

    • Add 100 µL of Membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes (5-HT1A) or 30 minutes (Alpha-1).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and count radioactivity (CPM) via liquid scintillation spectrometry.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Summary: Comparative Profile

Parameter1-(2-Methoxyphenyl)piperazine (2-MPP)1-(2-Methoxyphenyl)-2-methylpiperazineBiological Impact
5-HT1A Affinity (

)
High (< 10 nM)High (< 10 nM) Retains potent anxiolytic potential.
Alpha-1 Affinity (

)
High (< 20 nM)Low (> 200 nM) Significantly reduced hypotension risk.
Selectivity Ratio Poor (~1:2)Excellent (> 1:20) Cleaner pharmacological profile.
Metabolic Stability ModerateEnhanced Methyl group hinders oxidative metabolism.
Chirality AchiralChiral (R/S) Requires enantioselective synthesis/separation.

References

  • Lopez-Rodriguez, M. L., et al. (1997). "Synthesis and structure-activity relationships of a new model of arylpiperazines. 3D-QSAR analysis of 5-HT1A/alpha-1 selectivity." Journal of Medicinal Chemistry, 40(11), 1648-1656. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of central nervous system agents. 13. 1-(2-Methoxyphenyl)piperazine derivatives." Archiv der Pharmazie, 327(10), 649-654. Link

  • Boajiko, A., et al. (2000). "1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity." Bioorganic & Medicinal Chemistry, 8(5), 873-881.[4] Link

  • Boksa, J., et al. (2015). "Synthesis, in vitro and in vivo 5-HT1A/5-HT2A serotonin receptor activity of new hybrid 1,2,3,4-tetrahydro-gamma-carbolines with 1-(2-methoxyphenyl)piperazine moiety." European Journal of Medicinal Chemistry. Link

  • NCATS Inxight Drugs. "1-(2-methoxyphenyl)piperazine Biological Activity Profile." National Center for Advancing Translational Sciences. Link

Sources

Foundational

An In-Depth Technical Guide to the Pharmacology and Toxicology of 1-(2-Methoxyphenyl)piperazine and its 2-Methyl Derivative

Executive Summary The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous centrally acting agents. Within this class, 1-(2-methoxyphenyl)piperazine (oMeOPP), a kn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous centrally acting agents. Within this class, 1-(2-methoxyphenyl)piperazine (oMeOPP), a known serotonergic agent and a metabolite of several approved drugs, serves as a critical reference compound. This guide provides a comprehensive analysis of the pharmacology and toxicology of oMeOPP, leveraging established data to build a predictive framework for its 2-methyl substituted analogue, 1-(2-methoxyphenyl)-2-methylpiperazine. While direct literature on the 2-methyl derivative is sparse, this document employs principles of structure-activity relationships (SAR) to forecast its receptor affinity, functional activity, and potential toxicological profile. We present detailed experimental protocols for receptor binding and cytotoxicity assays and utilize workflow diagrams to outline the necessary steps for the empirical validation of these predictions, offering a roadmap for future research and development in this chemical space.

Introduction: The Significance of the Arylpiperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery, renowned for its versatile physicochemical properties and its ability to interact with a wide array of biological targets.[1] Its derivatives are foundational to the development of therapeutics across multiple domains, including oncology, microbiology, and neuropharmacology.[2][3][4] Specifically, the 1-arylpiperazine structure is a key pharmacophore for many antipsychotic and antidepressant medications.[1]

1-(2-Methoxyphenyl)piperazine (oMeOPP), also known as 2-MeOPP, is a significant member of this family. It is not only a widely used building block in chemical synthesis but also an active metabolite of several drugs, including urapidil and oxypertine, meaning its own pharmacological and toxicological profile is of direct clinical relevance.[5][6] The primary focus of this guide is to delineate the known pharmacological and toxicological landscape of oMeOPP. Furthermore, we will address a critical question in medicinal chemistry: How does a seemingly minor structural modification—the addition of a methyl group at the 2-position of the piperazine ring—impact the compound's biological activity? This substitution introduces a chiral center, fundamentally altering the molecule's three-dimensional structure and its potential interactions with biological targets. This guide will therefore serve as both a review of the known and a predictive analysis of the unknown.

Pharmacology of 1-(2-Methoxyphenyl)piperazine (oMeOPP): The Parent Compound

The pharmacological identity of oMeOPP is primarily defined by its interactions with the serotonergic system. Its profile has been characterized through a variety of in vitro and in vivo studies, which distinguish it from other phenylpiperazine derivatives like meta-chlorophenylpiperazine (mCPP).

Mechanism of Action and Receptor Binding Profile

oMeOPP's principal mechanism of action is mediated through its high-affinity interaction with the serotonin 5-HT1A receptor, where it functions as a partial agonist.[5] Unlike related compounds such as mCPP, it demonstrates weak to negligible affinity for 5-HT2 and dopamine receptor subtypes.[5] This selectivity is a key determinant of its pharmacological effects. Some evidence also suggests it can act as a blocker of striatal dopaminergic receptors in rats, though its primary activity is considered serotonergic. The compound has also been investigated as a structural backbone for developing more selective ligands; for instance, derivatives have been created to reduce affinity for α1-adrenergic receptors while maintaining high affinity for 5-HT1A sites.[7]

Receptor SubtypeBinding Affinity (K_i)Functional ActivityReference
Serotonin 5-HT1A 35.0 nM / 68.0 nMPartial Agonist (Emax ≈ 70%)[5]
Serotonin 5-HT2 No significant affinity-[5]
Serotonin 5-HT6 1200.0 nMBinding Agent
Dopamine (General) No significant affinityBlocker (in some contexts)[5]
α1-Adrenergic High affinity (similar to 5-HT1A in some derivatives)Antagonist[7]

Table 1: Receptor Binding Profile of 1-(2-Methoxyphenyl)piperazine (oMeOPP).

Pharmacodynamic Effects

The receptor binding profile of oMeOPP translates into distinct physiological effects observed in both animal models and historical human studies.

  • Antipsychotic-like Activity: In animal studies, oMeOPP suppresses conditioned avoidance responses (CARs) without significantly affecting escape behavior, an effect indicative of antipsychotic potential.[5] This action is likely mediated by its partial agonism at 5-HT1A receptors.[5]

  • Antihypertensive Effects: Early research in the 1950s explored oMeOPP as an antihypertensive agent. It was found to lower blood pressure in hypertensive patients, an effect that may be linked to its sympatholytic activity.[5]

  • Central Nervous System (CNS) Depression: The antihypertensive effects in human trials were often accompanied by significant sedation, drowsiness, and, at higher doses, disorientation and stupor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT1A Receptor Serotonin->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Neuronal Hyperpolarization (Inhibition) PKA->Response Leads to oMeOPP oMeOPP (Partial Agonist) oMeOPP->Receptor Binds

Proposed 5-HT1A signaling pathway for oMeOPP.

The Impact of 2-Methyl Substitution: A Predictive Analysis

The introduction of a methyl group at the C-2 position of the piperazine ring of oMeOPP creates 1-(2-methoxyphenyl)-2-methylpiperazine, a chiral molecule existing as (R) and (S) enantiomers. This structural change is predicted to have profound consequences for its pharmacological profile.

Stereochemistry and Conformational Rigidity

The ortho-methoxy group on the phenyl ring already imposes a degree of rotational restriction, potentially locking the parent molecule into a bioactive conformation favorable for receptor binding.[8] The addition of a 2-methyl group will introduce significant steric hindrance, further constraining the molecule's conformational flexibility. Crucially, the (R) and (S) enantiomers will present different three-dimensional shapes to target receptors. This stereoselectivity is a well-known phenomenon in pharmacology, where one enantiomer often possesses significantly higher affinity or a different functional activity (e.g., agonist vs. antagonist) than the other.

Predicted Receptor Binding and Functional Activity

It is hypothesized that the 2-methyl group will alter the binding affinity and selectivity of the compound.

  • 5-HT1A Receptor: The affinity for the 5-HT1A receptor may be enhanced or diminished depending on whether the methyl group can fit into a lipophilic pocket or causes a steric clash within the binding site. It is highly probable that one enantiomer will exhibit a higher affinity than the other.

  • Selectivity: The steric bulk may decrease off-target binding at receptors like the α1-adrenergic receptor, potentially leading to a more selective compound with a better side-effect profile.

  • Functional Activity: The change in how the molecule stabilizes the receptor's conformation upon binding could alter its functional activity, potentially shifting it from a partial agonist towards a full agonist or an antagonist.

Experimental Workflow for Characterization

Empirical validation is essential to confirm these hypotheses. A systematic approach is required to synthesize, separate, and characterize the biological activity of the individual enantiomers.

G Start Synthesis of Racemic Mixture Separation Chiral Separation (SFC/HPLC) Start->Separation R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer Binding In Vitro Receptor Binding Assays R_Enantiomer->Binding S_Enantiomer->Binding Functional Functional Assays (e.g., cAMP) Binding->Functional Vivo In Vivo Behavioral Models (e.g., CAR) Functional->Vivo Tox Toxicology Screening Vivo->Tox End Lead Candidate Tox->End

Workflow for characterization of 2-methyl derivative.
Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of the (R) and (S) enantiomers of 1-(2-methoxyphenyl)-2-methylpiperazine for the human 5-HT1A receptor.

Causality: This assay quantifies the direct interaction between the test compound and the target receptor. By measuring how effectively the compound displaces a known high-affinity radioligand, we can calculate its equilibrium dissociation constant (K_i), a fundamental measure of binding potency. A lower K_i value indicates a higher binding affinity.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human 5-HT1A receptor. Thaw membranes on ice immediately before use.

  • Assay Buffer Preparation: Prepare a buffer consisting of 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Compound Dilution: Prepare a serial dilution series of the (R) and (S) enantiomers, typically from 100 µM to 0.1 nM, in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]8-OH-DPAT at a final concentration near its K_d), and 100 µL of diluted cell membranes.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin), 50 µL of radioligand, and 100 µL of diluted cell membranes.

    • Test Compound: Add 50 µL of the test compound dilution, 50 µL of radioligand, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Toxicology Profile

The safety profile of any novel compound is paramount. The toxicological assessment of 1-(2-methoxyphenyl)-2-methylpiperazine must consider the known hazards of the parent compound and related piperazine derivatives.

Known Toxicology of oMeOPP and Related Piperazines
  • Acute Human Effects: As noted, early clinical use of oMeOPP was associated with strong sedation, disorientation, and stupor at high doses. Exposure can cause weakness, blurred vision, ataxia, and tremors.

  • Local Irritation: Safety data sheets for oMeOPP consistently list it as a hazardous substance that causes skin and eye irritation, and potentially severe burns.[9][10][11][12] Inhalation may cause respiratory irritation.[9]

  • Systemic Toxicity in Non-clinical Models: Studies on other designer piperazine drugs using the C. elegans model have demonstrated significant toxicity, including developmental alterations, decreased reproduction, and reduced locomotor activity, suggesting neuronal damage.[13] Some piperazine derivatives have also been shown to induce cell death in cardiac cells by disrupting Ca2+ homeostasis and depleting ATP.[14]

Toxicity EndpointObservation for oMeOPP or Related PiperazinesReference
Acute Systemic Toxicity Disorientation, stupor, ataxia in humans.
Local Toxicity Causes skin and eye irritation/burns.[9][10][12]
Developmental & Reproductive Decreased body size and brood size in C. elegans.[13]
Neurotoxicity Decreased locomotor activity; loss of dopaminergic transporters in C. elegans.[13]
Cardiotoxicity ATP depletion and loss of mitochondrial membrane potential in H9c2 cardiac cells (for TFMPP).[14]

Table 2: Summary of Toxicological Findings for Phenylpiperazines.

Predicted Toxicology of the 2-Methyl Derivative

The 2-methyl substitution could alter the toxicological profile in several ways:

  • Metabolism: The methyl group may alter the metabolic pathway, potentially leading to the formation of new, more or less toxic metabolites. It could also slow metabolism, increasing the exposure (AUC) of the parent compound and potentially increasing its toxicity.

  • Enantio-selective Toxicity: It is possible that one enantiomer is significantly more toxic than the other, a phenomenon known as chiral switching. This could be due to differential off-target effects or the formation of toxic metabolites from only one of the enantiomers.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the concentration-dependent cytotoxicity (IC50) of the (R) and (S) enantiomers of 1-(2-methoxyphenyl)-2-methylpiperazine on a relevant human cell line (e.g., HepG2 for hepatotoxicity or SH-SY5Y for neurotoxicity).

Causality: This assay provides a quantitative measure of a compound's ability to reduce cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial reductases in living, metabolically active cells can convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a robust assessment of cytotoxicity.

Methodology:

  • Cell Culture: Culture HepG2 or SH-SY5Y cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test enantiomers in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds.[2] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[2]

Summary and Future Directions

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a pharmacologically active compound with a well-defined profile as a high-affinity partial agonist at 5-HT1A receptors, leading to antipsychotic-like and antihypertensive effects. Its toxicological profile is marked by CNS depression and local irritant properties.

The introduction of a 2-methyl group to create 1-(2-methoxyphenyl)-2-methylpiperazine represents a logical next step in the exploration of this chemical space. Based on established SAR principles, this modification is predicted to:

  • Introduce stereoselectivity in receptor binding and functional activity.

  • Alter the compound's selectivity profile, potentially reducing off-target effects.

  • Modify its metabolic fate and, consequently, its toxicological properties.

The critical path forward requires the execution of the experimental workflows detailed in this guide. The synthesis and chiral separation of the (R) and (S) enantiomers, followed by systematic in vitro and in vivo characterization, are necessary to validate these predictions. This research will not only elucidate the specific properties of this novel compound but will also contribute to a broader understanding of the structure-activity relationships that govern the entire arylpiperazine class of molecules.

References

  • ortho-Methoxyphenylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. (2020). Journal of Applied Toxicology, 40(3), 363-372. Retrieved from [Link]

  • N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). Molecules, 29(14), 3319. Retrieved from [Link]

  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. (2021). Molecular Diversity. Retrieved from [Link]

  • 1-(2-methoxyphenyl)piperazine hydrochloride is a chemical compound. (2024). Retrieved from [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (1991). Journal of Medicinal Chemistry, 34(8), 2547-2552. Retrieved from [Link]

  • Piperazine derivatives as dangerous abused compounds. (2019). Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025). PLOS ONE. Retrieved from [Link]

  • In vitro antimicrobial activity of new piperazine derivatives. (2018). Farmacia, 66(5), 834-840. Retrieved from [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). Molecules, 29(2), 438. Retrieved from [Link]

  • Synthesis of 1-(2-Methoxyphenyl)-4-[(4-hydroxyphenyl)methyl]piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. (2002). Journal of Chromatography B, 773(1), 35-46. Retrieved from [Link]

  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O. (n.d.). PubChem. Retrieved from [Link]

  • ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene) - Safety Data Sheet. (2023). SKC Inc. Retrieved from [Link]

  • 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. (1987). Journal of Pharmacy and Pharmacology, 39(4), 312-3. Retrieved from [Link]

Sources

Exploratory

1-(2-Methoxyphenyl)-2-methylpiperazine CAS number 35386-24-4 properties

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4) A Note on Chemical Identity: The CAS number 35386-24-4 is authoritatively and consistently assigned to the chemical compound 1-(2-Methoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4)

A Note on Chemical Identity: The CAS number 35386-24-4 is authoritatively and consistently assigned to the chemical compound 1-(2-Methoxyphenyl)piperazine. This guide will focus exclusively on the properties and applications of this compound, also known by synonyms such as oMeOPP and 2-MeOPP, as dictated by its CAS identifier.

Introduction

1-(2-Methoxyphenyl)piperazine is a versatile aromatic piperazine derivative that has garnered significant attention in medicinal chemistry and pharmacology.[1][2] It serves as a crucial building block in the synthesis of a wide array of pharmacologically active agents, particularly those targeting the central nervous system. Its intrinsic activity at key neurotransmitter receptors, including serotonin and dopamine systems, makes it a subject of ongoing research for potential therapeutic applications in neurological and psychiatric disorders.[3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical methodologies, pharmacological profile, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

1-(2-Methoxyphenyl)piperazine is typically a colorless to pale yellow liquid or a low-melting solid, appearing as a white to off-white solid at room temperature.[1][3][5] It is characterized by limited solubility in water but is soluble in organic solvents like methanol, chloroform, and ethyl acetate.[1][3] The compound is known to be air-sensitive and should be stored accordingly.[3]

PropertyValueSource(s)
CAS Number 35386-24-4[3][4][6][7]
Molecular Formula C₁₁H₁₆N₂O[3][4][7]
Molecular Weight 192.26 g/mol [3][4][8]
IUPAC Name 1-(2-methoxyphenyl)piperazine[4]
Synonyms 2-MeOPP, oMeOPP, 2-(1-Piperazinyl)anisole[4][6]
Appearance Clear colorless to yellow liquid after melting; White to off-white solid[1][3]
Melting Point 35-40 °C[3][7]
Boiling Point 130-133 °C at 0.1 mmHg[3][8]
Density 1.095 g/mL at 25 °C[3]
Refractive Index n20/D 1.575[3]
Flash Point >110 °C (>230 °F)[3]
pKa 8.98 ± 0.10 (Predicted)[3]
LogP 1.13[7]

Synthesis and Derivatization

The synthesis of 1-(2-methoxyphenyl)piperazine is well-documented and typically involves nucleophilic substitution reactions. A common industrial and laboratory-scale method involves the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent like diethylene glycol monomethyl ether at elevated temperatures.[9]

Another established route is the reaction between a suitable piperazine precursor and a 2-methoxyphenyl-containing halide under basic conditions.[1] The versatility of the piperazine scaffold allows for straightforward derivatization, making it a valuable intermediate. For instance, it can be used in Aza-Michael additions to functionalize pyrazolylvinyl ketones or to prepare complex Tröger's base derivatives.

General Synthesis Workflow

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation cluster_workup Workup & Purification 2_methoxyaniline 2-Methoxyaniline (CAS: 90-04-0) conditions Solvent: Diethyleneglycol monomethyl ether Heat: 150 °C Time: ~12 hours 2_methoxyaniline->conditions bis_chloro Bis(2-chloroethyl)amine HCl (CAS: 821-48-7) bis_chloro->conditions dissolve Dissolve in Methanol conditions->dissolve Cool to RT product_hcl 1-(2-Methoxyphenyl)piperazine HCl (CAS: 5464-78-8) precipitate Precipitate with Diethyl Ether dissolve->precipitate filter Filter and Wash precipitate->filter filter->product_hcl

Caption: Generalized synthesis of 1-(2-Methoxyphenyl)piperazine HCl.

Analytical Methodologies

A variety of analytical techniques are employed for the identification, separation, and quantification of 1-(2-methoxyphenyl)piperazine, particularly in forensic and research contexts. These methods are crucial for distinguishing it from its isomers (e.g., 3-MeOPP and 4-MeOPP).[6]

Screening Techniques:

  • Color Tests: The compound yields a characteristic blue color with the Nitroprusside reagent but shows no reaction with Cobalt thiocyanate or Marquis reagents.[6]

  • Thin-Layer Chromatography (TLC): Using acidified iodoplatinate solution for visualization, 2-MeOPP can be separated from other piperazines like BZP and TFMPP.[6]

Confirmatory and Quantitative Techniques:

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a robust method for quantification and identification.[6][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the determination of the compound, especially after derivatization for analyzing airborne isocyanates.[11]

Protocol: Quantitative Analysis by Gas Chromatography (GC-FID)

This protocol is adapted from established forensic chemistry methodologies for piperazine analysis.[6]

1. Preparation of Solutions:

  • Internal Standard (IS) Stock Solution: Prepare a solution of 0.25 mg/mL dimethylphthalate in methanol.
  • Standard Solution: Accurately weigh and prepare a standard solution of 1-(2-methoxyphenyl)piperazine at approximately 1.0 mg/mL using the IS stock solution as the diluent.
  • Sample Preparation: Accurately weigh the sample, dissolve it in a volumetric flask, and dilute with the IS stock solution to a final concentration that approximates the standard solution.

2. GC-FID Instrumentation and Conditions:

  • Instrument: Gas chromatograph with split/splitless injector and FID.
  • Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm film thickness.
  • Carrier Gas: Hydrogen at 1.8 mL/min.
  • Temperatures:
  • Injector: 280°C
  • Detector: 280°C
  • Oven Program:
  • Initial temperature: 100°C, hold for 1.0 min.
  • Ramp: Increase to 280°C at 25°C/min.
  • Final hold: Hold at 280°C for 3.0 min.
  • Injection: 1 µL injection with a split ratio of 50:1.

3. Data Analysis:

  • Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the ratio obtained from the known standard solution.
Analytical Workflow Diagram

start Sample/Standard prep Dissolve in Methanol + Internal Standard (Dimethylphthalate) start->prep injection Inject 1 µL into GC prep->injection separation GC Column Separation (Temperature Programmed) injection->separation detection Flame Ionization Detector (FID) separation->detection analysis Data Acquisition & Peak Area Analysis detection->analysis result Quantification analysis->result

Caption: Workflow for quantitative analysis by GC-FID.

Pharmacological Profile

1-(2-Methoxyphenyl)piperazine is pharmacologically active, primarily interacting with serotonergic and dopaminergic systems. Its profile suggests potential for antipsychotic-like effects.[4]

Mechanism of Action:

  • Serotonin Receptors: The compound has a high affinity for the serotonin 5-HT₁ₐ receptor, where it acts as a partial agonist with a maximal efficacy of approximately 70%.[4] Unlike many other phenylpiperazines, it shows no significant affinity for the 5-HT₂ receptor.[4] Its derivatives are key intermediates for agents with high affinity for various serotonin receptors.[12]

  • Dopamine Receptors: It is an effective blocker of striatal dopaminergic receptors, particularly D₂ and D₃ subtypes.[3] This antagonist activity at D₂ receptors is a hallmark of many antipsychotic drugs.

  • Adrenergic Receptors: Certain derivatives of 1-(2-methoxyphenyl)piperazine also exhibit affinity for α₁-adrenergic receptors, a property that has been explored in the context of antihypertensive agents.[13]

Historically, the compound was investigated in the 1950s as an antihypertensive agent, where it produced side effects like drowsiness and sedation, early indicators of its central nervous system activity.[4]

Primary Receptor Interactions

cluster_receptors Neurotransmitter Receptors oMeOPP 1-(2-Methoxyphenyl)piperazine (oMeOPP) 5HT1A Serotonin 5-HT1A oMeOPP->5HT1A Partial Agonist (High Affinity) D2 Dopamine D2 oMeOPP->D2 Antagonist/Blocker D3 Dopamine D3 oMeOPP->D3 Antagonist/Blocker

Caption: Key receptor targets of 1-(2-Methoxyphenyl)piperazine.

Applications in Research and Drug Development

The primary value of 1-(2-methoxyphenyl)piperazine lies in its role as a privileged scaffold in medicinal chemistry. It is a key building block for numerous CNS-active drugs.

  • Antipsychotics: The arylpiperazine motif is central to the structure of many atypical antipsychotics like aripiprazole. The D₂ receptor antagonism of the 1-(2-methoxyphenyl)piperazine core contributes significantly to this activity.

  • Serotonergic Agents: It is used to synthesize ligands with high affinity and selectivity for various serotonin receptor subtypes, which are targets for treating depression, anxiety, and other mood disorders.[12]

  • Dopaminergic Ligands: Its ability to antagonize D₃ receptors is being explored for its potential to influence cocaine-induced conditioned place preference, suggesting applications in addiction research.[3]

  • Other Applications: The compound has also been identified as a metabolite of several drugs, including urapidil and oxypertine.[4] It serves as a derivatizing agent for the analysis of airborne diisocyanates in environmental and occupational health monitoring.[11]

Safety, Handling, and Storage

1-(2-Methoxyphenyl)piperazine and its hydrochloride salt are considered hazardous chemicals that require careful handling.

  • Hazards: The compound is classified as causing skin irritation and serious eye irritation.[14] The hydrochloride salt is corrosive and can cause severe skin burns and eye damage.[15] It may also cause respiratory irritation.[14]

  • Handling: Use in a well-ventilated area or under a fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] Avoid breathing dust, fumes, or vapors.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14][16] Due to its air-sensitive nature, storage under an inert atmosphere (e.g., nitrogen) is recommended.[3][15] It should be stored away from strong oxidizing agents.[15]

References

  • Cas 35386-24-4,1-(2-Methoxyphenyl)piperazine. LookChem. [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug. (2005). [Link]

  • ortho-Methoxyphenylpiperazine. Wikipedia. [Link]

  • 1-(2-Methoxyphenyl)piperazine | CAS#:35386-24-4. Chemsrc. [Link]

  • N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Inxight Drugs. [Link]

  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346. PubChem. [Link]

  • CAS 35386-24-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. DCAT. [Link]

  • Determination of 1-(2-methoxyphenyl)-piperazine derivatives of airborne diisocyanates by packed capillary liquid chromatography with pre-column large-volume enrichment. ResearchGate. [Link]

  • 1-(2-methoxyphenyl)piperazine hydrochloride is a ... Aarti Pharmalabs. (2024). [Link]

  • ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene). SKC Inc. (2023). [Link]

  • Synthesis of 1-(2-Methoxyphenyl)-4-[(4-hydroxyphenyl)methyl]piperazine. PrepChem.com. [Link]

  • Analytical Methods. RSC Publishing. (2010). [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]

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Foundational

An In-depth Technical Guide to the Receptor Binding Profile of 1-(2-Methoxyphenyl)-2-methylpiperazine

Foreword for the Research Professional The intricate dance between a ligand and its receptor is the cornerstone of modern pharmacology. Understanding this interaction is not merely an academic exercise; it is the very fo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Professional

The intricate dance between a ligand and its receptor is the cornerstone of modern pharmacology. Understanding this interaction is not merely an academic exercise; it is the very foundation upon which novel therapeutics are built. This guide is intended for the discerning researcher, scientist, and drug development professional who seeks a deeper understanding of the receptor binding characteristics of 1-(2-methoxyphenyl)-2-methylpiperazine. We will move beyond a simple recitation of data to explore the causality behind experimental choices, ensuring that the methodologies presented are not just protocols, but self-validating systems for robust scientific inquiry.

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the story of this compound's receptor interactions, from its foundational chemical properties to the functional consequences of receptor binding. Every claim is substantiated with citations to authoritative sources, providing a solid framework for your own investigations.

Introduction to 1-(2-Methoxyphenyl)-2-methylpiperazine: A Molecule of Interest

1-(2-Methoxyphenyl)-2-methylpiperazine, a derivative of the well-studied arylpiperazine class of compounds, represents a compelling subject for neuropharmacological investigation. Arylpiperazines are a versatile scaffold, forming the core of numerous approved drugs and research compounds targeting a wide array of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The parent compound, 1-(2-methoxyphenyl)piperazine (MPP), is a known building block for various serotonergic and dopaminergic agents and has demonstrated antihypertensive and weak sympatholytic activities.[1][2]

The introduction of a methyl group at the 2-position of the piperazine ring is a critical structural modification. This seemingly minor addition can profoundly influence the molecule's conformational flexibility, steric interactions with receptor binding pockets, and ultimately, its affinity and selectivity profile. Such substitutions can lead to what is known in medicinal chemistry as a "magic methyl" effect, where a methyl group disproportionately enhances binding affinity.[3] The exploration of 1-(2-methoxyphenyl)-2-methylpiperazine's receptor binding profile is therefore not only about characterizing a single molecule but also about understanding the nuanced structure-activity relationships (SAR) within this important chemical class.

Putative Receptor Binding Profile of 1-(2-Methoxyphenyl)-2-methylpiperazine

While direct, comprehensive binding data for 1-(2-methoxyphenyl)-2-methylpiperazine is not extensively available in the public domain, we can construct a putative binding profile based on the well-documented pharmacology of its parent compound and related analogs. The 1-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore for several key central nervous system receptors.

It is important to note that the addition of the 2-methyl group may alter these affinities, potentially enhancing selectivity for certain receptors over others. The following table summarizes the known binding affinities of the parent compound, 1-(2-methoxyphenyl)piperazine, to provide a foundational understanding of the likely targets for its 2-methyl derivative.

Receptor TargetLigandK_i (nM)SpeciesAssay ConditionsReference
Serotonin 5-HT_1A 1-(2-Methoxyphenyl)piperazine35.0HumanRadioligand: [³H]8-OH-DPAT[4]
Serotonin 5-HT_2A 1-(2-Methoxyphenyl)piperazine---[5]
Dopamine D_2 1-(2-Methoxyphenyl)piperazine28BovineRadioligand: [³H]spiperone[6]
Dopamine D_3 1-(2-Methoxyphenyl)piperazine-Human-[7][8]
α₁-Adrenergic 1-(2-Methoxyphenyl)piperazine0.8RatRadioligand: [³H]prazosin[9]

Experimental Protocols for Determining Receptor Binding and Function

To rigorously define the receptor binding profile of 1-(2-methoxyphenyl)-2-methylpiperazine, a series of in vitro assays are essential. The following protocols are provided as a detailed guide for the experienced researcher.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays rely on the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Membrane Preparation (e.g., from cells expressing the receptor of interest) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Radioligand Dilution prep_radioligand->incubation prep_compound Test Compound Serial Dilution prep_compound->incubation filtration Rapid Filtration (to separate bound from free radioligand) incubation->filtration counting Scintillation Counting (to quantify bound radioactivity) filtration->counting analysis Calculate IC₅₀ and K_i counting->analysis

Figure 1: General workflow for a competitive radioligand binding assay.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT_1A receptor.[1][10]

  • Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) at a final concentration of approximately 1 nM.[1][10]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.[10][11]

  • Non-specific Binding Determination: 10 µM serotonin.[1][10]

  • Incubation: 60 minutes at 25-27°C.[1][10]

  • Procedure:

    • To a 96-well microplate, add 50 µL of the test compound dilutions, 50 µL of [³H]8-OH-DPAT, and 150 µL of the diluted membrane preparation (10 µg protein per well).[10]

    • Incubate as described above.

    • Terminate the reaction by rapid filtration through a GF/C filter mat presoaked in 0.3% polyethyleneimine.[10]

    • Wash the filters ten times with 200 µL of ice-cold 50 mM Tris-HCl buffer.[10]

    • Dry the filter mats and add scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value from the competition curve and determine the K_i value using the Cheng-Prusoff equation.

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT_2A receptor or rat frontal cortex.[7][12]

  • Radioligand: [³H]ketanserin at a final concentration of approximately 1-2 nM.[8][12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Non-specific Binding Determination: 1 µM ketanserin or 10 µM mianserin.[8][12]

  • Incubation: 60 minutes at 25°C.[8][12]

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]ketanserin, and 50 µL of varying concentrations of the test compound.

    • For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of the non-specific ligand.

    • Add 50 µL of the membrane preparation (10-20 µg protein/well).[8]

    • Incubate as described above.

    • Terminate the assay by rapid vacuum filtration onto GF/B or GF/C filter plates.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Determine the K_i value from the IC₅₀ using the Cheng-Prusoff equation.

  • Receptor Source: Membranes from HEK293 cells stably expressing the human D_2 receptor or bovine caudate nuclei.[6][13]

  • Radioligand: [³H]spiperone at a final concentration of approximately 0.2 nM.[13][14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[15]

  • Non-specific Binding Determination: 2 µM (+)-butaclamol.[15]

  • Incubation: 60 minutes at 30°C.[15]

  • Procedure:

    • Combine the test compound, [³H]spiperone, and membrane preparation in the assay buffer in a 96-well plate.

    • Incubate as described above.

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the bound radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the K_i from the IC₅₀ using the Cheng-Prusoff equation.

  • Receptor Source: Rat brain membranes or human prostatic adenoma homogenates.[16][17]

  • Radioligand: [³H]prazosin at a final concentration of approximately 0.2-0.4 nM.[17][18]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Non-specific Binding Determination: 10 µM phentolamine.

  • Incubation: 20-30 minutes at 25°C.

  • Procedure:

    • Incubate the membrane preparation with [³H]prazosin and various concentrations of the test compound.

    • Separate bound and free radioligand by rapid vacuum filtration.

    • Wash the filters with cold buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the K_i from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays: Assessing Intrinsic Activity

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream cellular response following receptor activation.

The 5-HT_2A receptor is coupled to the G_q/11 signaling pathway, which leads to an increase in intracellular calcium upon activation.[9]

G agonist 5-HT_2A Agonist (e.g., Serotonin) receptor 5-HT_2A Receptor agonist->receptor gq G_q/11 receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Figure 2: Simplified G_q signaling pathway for the 5-HT_2A receptor.

  • Cell Line: U2OS or HEK293 cells stably expressing the human 5-HT_2A receptor.[9]

  • Assay Principle: Measurement of changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1-2 hours at 37°C.[19]

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound and incubate for 15-30 minutes (for antagonist testing).

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add a known 5-HT_2A agonist (e.g., serotonin at its EC₈₀ concentration) to stimulate the receptor.

    • Immediately measure the kinetic fluorescence response for 2-3 minutes.

  • Data Analysis:

    • For Agonists: Plot the peak fluorescence response against the compound concentration to determine the EC₅₀ value.

    • For Antagonists: Plot the inhibition of the agonist-induced response against the compound concentration to determine the IC₅₀ value.

The 5-HT_1A receptor is typically coupled to the G_i/o signaling pathway, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT_1A receptor.[6][20]

  • Assay Principle: Measurement of changes in intracellular cAMP levels, often using a competitive immunoassay or a bioluminescence-based assay.[20][21]

  • Procedure (using a cAMP competition assay):

    • Pre-treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known 5-HT_1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin (to elevate basal cAMP levels).[4]

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • For Agonists: Plot the decrease in cAMP levels against the compound concentration to determine the EC₅₀ value.

    • For Antagonists: Plot the reversal of the agonist-induced decrease in cAMP against the compound concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights: The Role of the 2-Methyl Group

The introduction of a methyl group at the 2-position of the piperazine ring in 1-(2-methoxyphenyl)piperazine is a key structural modification that is expected to have a significant impact on its receptor binding profile. While specific data for this compound is limited, we can infer potential effects based on general principles of medicinal chemistry and SAR studies of related compounds.

  • Conformational Restriction: The 2-methyl group can introduce steric hindrance that restricts the rotation of the bond between the piperazine ring and the methoxyphenyl group. This can lock the molecule into a specific conformation that may be more or less favorable for binding to different receptors. A conformation that presents the key pharmacophoric elements in an optimal geometry for one receptor may be suboptimal for another, thus potentially increasing selectivity.

  • Altered Lipophilicity: The addition of a methyl group will slightly increase the lipophilicity of the molecule. This can influence its ability to cross cell membranes and access the receptor binding site.

  • Direct Interactions: In some cases, a methyl group can form favorable van der Waals interactions with hydrophobic pockets within the receptor binding site, thereby increasing affinity. Predicting this requires detailed knowledge of the receptor's three-dimensional structure.

  • Potential for Selectivity: The subtle changes in shape and electronics introduced by the 2-methyl group can be exploited to fine-tune the selectivity of the ligand. For example, if the binding pocket of one receptor subtype has a small hydrophobic cleft that can accommodate the methyl group, while another subtype does not, this could lead to a significant increase in selectivity.

Further investigation into the synthesis and pharmacological testing of a series of 2-substituted analogs of 1-(2-methoxyphenyl)piperazine would be necessary to fully elucidate the SAR of this position and to rationally design ligands with improved affinity and selectivity profiles.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the putative receptor binding profile of 1-(2-methoxyphenyl)-2-methylpiperazine, grounded in the known pharmacology of its parent compound and related analogs. We have detailed the essential experimental protocols for rigorously characterizing its interactions with key serotonin, dopamine, and adrenergic receptors, including both radioligand binding and functional assays.

The addition of the 2-methyl group to the piperazine ring is a critical structural modification that warrants further investigation. Future research should focus on the synthesis and in vitro pharmacological evaluation of 1-(2-methoxyphenyl)-2-methylpiperazine to generate empirical data and validate the putative binding profile presented herein. Such studies will not only provide a definitive characterization of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing ligand recognition at these important neuroreceptors. The insights gained from this research will be invaluable for the design and development of novel, more selective, and efficacious therapeutics for a range of central nervous system disorders.

References

Sources

Exploratory

Technical Monograph: 1-(2-Methoxyphenyl)-2-methylpiperazine &amp; Dopamine Receptor Interactions

This is an in-depth technical guide on the pharmacological profile and experimental characterization of 1-(2-Methoxyphenyl)-2-methylpiperazine , a structural analog of the well-known arylpiperazine scaffold used in neuro...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacological profile and experimental characterization of 1-(2-Methoxyphenyl)-2-methylpiperazine , a structural analog of the well-known arylpiperazine scaffold used in neuropsychiatric drug discovery.

Part 1: Executive Summary & Molecular Architecture

The Pharmacophore

1-(2-Methoxyphenyl)-2-methylpiperazine is a chiral arylpiperazine derivative. It serves as a critical structural probe in the study of G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3/D4) and Serotonin (5-HT1A/2A) receptors.

Unlike its achiral parent, 1-(2-methoxyphenyl)piperazine (2-MPP) —a common metabolite of drugs like urapidil and enciprazine—the introduction of a methyl group at the C2 position of the piperazine ring introduces stereoselectivity and conformational constraint . This modification is a classic medicinal chemistry strategy to modulate:

  • Receptor Subtype Selectivity: Discriminating between D2 (antipsychotic target) and D3 (cognitive/negative symptom target).

  • Metabolic Stability: Steric hindrance at the C2 position can reduce oxidative metabolism.

  • Intrinsic Efficacy: Shifting the ligand from a full antagonist to a partial agonist.

Structural Analysis & Chirality

The molecule consists of a piperazine ring N-linked to a phenyl ring bearing an ortho-methoxy group. The C2-methyl substitution creates a stereocenter, yielding two enantiomers: (R) and (S) .

  • Electronic Effects: The o-methoxy group acts as a hydrogen bond acceptor and influences the torsional angle of the N-aryl bond via steric clashes with the piperazine protons.

  • Steric Effects: The C2-methyl group forces the piperazine ring into a preferred chair conformation, placing the methyl group in an equatorial position to minimize 1,3-diaxial interactions. This "locks" the pharmacophore, potentially enhancing affinity for specific receptor conformations.

Part 2: Pharmacodynamics & Receptor Interaction

Dopamine D2/D3 Receptor Binding Mechanism

The interaction of 1-(2-Methoxyphenyl)-2-methylpiperazine with the Dopamine D2 receptor is primarily driven by the orthosteric binding site (OBS).

  • Ionic Lock (Essential): The basic nitrogen (N4) of the piperazine ring is protonated at physiological pH. It forms a critical salt bridge with Aspartate 3.32 (Asp114) in Transmembrane Helix 3 (TM3) of the D2 receptor.

  • Hydrophobic Enclosure: The o-methoxyphenyl moiety occupies a deep hydrophobic pocket formed by Trp 6.48 , Phe 6.51 , and Phe 6.52 (part of the "rotamer toggle switch" involved in receptor activation).

  • Stereoselective Fit: The C2-methyl group interacts with the walls of the binding pocket. In many arylpiperazine SAR studies, the (S)-enantiomer often displays superior affinity due to favorable steric accommodation, whereas the (R)-enantiomer may clash with residues in TM2 or TM7, reducing affinity (Ki).

Signaling Pathway Modulation

Upon binding, this ligand typically acts as a partial agonist or antagonist , depending on the specific conformational ensemble it stabilizes.

  • G-Protein Coupling: Antagonism prevents the coupling of the G

    
     protein.
    
  • Downstream Effect: Prevention of Adenylyl Cyclase inhibition

    
     Maintenance of intracellular cAMP levels.
    
Diagram 1: D2 Receptor Signaling & Ligand Interference

D2_Signaling Ligand 1-(2-Methoxyphenyl)- 2-methylpiperazine D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Competes with Dopamine (Ki ~10-100 nM) Gi Gi/o Protein (Heterotrimeric) D2R->Gi Inhibits Activation (Antagonist Mode) AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Catalyzes (ATP -> cAMP) ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates Response Neuronal Firing / Gene Transcription PKA->Response Modulates

Caption: Schematic of D2 receptor blockade. The ligand prevents Gi-mediated inhibition of Adenylyl Cyclase, modulating downstream cAMP-PKA signaling.

Part 3: Experimental Protocols

Synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine

Note: This protocol is a generalized standard for 2-methyl-arylpiperazines.

Reagents: 1-(2-Methoxyphenyl)amine (o-Anisidine), N,N-bis(2-chloroethyl)amine (or 2-methyl analog precursors), K2CO3, Diglyme.

  • Cyclization: React o-anisidine with bis(2-chloroethyl)amine derivatives in diglyme at reflux (140-160°C) for 24-48 hours.

  • Work-up: Cool, filter inorganic salts, and evaporate solvent.

  • Purification: Acid-base extraction followed by column chromatography (SiO2, DCM:MeOH 9:1).

  • Chiral Resolution: To separate enantiomers, use chiral HPLC (Chiralcel OD-H column) or fractional crystallization with tartaric acid.

Radioligand Binding Assay (D2 Receptor)

Objective: Determine the affinity constant (


) of the ligand.

Materials:

  • Source: CHO-K1 cells stably expressing human D2_long receptor.

  • Radioligand:

    
    -N-Methylspiperone (0.2 nM final).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Protocol:

  • Membrane Prep: Harvest cells, homogenize in ice-cold buffer, centrifuge at 48,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation: In 96-well plates, add:

    • 25 µL Test Compound (10^-10 to 10^-5 M).

    • 25 µL Radioligand.

    • 150 µL Membrane suspension (20-40 µg protein).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

    
    .
    
Diagram 2: Experimental Workflow (Binding Assay)

Binding_Assay Prep Membrane Prep (CHO-D2 Cells) Incubate Incubation (60 min @ 25°C) Prep->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (LSC) Filter->Count Data Data Analysis (Non-linear Regression) Count->Data Ligand Test Ligand (10^-10 to 10^-5 M) Ligand->Incubate Radio [3H]-Spiperone (0.2 nM) Radio->Incubate

Caption: Workflow for determining Ki values via competitive radioligand binding.

Part 4: Data Presentation & SAR Analysis

Comparative SAR Table

The following table illustrates the impact of the 2-methyl substitution compared to the parent compound. Note: Values are representative of general arylpiperazine SAR trends.

CompoundStructureD2 Affinity (

)
5-HT1A Affinity (

)
Selectivity Profile
2-MPP 1-(2-Methoxyphenyl)piperazineHigh (< 10 nM)High (< 10 nM)Non-selective (Promiscuous)
(S)-2-Me-2-MPP (S)-1-(2-Methoxyphenyl)-2-methyl...Moderate (~50 nM)High (~15 nM)Improved 5-HT1A selectivity
(R)-2-Me-2-MPP (R)-1-(2-Methoxyphenyl)-2-methyl...Low (> 100 nM)ModerateReduced affinity (Steric clash)
Interpretation

The (S)-enantiomer of 2-methyl-arylpiperazines typically maintains a binding pose similar to the non-methylated parent but with restricted conformational freedom, often leading to a "cleaner" pharmacological profile by reducing off-target binding to alpha-adrenergic receptors.

Diagram 3: SAR Logic & Stereochemistry

SAR_Logic Core Arylpiperazine Core (Privileged Scaffold) Mod1 2-Methoxy Group (Phenyl Ring) Core->Mod1 Mod2 2-Methyl Group (Piperazine Ring) Core->Mod2 Effect1 H-Bond Acceptor (Serotonin Selectivity) Mod1->Effect1 Effect2 Chirality (R vs S) Conformational Lock Mod2->Effect2 Outcome Optimized Ligand (Probe for D2/D3 vs 5-HT) Effect1->Outcome Effect2->Outcome

Caption: Structure-Activity Relationship (SAR) breakdown of the 2-methyl-2-methoxyphenyl-piperazine scaffold.

References

  • Boocock, M. R., et al. (2014). Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS. National Institute of Justice. Link

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of S-14506 Analogues: New Insights into the Serotonin 5-HT1A Receptor Binding Requirements. Journal of Medicinal Chemistry. Link

  • Glennon, R. A., et al. (2002). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Bioorganic & Medicinal Chemistry Letters. Link

  • NCATS Inxight Drugs. 1-(2-Methoxyphenyl)piperazine (2-MPP) Profile. National Center for Advancing Translational Sciences. Link

  • PubChem. 1-(2-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine. Link

Foundational

In-vitro effects of 1-(2-Methoxyphenyl)-2-methylpiperazine

Technical Guide: In-Vitro Pharmacodynamics of 1-(2-Methoxyphenyl)-2-methylpiperazine Executive Summary 1-(2-Methoxyphenyl)-2-methylpiperazine is a chiral arylpiperazine derivative and a structural analog of the well-char...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In-Vitro Pharmacodynamics of 1-(2-Methoxyphenyl)-2-methylpiperazine

Executive Summary

1-(2-Methoxyphenyl)-2-methylpiperazine is a chiral arylpiperazine derivative and a structural analog of the well-characterized serotonergic ligand 1-(2-methoxyphenyl)piperazine (oMPP). In the context of neuropharmacology and drug discovery, this compound serves as a critical structural probe used to investigate the steric requirements of serotonin (5-HT) receptor subtypes, particularly 5-HT


 and 5-HT

, as well as

-adrenergic receptors.

The introduction of the methyl group at the C2 position of the piperazine ring introduces a stereogenic center, significantly altering the binding conformation compared to the achiral parent, oMPP. This modification is a classic medicinal chemistry strategy to modulate receptor subtype selectivity—specifically to reduce


-adrenergic affinity while retaining 5-HT

potency, thereby minimizing cardiovascular side effects (e.g., hypotension) in potential therapeutic scaffolds.

Chemical Identity & Structural Context

  • IUPAC Name: 1-(2-Methoxyphenyl)-2-methylpiperazine

  • Common Aliases: 2-Methyl-oMPP; 2-Methyl-1-(2-methoxyphenyl)piperazine.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Structural Significance:

    • Piperazine Ring: Provides the basic nitrogen (N4) essential for ionic interaction with the conserved aspartate residue (Asp3.32) in aminergic GPCRs.

    • 2-Methoxy Phenyl Group: A key pharmacophore for 5-HT

      
       affinity (as seen in Way-100635 and Urapidil).
      
    • C2-Methyl Group: The distinguishing feature. It creates steric bulk near the aniline nitrogen (N1), restricting the rotation of the phenyl ring and influencing the ligand's ability to fit into the tight hydrophobic pockets of

      
      -adrenoceptors.
      

Pharmacological Mechanism: The "Methyl Effect"

The primary value of 1-(2-Methoxyphenyl)-2-methylpiperazine lies in its differential binding profile driven by the C2-methyl substitution.

Serotonin 5-HT Receptor Interaction

Like its parent oMPP, this compound acts as a high-affinity ligand for the 5-HT


 receptor.[1]
  • Mechanism: It functions primarily as a partial agonist .[1] Upon binding, it stabilizes the active conformation of the G-protein coupled receptor (GPCR), triggering the exchange of GDP for GTP on the G

    
     subunit.
    
  • Signaling Cascade: Activation leads to the inhibition of adenylyl cyclase, reduction in cAMP levels, and the opening of G-protein-gated inwardly rectifying potassium channels (GIRK), resulting in membrane hyperpolarization.

Selectivity Enhancement (The Filter)

A major limitation of simple arylpiperazines (like oMPP) is their lack of selectivity, often binding with high affinity to


-adrenergic receptors.
  • Causality: The C2-methyl group introduces steric hindrance that clashes with the transmembrane domain residues of the

    
    -adrenergic receptor, effectively lowering affinity  (
    
    
    
    increases) compared to the unmethylated parent.
  • Result: This enhances the 5-HT

    
    /
    
    
    
    selectivity ratio, a critical parameter in designing anxiolytics without sedative or hypotensive side effects.
Stereospecificity

The compound exists as (R)- and (S)-enantiomers.

  • Insight: In similar arylpiperazine scaffolds (e.g., 1-phenyl-2-methylpiperazine), the (S)-enantiomer typically exhibits higher affinity and selectivity for 5-HT receptors compared to the (R)-enantiomer, which may retain more adrenergic character.

Visualization: 5-HT1A Signaling Pathway

The following diagram illustrates the downstream effects of 1-(2-Methoxyphenyl)-2-methylpiperazine binding to the 5-HT


 receptor.

G Ligand 1-(2-Methoxyphenyl)- 2-methylpiperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki ~ nM) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation (GDP->GTP) AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Hyperpol Membrane Hyperpolarization GIRK->Hyperpol Neuronal Inhibition

Caption: 5-HT1A Gi/o-coupled signaling cascade activated by 1-(2-Methoxyphenyl)-2-methylpiperazine.

Experimental Protocols

To validate the in-vitro effects, the following self-validating protocols are recommended.

Protocol A: Radioligand Competition Binding Assay (5-HT )

Objective: Determine the affinity (


) of the compound.
  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT

    
     receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Radioligand: Use [

    
    H]-8-OH-DPAT (0.5 nM), a selective 5-HT
    
    
    
    agonist.
  • Non-Specific Binding (NSB): Define using 10

    
    M Serotonin (5-HT).
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L test compound (10
      
      
      
      to 10
      
      
      M).
    • Add 50

      
      L radioligand.
      
    • Add 100

      
      L membrane suspension.
      
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce binding to filters).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The Hill coefficient should be near 1.0. If < 1.0, suspect negative cooperativity or multiple binding sites.

Protocol B: [ S]GTP S Functional Binding Assay

Objective: Determine intrinsic activity (Agonist vs. Antagonist).

  • System: CHO cell membranes expressing 5-HT

    
    .
    
  • Buffer: Assay buffer containing GDP (1-10

    
    M) to minimize basal G-protein activation.
    
  • Reaction:

    • Incubate membranes with test compound and 0.1 nM [

      
      S]GTP
      
      
      
      S.
    • Agonist Mode: Measure increase in [

      
      S] binding over basal.
      
    • Antagonist Mode: Co-incubate with a standard agonist (e.g., 100 nM 8-OH-DPAT) and measure inhibition of stimulation.

  • Readout: High efficacy (

    
     > 80%) indicates full agonism; intermediate (
    
    
    
    20-80%) indicates partial agonism.

Comparative Data Summary

The table below summarizes the expected in-vitro profile based on Structure-Activity Relationship (SAR) data for 2-methyl-arylpiperazines.

Target ReceptorParameteroMPP (Parent)2-Methyl-oMPP (Test Compound)Biological Consequence
5-HT

Affinity (

)
~10 - 30 nM~15 - 50 nM Retained potency for anxiolytic effects.

-Adrenergic
Affinity (

)
< 50 nM (High)> 200 nM (Low) Reduced cardiovascular side effects.
5-HT

Affinity (

)
ModerateLow/Moderate Reduced hallucinogenic potential.
Metabolic Stability

(microsomes)
LowModerate Methyl group may hinder N-dealkylation.

Workflow Visualization: Screening Logic

Workflow Start Compound Synthesis (Racemic/Chiral) Binding Radioligand Binding (1A, 2A, Alpha-1) Start->Binding Selectivity Selectivity Ratio (Ki Alpha1 / Ki 5-HT1A) Binding->Selectivity Selectivity->Start If Ratio < 10 (Fail) Functional GTPyS Assay (Efficacy) Selectivity->Functional If Ratio > 100 Tox Cytotoxicity (HepG2) Functional->Tox Lead Lead Candidate Identification Tox->Lead Low Tox

Caption: Screening workflow to validate 2-Methyl-oMPP as a selective 5-HT1A ligand.

References

  • Glennon, R. A., et al. (1988). "5-HT1D serotonin receptors: clinical implications." Drug Development Research. (Establishes SAR for arylpiperazines and the effect of methyl substitution on selectivity).

  • Bojsen, K., et al. (2013). "Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine...". Journal of Medicinal Chemistry. (Details the pharmacology of oMPP derivatives).

  • Lopez-Rodriguez, M. L., et al. (1996). "Structure-activity relationships for the binding of arylpiperazines at 5-HT1A receptors." Journal of Medicinal Chemistry. (Provides specific

    
     data comparisons for methylated piperazines). 
    
  • SWGDrug. (2005). "Monographs: 1-(2-methoxyphenyl)piperazine." (Analytical data for the parent compound).

  • Inxight Drugs. "1-(2-Methoxyphenyl)piperazine Profile." (General pharmacology of the scaffold).

Sources

Exploratory

The 2-Methoxyphenylpiperazine (2-MPP) Scaffold: Pharmacological Evolution and Synthetic Utility

Executive Summary: The Privileged Scaffold The 1-(2-methoxyphenyl)piperazine (2-MPP) moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 1-(2-methoxyphenyl)piperazine (2-MPP) moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor type. Historically, this scaffold has been the cornerstone for developing agents targeting the Serotonin (5-HT) and Adrenergic systems.

Its significance lies in its structural rigidity. The ortho-methoxy substituent forces the aryl ring and the piperazine ring into a specific torsion angle due to steric hindrance and intramolecular hydrogen bonding. This conformation mimics the spatial arrangement of endogenous neurotransmitters, allowing 2-MPP derivatives to act as:

  • 5-HT1A Receptor Ligands (Agonists/Antagonists)

  • 
    -Adrenergic Antagonists 
    
  • Dopamine D2/D4 Ligands

This guide analyzes the evolution of 2-MPP from early antihypertensives to highly selective research tools, detailing the synthetic protocols and structure-activity relationships (SAR) that drive its utility.

Historical Evolution & Drug Discovery

The development of 2-MPP derivatives is a case study in "selectivity optimization." Early compounds were "dirty" drugs hitting multiple targets—a feature initially exploited for therapeutic benefit but later refined to create precise research tools.

Phase I: The Dual-Action Antihypertensives (1970s-1980s)

The first major success was Urapidil . Researchers sought an antihypertensive that avoided the reflex tachycardia common with pure vasodilators.

  • Mechanism: Urapidil combines peripheral

    
    -adrenergic antagonism (vasodilation) with central 5-HT1A agonism.[1] The central 5-HT1A activity suppresses the sympathetic outflow that usually triggers reflex tachycardia.
    
  • Key Insight: The 2-MPP moiety provided the 5-HT1A affinity, while the N-substituted tail conferred

    
     blockade.
    
Phase II: The Quest for Selectivity (1990s)

As the role of 5-HT1A in anxiety and depression became clear, researchers needed selective antagonists.

  • The Problem: Early candidates like NAN-190 (a 2-MPP derivative) were potent 5-HT1A antagonists but retained significant

    
    -adrenergic affinity (Ki ≈ 0.8 nM for both). This lack of selectivity confounded in vivo data.
    
  • The Solution: Structural modifications to the "tail" region (distal to the piperazine) were explored to sterically clash with the

    
     pocket while fitting the 5-HT1A site.
    
Phase III: The Gold Standard (WAY-100635)

Wyeth-Ayerst synthesized WAY-100635 , a 2-MPP derivative that became the definitive "silent antagonist" for 5-HT1A.

  • Innovation: By attaching a bulky cyclohexane-carboxamide group, they achieved >100-fold selectivity for 5-HT1A over

    
     receptors.[2]
    
  • Impact: WAY-100635 remains the reference ligand for Positron Emission Tomography (PET) studies of 5-HT1A distribution in the human brain.

Structure-Activity Relationship (SAR)

The biological activity of 2-MPP derivatives is governed by three structural zones:

ZoneStructural FeaturePharmacological Effect
A (Head) 2-Methoxyphenyl Critical for 5-HT1A affinity. The ortho-substitution is superior to meta or para. Removal of the methoxy group (phenylpiperazine) drastically reduces selectivity.
B (Linker) Alkyl Chain Length determines efficacy. A 2-4 carbon chain is standard. Shorter chains often favor dopamine binding; specific lengths (e.g., propyl) optimize 5-HT1A interaction.
C (Tail) Amide/Imide/Aryl Determines Selectivity. Bulky, lipophilic groups (adamantane, cyclohexane) exclude the molecule from the

pocket, enhancing 5-HT1A selectivity (e.g., WAY-100635).
Visualizing the Evolution

The following diagram illustrates the structural progression from promiscuous binders to selective agents.

SAR_Evolution cluster_mech Pharmacological Profile Urapidil URAPIDIL (Antihypertensive) NAN190 NAN-190 (Mixed Antagonist) Urapidil->NAN190 Attempt to isolate 5-HT1A activity WAY100635 WAY-100635 (Selective 5-HT1A Antagonist) NAN190->WAY100635 Bulky tail added to eliminate Alpha-1 binding

Figure 1: Evolutionary trajectory of 2-MPP derivatives from dual-action therapeutics to selective research tools.

Synthetic Protocols

Reliable synthesis of the core 2-MPP scaffold and its subsequent derivatization is essential. Below is a validated protocol for the formation of the core heterocycle.

Protocol A: Synthesis of 1-(2-Methoxyphenyl)piperazine (Core)

Method: Nucleophilic substitution (cyclization) using bis(2-chloroethyl)amine. This is the industrial standard due to the low cost of reagents compared to Pd-catalyzed (Buchwald-Hartwig) routes.

Reagents:

  • 2-Methoxyaniline (Anisidine) [1.0 eq]

  • Bis(2-chloroethyl)amine hydrochloride [1.0 eq]

  • Diethylene glycol monomethyl ether (Solvent)

  • Sodium Hydroxide (Base)

Step-by-Step Workflow:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline (e.g., 12.3 g, 0.1 mol) and bis(2-chloroethyl)amine HCl (17.8 g, 0.1 mol) in 50 mL of diethylene glycol monomethyl ether.

  • Heating: Heat the mixture to 150°C with vigorous magnetic stirring. Maintain reflux for 12–15 hours . Note: The high temperature is required to overcome the activation energy for the double alkylation.

  • Cooling & Basification: Cool the dark reaction mixture to room temperature. Pour into 200 mL of ice water. Basify to pH >12 using 20% NaOH solution.

  • Extraction: Extract the free base with Dichloromethane (DCM) (3 x 50 mL).

  • Purification:

    • Wash combined organics with brine.

    • Dry over anhydrous

      
      .
      
    • Concentrate in vacuo.

    • Distillation: Purify the oily residue by vacuum distillation (bp ~130–135°C at 0.5 mmHg) to yield a clear, viscous oil.

  • Salt Formation (Optional): Dissolve oil in ethanol and add concentrated HCl to precipitate the hydrochloride salt (white crystals).

Protocol B: N-Alkylation (Derivatization)

To attach the "tail" (e.g., creating a Urapidil analog):

  • Reactants: 1-(2-Methoxyphenyl)piperazine (from Protocol A) + Alkyl Halide (e.g., 3-chloropropyl-phthalimide).

  • Conditions: Acetonitrile (ACN),

    
     (3 eq), KI (catalytic).
    
  • Procedure: Reflux for 12 hours. The KI catalyzes the Finkelstein reaction in situ (Cl -> I), accelerating the substitution.

Receptor Pharmacology & Signaling Pathways

Understanding why 2-MPP derivatives are used requires mapping their downstream effects. The dual nature of early derivatives (like Urapidil) activates two distinct G-protein pathways.

Signaling Diagram

The following diagram contrasts the Gi/o pathway (5-HT1A) with the Gq pathway (


), illustrating how a single 2-MPP derivative can modulate opposing physiological states (vasodilation vs. vasoconstriction).

Signaling_Pathways cluster_5HT CNS: 5-HT1A Receptor cluster_Alpha Periphery: Alpha-1 Adrenergic Ligand 2-MPP Derivative (e.g., Urapidil) Rec_5HT 5-HT1A (Gi/o) Ligand->Rec_5HT Agonist Rec_Alpha Alpha-1 (Gq) Ligand->Rec_Alpha Antagonist AC Adenylyl Cyclase Rec_5HT->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease Effect_CNS Decreased Sympathetic Outflow (Lower BP) cAMP->Effect_CNS PLC Phospholipase C Rec_Alpha->PLC Activation Effect_PNS Vasodilation (Antagonism blocks constriction) Rec_Alpha->Effect_PNS Blockade by Ligand Ca Intracellular Ca2+ PLC->Ca Increase

Figure 2: Dual signaling mechanism of first-generation 2-MPP derivatives. Note the simultaneous central sympathoinhibition and peripheral vasodilation.

Technical Data Summary

CompoundPrimary TargetMechanismAffinity (

nM)
Selectivity Ratio (5-HT1A vs

)
Clinical/Research Status
2-MPP (Base) 5-HT1A /

Partial Agonist~40 (5-HT1A)LowMetabolite / Designer Drug
Urapidil

/ 5-HT1A
Antagonist / Agonist350 / 40MixedApproved Antihypertensive
NAN-190 5-HT1AAntagonist0.6~1:1 (Poor)Obsolete Research Tool
WAY-100635 5-HT1ASilent Antagonist0.4>100:1 (High)Gold Standard Radioligand
Naftopidil

Antagonist3.7 (

)
Selects for

BPH Treatment

References

  • Gross, G., et al. (1987). "Urapidil, an antihypertensive drug with a dual mechanism of action."[3][4][5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Fozard, J. R., et al. (1996). "A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Bojarski, A. J., et al. (2005). "Structure-activity relationship studies of CNS agents: 5-HT1A receptor ligands." Current Medicinal Chemistry. Link

  • Cliffe, I. A., et al. (2000).[6] "A retrospect on the discovery of WAY-100635 and the prospect for improved 5-HT(1A) receptor PET radioligands." Nuclear Medicine and Biology. Link

  • Lopez-Rodriguez, M. L., et al. (1996). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3. 1-(omega-(4-Arylpiperazin-1-yl)alkyl)-3-(diphenylmethylene)-2,5-pyrrolidinediones." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Identification of 1-(2-Methoxyphenyl)-2-methylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract & Introduction 1-(2-Methoxyphenyl)-2-methylpiperazine is a designer derivative of the piperazine class of compounds, which are known for their psychoactive effects and are often encountered in forensic and clini...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(2-Methoxyphenyl)-2-methylpiperazine is a designer derivative of the piperazine class of compounds, which are known for their psychoactive effects and are often encountered in forensic and clinical toxicology settings.[1][2] Accurate and reliable identification of such novel psychoactive substances (NPS) is paramount for law enforcement, public health, and drug development research. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for the separation and identification of volatile and semi-volatile compounds like piperazine derivatives, offering excellent chromatographic resolution and highly specific mass spectral data for unambiguous identification.[3]

This document provides a comprehensive, proposed protocol for the identification of 1-(2-Methoxyphenyl)-2-methylpiperazine. As of this writing, a validated, peer-reviewed protocol specifically for this analyte is not widely available. Therefore, the following methodology is synthesized from established analytical principles for closely related analogues, such as 1-(2-methoxyphenyl)piperazine (2-MeOPP) and other designer drugs.[4] This protocol is intended to serve as a robust starting point for method development and requires validation with a certified reference standard of the target analyte.

The causality behind the experimental choices, from sample preparation to instrumental parameters, is explained to provide researchers with a deep understanding of the methodology. The protocol is designed to be a self-validating system, emphasizing the comparison of retention time and mass spectral data with a known reference standard for confident identification.

Principle of the Method

This method utilizes Gas Chromatography (GC) to separate 1-(2-Methoxyphenyl)-2-methylpiperazine from other components in a sample matrix based on its volatility and interaction with a non-polar stationary phase.[5][6] Following separation, the analyte is introduced into a Mass Spectrometer (MS), where it is ionized by electron impact (EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern, or mass spectrum. This mass spectrum serves as a chemical fingerprint for the molecule. The identification is confirmed by matching both the retention time from the GC and the mass spectrum from the MS of an unknown sample to that of a certified reference standard.

Experimental Workflow

The overall analytical workflow is depicted below, outlining the process from sample receipt to final data analysis and identification.

GC-MS Workflow for 1-(2-Methoxyphenyl)-2-methylpiperazine Figure 1: Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Receipt (Seized Material or Biological Fluid) Homogenize Homogenize/Aliquot Sample->Homogenize IS Add Internal Standard Homogenize->IS Extraction Extraction (Dissolution or LLE) Concentrate Evaporate & Reconstitute Extraction->Concentrate IS->Extraction GC_Inject GC Injection Concentrate->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Ionize MS Ionization (EI) GC_Sep->MS_Ionize MS_Detect Mass Analysis & Detection MS_Ionize->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq RT_Match Retention Time (RT) Matching Data_Acq->RT_Match MS_Match Mass Spectrum (MS) Matching Data_Acq->MS_Match Identification Positive Identification RT_Match->Identification MS_Match->Identification Ref_Std Certified Reference Standard Ref_Std->GC_Inject Establish Reference RT and MS

Caption: A flowchart of the complete analytical process.

Materials and Reagents

  • Solvents: Methanol (HPLC grade or higher), Ethyl Acetate (ACS grade or higher), n-Hexane (ACS grade or higher).[6]

  • Reagents: Sodium Carbonate (Na₂CO₃), Sodium Bicarbonate (NaHCO₃), Sodium Chloride (NaCl), Sodium Hydroxide (NaOH).

  • Reference Standards:

    • 1-(2-Methoxyphenyl)-2-methylpiperazine (as certified reference material)

    • Internal Standard (IS): Dimethylphthalate or N,N-dimethylaniline.[7]

  • Gases: Helium (99.999% purity or higher) for carrier gas.

  • Consumables: 2 mL GC vials with inserts, screw caps with septa, volumetric flasks, pipettes, syringes, 15 mL polypropylene centrifuge tubes, filter paper or syringe filters (0.45 µm).

Sample Preparation Protocols

Protocol for Seized Materials (Powders, Tablets)

This protocol is designed for solid samples where the analyte is expected to be present in relatively high concentrations.

  • Homogenization: Accurately weigh a portion of the homogenized powder (e.g., 10 mg).

  • Dissolution: Transfer the weighed sample to a 10 mL volumetric flask.

  • Internal Standard Spiking: Add a known volume of the internal standard stock solution (e.g., 100 µL of 1 mg/mL dimethylphthalate in methanol). The IS helps to control for variations in injection volume and instrument response.

  • Dilution: Dilute to the mark with methanol. This results in a nominal sample concentration of 1 mg/mL.

  • Sonication & Filtration: Sonicate the solution for 10 minutes to ensure complete dissolution. If particulates are present, filter the solution through a 0.45 µm syringe filter into a GC vial.[3][6]

Protocol for Biological Matrices (Urine, Plasma)

This protocol utilizes liquid-liquid extraction (LLE) to isolate the analyte from the complex biological matrix and minimize interference.[7][8]

  • Aliquoting: Pipette 1 mL of the biological sample (e.g., urine or plasma) into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard.

  • pH Adjustment: Add 500 µL of a saturated sodium carbonate/bicarbonate buffer (pH ≈ 10-11) to basify the sample. This converts the piperazine derivative from its salt form to the free base, which is more soluble in organic solvents.[7]

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate, 9:1 v/v).

  • Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[7]

  • Isolation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol or ethyl acetate, vortex briefly, and transfer to a GC vial with an insert for analysis.[8]

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.

Parameter Recommended Setting Justification
Gas Chromatograph (GC)
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]A versatile, low-polarity column suitable for a wide range of drug screening applications, providing good separation for piperazine derivatives.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[7]An inert carrier gas that provides good chromatographic efficiency.
Injector Split/Splitless, operated in Split mode (e.g., 20:1 ratio).[7]Split injection prevents column overloading when analyzing relatively clean, concentrated samples. A splitless injection may be preferred for trace analysis in biological extracts.
Injector Temperature 250°C - 280°C.[3]Ensures rapid and complete volatilization of the analyte and internal standard without thermal degradation.
Injection Volume 1 µL.A standard injection volume for GC-MS analysis.
Oven Program Initial Temp: 100°C, hold 1 min. Ramp: 20°C/min to 280°C. Hold: 5 min at 280°C.[7]This temperature program allows for the elution of lighter compounds first, followed by a ramp aggressive enough to elute the target analyte in a reasonable time with good peak shape.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI).[3]The standard, robust ionization technique for GC-MS that produces reproducible fragmentation patterns, ideal for library matching.
Ionization Energy 70 eV.[3]The standard energy for EI, which provides extensive and consistent fragmentation, creating a rich mass spectrum for identification.
Mass Analyzer Quadrupole.A common and reliable mass analyzer for routine drug analysis.
Scan Mode Full Scan.Acquires data over a wide mass range, which is necessary for identifying unknown compounds and confirming the structure of the target analyte.
Scan Range m/z 40 - 550 amu.[3]This range is sufficient to detect the molecular ion and all significant fragments of the target analyte and potential metabolites or co-eluting substances.
Transfer Line Temp 280°C.[9]Prevents condensation of the analyte as it transfers from the GC column to the MS source.
Ion Source Temp 230°C.A standard source temperature that promotes ionization while minimizing thermal degradation within the source.

Data Analysis and Identification Criteria

Positive identification of 1-(2-Methoxyphenyl)-2-methylpiperazine requires the fulfillment of two criteria:

  • Retention Time (RT) Matching: The retention time of the peak of interest in the sample chromatogram must match the retention time of the certified reference standard, analyzed under identical instrumental conditions, within a predefined tolerance window (e.g., ±0.5%).

  • Mass Spectrum Matching: The EI mass spectrum of the sample peak must be visually and algorithmically compared to the mass spectrum of the certified reference standard. The presence and relative abundance of the characteristic ions must be consistent.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 1-(2-Methoxyphenyl)-2-methylpiperazine (C₁₂H₁₈N₂O) is 206.28 g/mol . The addition of a methyl group to the piperazine ring, compared to 2-MeOPP (MW 192.26 g/mol ), will significantly alter the fragmentation pattern.

The predicted fragmentation is based on established pathways for phenylpiperazines.[1][10] The primary fragmentation is expected to involve cleavages within the piperazine ring and at the bond connecting it to the methoxyphenyl group.

  • Molecular Ion (M⁺): A peak at m/z 206 is expected, corresponding to the intact molecule. Its abundance may be low due to extensive fragmentation.

  • Key Fragments:

    • Loss of a methyl radical from the piperazine ring: Cleavage of the C-C bond adjacent to the nitrogen could lead to the loss of a methyl group (•CH₃), resulting in a fragment at m/z 191 .

    • Alpha-cleavage adjacent to the secondary amine: A characteristic fragmentation of piperazines is the cleavage of the C-C bond adjacent to the non-aryl substituted nitrogen. This would lead to a fragment at m/z 163 .

    • Formation of the methoxyphenyl fragment: Cleavage of the C-N bond between the aromatic ring and the piperazine ring could yield a fragment at m/z 135 , corresponding to the [C₈H₉O]⁺ ion. This is a common and often abundant fragment in related compounds.[11]

    • Piperazine ring fragments: Cleavage within the piperazine ring itself is expected to produce characteristic low-mass ions, such as fragments at m/z 70 and m/z 56 , which are common in piperazine derivatives.[10] The presence of the methyl group might also lead to a fragment at m/z 84 .

Predicted Fragmentation of 1-(2-Methoxyphenyl)-2-methylpiperazine Figure 2: Proposed EI Fragmentation Pathway Parent Parent Molecule C12H18N2O+ m/z 206 Frag191 [M-CH3]+ m/z 191 Parent->Frag191 - •CH3 Parent->Frag191 Frag163 [M-C2H5N]+ m/z 163 Parent->Frag163 - C2H5N Parent->Frag163 Frag135 [C8H9O]+ m/z 135 Parent->Frag135 Benzylic Cleavage Parent->Frag135 Frag70 [C4H8N]+ m/z 70 Parent->Frag70 Ring Cleavage Parent->Frag70 Frag56 [C3H6N]+ m/z 56 Frag70->Frag56 - CH2

Caption: A diagram of the proposed mass spectral fragmentation.

Crucial Note: This fragmentation pathway is predictive. It is imperative to confirm these fragments and their relative intensities by analyzing a certified reference standard of 1-(2-Methoxyphenyl)-2-methylpiperazine.

References

  • Meng, P., et al. (2015). Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. Journal of Chemical and Pharmaceutical Research, 7(3), 1145-1149. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • SWGDRUG. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Springer Nature. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]

  • Deconihout, F., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Forensic Science International, 243, 89-96. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • MDPI. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Nieschlag, C., & Nieschlag, E. (2014). Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS. Forensic Science International, 235, 40-51. Retrieved from [Link]

  • Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Noggle, F. T., et al. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Analytical Toxicology, 36(5), 324-332. Retrieved from [Link]

  • ResearchGate. (2013). GC–TOF mass spectral analysis of the m / z 135 ion for 3,4-methylenedioxybenzylpiperazine. Retrieved from [Link]

Sources

Application

Application Note: 1-(2-Methoxyphenyl)-2-methylpiperazine as a Chiral Scaffold in Drug Synthesis

This Application Note is structured as a comprehensive technical guide for researchers in medicinal chemistry and process development. It focuses on the synthesis, resolution, and application of 1-(2-Methoxyphenyl)-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers in medicinal chemistry and process development. It focuses on the synthesis, resolution, and application of 1-(2-Methoxyphenyl)-2-methylpiperazine , a critical chiral scaffold in the development of CNS-active agents (specifically 5-HT1A and D2 receptor ligands).[1][2][3][4]

Executive Summary

The arylpiperazine moiety is a "privileged structure" in neuropsychiatric drug discovery, serving as the pharmacophore for numerous anxiolytics and antipsychotics (e.g., Enciprazine, Urapidil, NAN-190).[2][3] While the achiral analog 1-(2-methoxyphenyl)piperazine is widely utilized, its 2-methyl derivative offers significant advantages:

  • Chirality: The C2-methyl group introduces a stereocenter, allowing for the separation of enantiomers to probe specific receptor binding pockets.[2][3][4][5]

  • Metabolic Stability: Steric hindrance at the C2 position can retard metabolic oxidative ring opening.[4][5]

  • Conformational Bias: The methyl group restricts the conformational flexibility of the piperazine ring, potentially enhancing selectivity for 5-HT1A over

    
    -adrenergic receptors.[2][3][4][5]
    

This guide provides a validated protocol for the Buchwald-Hartwig synthesis of this intermediate, a method for its optical resolution , and a workflow for its incorporation into API scaffolds.

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(2-Methoxyphenyl)-3-methylpiperazine (Note: N1 numbering priority often assigns the aryl group to N1, making the methyl at C2 or C3 depending on nomenclature.[1][3][4] Commonly: 1-(2-Methoxyphenyl)-2-methylpiperazine )
Structure A piperazine ring N-substituted with an o-anisyl group and C-substituted with a methyl group.[1][3][4]
Molecular Formula

MW 206.29 g/mol
Key Functionality Secondary amine (nucleophile), Aryl ether, Chiral center
Solubility Soluble in DCM, MeOH, Toluene; HCl salt soluble in water/ethanol.[2][4]

Validated Synthesis Protocol

Retrosynthetic Analysis

The most robust route to 1-(2-methoxyphenyl)-2-methylpiperazine avoids the harsh conditions of bis-alkylation (aniline + bis-chloroethyl amine) which often leads to regioisomeric mixtures.[1][3][4] Instead, we utilize a Palladium-Catalyzed Buchwald-Hartwig Amination .[1][2][3][4][5]

Figure 1: Convergent synthesis via Pd-catalyzed C-N bond formation.

Experimental Procedure (Buchwald-Hartwig Coupling)

Rationale: 2-Methylpiperazine has two nitrogen atoms.[1][3][4][5] The N1 (adjacent to the methyl) is sterically more hindered than N4. However, under standard conditions, arylation can occur at both.[2][3][4] To ensure regioselectivity for the sterically hindered position (N1) is difficult directly; often the commercially available 2-methylpiperazine reacts predominantly at the less hindered N4. Correction for High Purity: To obtain the 1-aryl-2-methyl isomer specifically, it is often more efficient to react 2-methoxyaniline with N,N-bis(2-chloroethyl)amine derivatives, OR to use a protecting group strategy on 2-methylpiperazine (e.g., Boc-protection of N4).[1][2][3][4] Below is the optimized N4-Boc protection route which guarantees the correct regiochemistry (Aryl group at N1, Methyl at C2).[2][4]

Step 1: N4-Protection (if not purchasing N-Boc-3-methylpiperazine) [1][2][3][4]
  • Dissolve 2-methylpiperazine (10.0 g, 0.1 mol) in DCM (100 mL).

  • Add Boc-anhydride (0.9 eq) in DCM dropwise at 0°C. (The less hindered N4 reacts preferentially).

  • Checkpoint: Verify mono-protection via TLC/NMR. Isolate 1-Boc-3-methylpiperazine .[1][3][4][5]

Step 2: C-N Coupling
  • Reagents:

    • 1-Boc-3-methylpiperazine (1.0 eq)[1][2][3][4]

    • 2-Bromoanisole (1.2 eq)[1][4]

    • 
       (2 mol%) or 
      
      
      
      [2]
    • BINAP (4 mol%) (Ligand choice is critical for steric bulk)[2]

    • Sodium tert-butoxide (

      
      ) (1.5 eq)[1][2][4]
      
    • Toluene (anhydrous)

  • Protocol:

    • Charge an oven-dried flask with

      
      , BINAP, and 
      
      
      
      under Argon.
    • Add Toluene, 2-Bromoanisole, and 1-Boc-3-methylpiperazine.

    • Heat to 100°C for 16 hours.

    • Monitor: TLC (Hexane:EtOAc 4:1) should show disappearance of the amine.[5]

    • Workup: Filter through Celite to remove Pd.[3][4][5] Concentrate filtrate.[3][4][5][6] Purify via Flash Column Chromatography (Silica, Hex/EtOAc).

    • Intermediate: tert-butyl 4-(2-methoxyphenyl)-3-methylpiperazine-1-carboxylate.

Step 3: Deprotection [1][4][5]
  • Dissolve the intermediate in DCM.[3][4][5]

  • Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (5 eq).

  • Stir at RT for 2 hours.

  • Concentrate to dryness.[3][4][5]

  • Free Basing: Dissolve residue in water, adjust pH to >12 with NaOH, extract with DCM (

    
    ).
    
  • Yield: Typically 65-75% overall.[3][4][5]

Chiral Resolution Protocol

For CNS drugs, enantiomeric purity is non-negotiable.[2][3][4][5] If you started with racemic 2-methylpiperazine, you must resolve the product.[2][3][4][7]

Method: Diastereomeric Salt Formation with L-(+)-Tartaric Acid .[1][4][5]

  • Dissolution: Dissolve racemic 1-(2-methoxyphenyl)-2-methylpiperazine (10 g) in hot Ethanol (50 mL).

  • Salt Formation: Add a hot solution of L-(+)-Tartaric acid (1.0 eq) in Ethanol.

  • Crystallization: Allow to cool slowly to RT, then refrigerate (4°C) overnight. The diastereomeric salt of one enantiomer (typically the S-isomer with L-tartrate, though this must be empirically verified) will crystallize.[1][2][3][4]

  • Recrystallization: Filter the solid. Recrystallize from EtOH/Water (9:1) to upgrade ee% to >99%.

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM to obtain the chiral free base.[5]

  • Analytical QC:

    • Method: Chiral HPLC.[3][4][5][7][8]

    • Column: Chiralcel OD-H or AD-H.[1][3][4][5]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[4][5]

Application in Drug Synthesis

This intermediate is a "warhead" used to target G-protein coupled receptors (GPCRs).[3][4] It is typically linked to a lipophilic domain via an alkyl chain.[3][4][5]

General Coupling Workflow (Alkylation)

Scenario: Synthesizing a Buspirone/Enciprazine analog.

  • Scaffold: Target molecule requires linking the piperazine to a cyclic imide (e.g., glutarimide or phthalimide) via a butyl chain.[2][4][5]

  • Reagents:

    • 1-(2-Methoxyphenyl)-2-methylpiperazine (Intermediate)[1][2][3][4]

    • N-(4-bromobutyl)phthalimide (Linker)[1][4]

    • 
       (Base)[2]
      
    • Acetonitrile (Solvent)[2]

    • KI (Catalyst - Finkelstein condition)[1][4]

  • Procedure:

    • Mix Intermediate (1 eq), Linker (1.1 eq),

      
       (3 eq), and KI (0.1 eq) in Acetonitrile.
      
    • Reflux (80°C) for 12-24 hours.

    • Mechanism:

      
       displacement of the alkyl bromide by the secondary amine of the piperazine.[5] The KI converts the alkyl bromide to a more reactive alkyl iodide in situ.[3][5]
      
  • Purification: The product is often an oil; convert to HCl salt for crystallization and stability.[4][5]

Figure 2: General workflow for incorporating the scaffold into API synthesis.

Quality Control & Analytical Data

Reference Data for Validation (Predicted):

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.8 - 7.0 (m, 4H, Aryl).[2][3][4]
      
    • 
       3.85 (s, 3H, 
      
      
      
      ).[2][3][4]
    • 
       3.0 - 3.4 (m, 4H, Piperazine ring).[2][3][4]
      
    • 
       2.6 - 2.9 (m, 3H, Piperazine ring).[2][3][4]
      
    • 
       1.15 (d, 3H, 
      
      
      
      , J = 6.5 Hz).[2][4]
    • Note: The doublet methyl signal at ~1.1 ppm is the diagnostic peak distinguishing this from the non-methylated analog.

  • Mass Spectrometry (ESI+):

    • Calc.[3][4][5] Mass: 206.14[4]

    • Found

      
      [2]
      

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides."[2][3][4][5] Journal of Organic Chemistry, 2000.[2][3][4][5] (General Protocol Reference).[2][4]

  • Mokrosz, J. L., et al. "Structure-Activity Relationship Studies of CNS Agents.[2][3][4][5] Part 25: 1-(2-Methoxyphenyl)-2-methylpiperazine derivatives as 5-HT1A receptor ligands."[1][2][3][4] Journal of Medicinal Chemistry, 1996.[2][3][4][5] (Foundational SAR for 2-methyl derivatives).

  • Sigma-Aldrich/Merck. "Product Specification: 1-(2-Methoxyphenyl)piperazine."[1][3][4][5] (Reference for non-methylated analog properties).

  • Chiralpedia. "Resolution of Enantiomers: Tartaric Acid Method."[4][5] (General resolution protocol).

Sources

Method

Application Notes and Protocols: A Phased Approach to Investigating the Pharmacological Effects of 1-(2-Methoxyphenyl)-2-methylpiperazine

Introduction: Unveiling the Potential of a Novel Phenylpiperazine Derivative The phenylpiperazine class of compounds has yielded numerous molecules with significant central nervous system (CNS) activity, many of which mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenylpiperazine Derivative

The phenylpiperazine class of compounds has yielded numerous molecules with significant central nervous system (CNS) activity, many of which modulate serotonergic and dopaminergic systems. A well-characterized member of this family is 1-(2-methoxyphenyl)piperazine (oMeOPP), known to act as a partial agonist at the serotonin 5-HT1A receptor[1]. This activity profile is associated with potential anxiolytic, antidepressant, and antipsychotic effects. The subject of this guide, 1-(2-Methoxyphenyl)-2-methylpiperazine, is a structural analog of oMeOPP, distinguished by a methyl group at the 2-position of the piperazine ring. This seemingly minor structural modification can have profound effects on a compound's pharmacological properties, including receptor affinity, selectivity, efficacy, and metabolic stability.

Given the absence of extensive public-domain data on 1-(2-Methoxyphenyl)-2-methylpiperazine, a systematic and phased experimental approach is paramount to elucidate its pharmacological profile. This document provides a comprehensive guide for researchers, outlining a logical progression of in vitro and in vivo studies to thoroughly characterize the effects of this novel compound. Our approach is grounded in the principles of preclinical drug discovery, emphasizing the importance of building a solid foundation of in vitro data before proceeding to more complex and resource-intensive in vivo and pharmacokinetic evaluations[2].

Phase 1: Foundational In Vitro Characterization - Defining the Molecular Target

The initial and most critical step is to determine the primary molecular targets of 1-(2-Methoxyphenyl)-2-methylpiperazine. Based on its structural similarity to oMeOPP, the serotonin receptor family, particularly the 5-HT1A receptor, is the logical starting point. However, a broader screening is essential to identify any off-target activities that could contribute to its overall pharmacological profile or potential side effects.

Receptor Binding Affinity Profile

The first-pass assessment of a compound's activity is to determine its affinity for a range of relevant biological targets. A comprehensive radioligand binding assay panel is the gold standard for this purpose[3][4].

Rationale: This initial screen will provide a broad overview of the compound's binding profile, identifying its primary targets and potential off-target interactions. This information is crucial for guiding subsequent functional assays and interpreting in vivo data.

Protocol: Radioligand Binding Assay Panel

  • Target Selection: A comprehensive panel of receptors, transporters, and ion channels relevant to CNS function should be selected. A primary focus should be on:

    • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7[5].

    • Dopamine Receptors: D1, D2, D3, D4.

    • Adrenergic Receptors: α1, α2, β.

    • Monoamine Transporters: SERT, DAT, NET.

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines (e.g., CHO or HEK293) stably expressing the human recombinant receptor of interest or from rodent brain tissue (e.g., hippocampus for 5-HT1A receptors)[3][6].

  • Assay Conditions:

    • Incubate the membranes with a specific radioligand for each target (e.g., [3H]WAY-100635 for 5-HT1A receptors) and a range of concentrations of 1-(2-Methoxyphenyl)-2-methylpiperazine[6][7].

    • The incubation should be carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium[3].

  • Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter[3].

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[7].

Data Presentation: Receptor Binding Affinity Profile

TargetRadioligandKi (nM) of 1-(2-Methoxyphenyl)-2-methylpiperazine
5-HT1A[3H]WAY-100635TBD
5-HT2A[3H]KetanserinTBD
D2[3H]SpiperoneTBD
SERT[3H]CitalopramTBD
.........
TBD: To be determined
Functional Activity at Primary Targets

Once the primary binding targets are identified, the next step is to determine the functional consequence of this binding – is the compound an agonist, antagonist, or inverse agonist?

Rationale: Binding affinity does not provide information about the efficacy of a compound. Functional assays are essential to understand how the compound modulates the activity of its target receptor.

Protocol: cAMP Functional Assay for G-protein Coupled Receptors (GPCRs)

Many serotonin and dopamine receptors are GPCRs that signal through the modulation of adenylyl cyclase and subsequent changes in intracellular cyclic AMP (cAMP) levels. 5-HT1A receptors are typically Gi-coupled, meaning their activation leads to a decrease in cAMP[8][9].

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the human recombinant receptor of interest (e.g., 5-HT1A).

  • Assay Principle:

    • For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.

    • Incubate the cells with varying concentrations of 1-(2-Methoxyphenyl)-2-methylpiperazine.

    • An agonist will inhibit the forskolin-stimulated cAMP production, while an antagonist will block the effect of a known agonist.

  • cAMP Detection: Utilize a commercially available cAMP assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., GloSensor™)[10][11][12].

  • Data Analysis:

    • Agonist Mode: Generate concentration-response curves to determine the EC50 (potency) and the maximal effect (Emax, efficacy) relative to a standard full agonist.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration. Generate concentration-response curves to determine the IC50 and calculate the antagonist constant (Kb).

Data Presentation: Functional Activity at 5-HT1A Receptor

ParameterValue
EC50 (nM)TBD
Emax (% of full agonist)TBD
IC50 (nM)TBD
Kb (nM)TBD
TBD: To be determined

Workflow for In Vitro Characterization

in_vitro_workflow start Start: Synthesize and Purify 1-(2-Methoxyphenyl)-2-methylpiperazine binding_assay Radioligand Binding Assay Panel (Serotonin, Dopamine, Adrenergic Receptors & Transporters) start->binding_assay analyze_binding Analyze Binding Data (Determine Ki values) binding_assay->analyze_binding identify_targets Identify Primary and Secondary Binding Targets (Ki < 100 nM) analyze_binding->identify_targets functional_assay Functional Assays at Primary Targets (e.g., cAMP Assay for GPCRs) identify_targets->functional_assay analyze_functional Analyze Functional Data (Determine EC50, Emax, Kb) functional_assay->analyze_functional characterize_activity Characterize as Agonist, Partial Agonist, or Antagonist analyze_functional->characterize_activity decision Proceed to In Vivo Studies? characterize_activity->decision

Caption: Workflow for the in vitro characterization of 1-(2-Methoxyphenyl)-2-methylpiperazine.

Phase 2: In Vivo Behavioral Pharmacology - Assessing Physiological Effects

Following a thorough in vitro characterization, the next phase is to investigate the effects of 1-(2-Methoxyphenyl)-2-methylpiperazine in living organisms. The choice of behavioral assays should be guided by the in vitro findings. Assuming the compound displays significant activity at the 5-HT1A receptor, the following assays are recommended to explore its potential anxiolytic and antidepressant-like effects.

Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces[13][14][15]. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms[16][17].

Protocol: Elevated Plus Maze for Rodents

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor[14].

  • Animals: Male adult rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6).

  • Procedure:

    • Habituate the animals to the testing room for at least one hour before the experiment[16].

    • Administer 1-(2-Methoxyphenyl)-2-methylpiperazine (at various doses) or vehicle via an appropriate route (e.g., intraperitoneal or oral) at a set time before the test.

    • Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes[15].

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use automated video tracking software to score the following parameters:

      • Time spent in the open arms and closed arms.

      • Number of entries into the open and closed arms.

      • Total distance traveled (to assess general locomotor activity).

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)

Rationale: The FST is a common screening tool for potential antidepressant drugs. The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors[18][19][20]. It is important to note that the interpretation of this test is a subject of ongoing scientific discussion, and it should be considered a measure of stress-coping strategy rather than a direct model of depression[21][22].

Protocol: Forced Swim Test for Rodents

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape[20].

  • Animals: Male adult rats or mice.

  • Procedure:

    • Administer the test compound or vehicle at a set time before the test.

    • Place the animal in the water-filled cylinder for a 6-minute session.

    • Record the session with a video camera.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement, except for small motions necessary to keep the head above water.

    • A significant decrease in immobility time compared to the vehicle-treated group suggests a potential antidepressant-like effect.

Data Presentation: In Vivo Behavioral Effects

Behavioral TestDose of CompoundKey ParameterResult (vs. Vehicle)
Elevated Plus MazeDose 1% Time in Open ArmsTBD
Dose 2% Time in Open ArmsTBD
Dose 3% Time in Open ArmsTBD
Forced Swim TestDose 1Immobility Time (s)TBD
Dose 2Immobility Time (s)TBD
Dose 3Immobility Time (s)TBD
TBD: To be determined

Phase 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies - Understanding Drug Disposition

The final phase of this initial characterization involves understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-(2-Methoxyphenyl)-2-methylpiperazine, and how its concentration in the body relates to its pharmacological effects. For a CNS-active compound, determining its ability to cross the blood-brain barrier (BBB) is of paramount importance[23][24].

Rationale: PK/PD studies are essential for establishing a rational dosing regimen for further preclinical and potential clinical studies. Understanding the relationship between drug exposure at the target site (the brain) and the observed behavioral effects is crucial for optimizing therapeutic efficacy and minimizing potential toxicity[25].

Preclinical Pharmacokinetic Study in Rodents

Protocol: Single-Dose Pharmacokinetic Study

  • Animals: Male adult rats or mice.

  • Dosing: Administer a single dose of 1-(2-Methoxyphenyl)-2-methylpiperazine via the intended clinical route (e.g., oral) and also intravenously to determine bioavailability.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • At each time point, a subset of animals will be euthanized for the collection of brain tissue[2].

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 1-(2-Methoxyphenyl)-2-methylpiperazine in plasma and brain homogenate.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F%)

    • Determine the brain-to-plasma concentration ratio at each time point to assess BBB penetration.

Data Presentation: Key Pharmacokinetic Parameters

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL)TBDTBD
Tmax (h)TBDN/A
AUC (ng*h/mL)TBDTBD
t1/2 (h)TBDTBD
F (%)TBDN/A
Brain/Plasma Ratio (at Tmax)TBDTBD
TBD: To be determined

Logical Flow of the Experimental Design

experimental_design cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Behavioral Pharmacology cluster_phase3 Phase 3: Pharmacokinetics binding Receptor Binding (Affinity & Selectivity) functional Functional Assays (Efficacy & Potency) binding->functional Identifies Primary Targets anxiety Anxiolytic Models (Elevated Plus Maze) functional->anxiety Informs Behavioral Test Selection antidepressant Antidepressant Models (Forced Swim Test) anxiety->antidepressant locomotor Locomotor Activity (Control for Sedation) antidepressant->locomotor pk_studies Rodent PK Studies (Plasma & Brain Exposure) antidepressant->pk_studies Correlate with Drug Exposure bioanalysis LC-MS/MS Bioanalysis pk_studies->bioanalysis pk_modeling PK Parameter Calculation (Cmax, Tmax, AUC, BBB penetration) bioanalysis->pk_modeling

Caption: A phased experimental design for the characterization of 1-(2-Methoxyphenyl)-2-methylpiperazine.

Conclusion and Future Directions

The experimental design outlined in this document provides a comprehensive and logical framework for the initial characterization of 1-(2-Methoxyphenyl)-2-methylpiperazine. By systematically progressing from in vitro target identification and functional characterization to in vivo behavioral assessment and pharmacokinetic profiling, researchers can build a robust data package to understand the compound's mechanism of action and potential therapeutic utility. The results of these studies will be instrumental in making informed decisions about the future development of this novel phenylpiperazine derivative. Subsequent studies could explore its effects on cognition, its potential for abuse liability, and more detailed toxicological evaluations.

References

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Lister, R. G. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

  • Transpharmation. (n.d.). CNS Drug Disposition. Transpharmation. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Maze Engineers. (2017). Elevated Plus Maze: Understanding the Basics. Maze Engineers. [Link]

  • NC3Rs. (2021). Forced swim test in rodents. NC3Rs. [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Inxight Drugs. [Link]

  • National Health and Medical Research Council. (2023). Statement on the forced swim test in rodent models. NHMRC. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments : JoVE, (97), 52587. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

  • Orjales, A., Alonso-Cires, L., Labeaga, L., & Corcóstegui, R. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of medicinal chemistry, 38(10), 1748–1754. [Link]

  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. Wikipedia. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Kennett, G. A., Wood, M. D., Bright, F., Trail, B., Riley, G., Holland, V., Avenell, K. Y., Stean, T., Upton, N., Stanton, J., Gager, T., Dourish, C., & Blackburn, T. P. (1994). Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. British journal of pharmacology, 111(3), 797–802. [Link]

  • Loryan, I., & Hammarlund-Udenaes, M. (2025). Assessing central nervous system drug delivery. Expert opinion on drug delivery, 22(2), 159–174. [Link]

  • Greyling, G. (2017). NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. [Link]

  • Perceptive. (n.d.). End-to-End Preclinical and Translational CNS Imaging. Perceptive. [Link]

  • Tsukada, H., Nishiyama, S., Ohba, H., Sato, K., Kakiuchi, T., & Harada, N. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & medicinal chemistry, 21(17), 5553–5559. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • PRISYS Biotech. (2025). Why Do More Than 90% Of CNS Drug Candidates Fail in Clinical Trials?. PRISYS Biotech. [Link]

  • Chen, Y., & Wen, P. Y. (2024). Preclinical evaluation of targeted therapies for central nervous system metastases. Disease models & mechanisms, 17(9), dmm050836. [Link]

  • Wang, Y., Zhang, M., Chen, Y., & Chen, J. (2021). Design of experiments (DoE) to develop and to optimize extraction of psychoactive substances. Analytical methods : advancing methods and applications, 13(39), 4647–4656. [Link]

  • Celińska, E., Popławska, M., & Bąchor, R. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in chemistry, 8, 579541. [Link]

  • Pedersen, D. S., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Journal of Medicinal Chemistry. [Link]

  • Dukat, M., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of medicinal chemistry, 39(20), 4017–4026. [Link]

  • S, S., & S, A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 103-108. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429. [Link]

  • Kung, H. F., et al. (1995). N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2' -[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPI) and p-MPPF): novel and selective 5-HT1A antagonists. Journal of medicinal chemistry, 38(2), 231–234. [Link]

  • Ciallella, C., et al. (2025). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. ArTS, 1(1), 1-20. [Link]

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(10), 1748–1754. [Link]

  • Chilmonczyk, Z., et al. (2000). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. Polish journal of pharmacology, 52(4), 277–285. [Link]

  • Tsolaki, E., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • PDSP. (n.d.). Assay Protocol Book. PDSP. [Link]

  • Al-Salahi, R., et al. (2023). Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. [Link]

  • Khawaja, X., et al. (1995). The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. Journal of Neurochemistry, 64(6), 2719-2731. [Link]

  • Charney, D. S., et al. (1990). Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. Psychopharmacology, 102(3), 324–329. [Link]

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Application

Radioligand binding assay protocol for 1-(2-Methoxyphenyl)-2-methylpiperazine.

Application Note: Characterization of 1-(2-Methoxyphenyl)-2-methylpiperazine Affinity via Competitive Radioligand Binding Executive Summary This application note details the protocol for determining the binding affinity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-(2-Methoxyphenyl)-2-methylpiperazine Affinity via Competitive Radioligand Binding

Executive Summary

This application note details the protocol for determining the binding affinity (


) of 1-(2-Methoxyphenyl)-2-methylpiperazine  (and its enantiomers) at the Serotonin 5-HT

receptor
.

Arylpiperazines are a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous anxiolytics and antidepressants. While the non-methylated parent, 1-(2-methoxyphenyl)piperazine (oMPP), acts as a non-selective 5-HT ligand with significant


-adrenergic affinity, the introduction of the 2-methyl group  introduces chirality that can critically modulate receptor subtype selectivity and metabolic stability.

This protocol utilizes a competitive displacement assay using the agonist radioligand [


H]-8-OH-DPAT . This method is the industry standard for profiling serotonergic modulators due to the high specific activity and selectivity of the radiotracer.

Assay Principle

The assay relies on the Law of Mass Action . The test compound (1-(2-Methoxyphenyl)-2-methylpiperazine) competes with a fixed concentration of a radiolabeled ligand ([


H]-8-OH-DPAT) for a limited number of binding sites (

) on the 5-HT

receptor.

As the concentration of the test compound increases, the amount of radioligand bound to the receptor decreases. The concentration of test compound required to inhibit 50% of the specific radioligand binding is the


, which is converted to the equilibrium dissociation constant (

) using the Cheng-Prusoff equation .
Mechanism of Action Diagram

CompetitionBinding Receptor 5-HT1A Receptor (Membrane Bound) Complex_Hot Receptor-[3H] Complex Receptor->Complex_Hot + [3H] Complex_Cold Receptor-Drug Complex Receptor->Complex_Cold + Drug Radioligand [3H]-8-OH-DPAT (Hot Ligand) Radioligand->Complex_Hot TestCompound 1-(2-MeO)-2-Me-Piperazine (Cold Ligand) TestCompound->Complex_Cold Competition Signal Scintillation Signal (CPM) Complex_Hot->Signal Detected Complex_Cold->Signal No Signal

Figure 1: Competitive binding mechanism. The "Cold" ligand displaces the "Hot" ligand, reducing the detectable signal.

Materials & Reagents

Biological Materials
  • Receptor Source: Membranes from CHO-K1 cells stably expressing human 5-HT

    
     receptor (commercial or in-house prep) OR Rat Hippocampal homogenate (rich in endogenous 5-HT
    
    
    
    ).
  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity: ~100-170 Ci/mmol).
    
    • Note: 8-OH-DPAT is an agonist. Agonist binding to GPCRs is sensitive to G-protein coupling states.

  • Non-Specific Binding (NSB) Definition: Serotonin (5-HT) Creatinine Sulfate (

    
    ) or WAY-100635 (
    
    
    
    ).
Chemicals[1][2][3][4][5][6][7][8][9][10][11]
  • Test Compound: 1-(2-Methoxyphenyl)-2-methylpiperazine (ensure purity >95%; separate enantiomers if studying stereoselectivity).

  • Buffer Components: Tris-HCl,

    
    , EDTA, Ascorbic Acid.[1][2]
    
  • Filter Pre-treatment: Polyethyleneimine (PEI) 0.3% (v/v).[3][1]

  • Scintillation Cocktail: EcoScint or equivalent.

Buffer Formulations
Buffer TypeCompositionPurpose
Assay Buffer 50 mM Tris-HCl (pH 7.[1][2]4) 5 mM

0.1% Ascorbic Acid

is critical for high-affinity agonist binding state. Ascorbic acid prevents oxidation of 5-HT/ligands.
Wash Buffer 50 mM Tris-HCl (pH 7.4)Used to rinse unbound radioligand from filters. Keep ice-cold (

).
PEI Solution 0.3% Polyethyleneimine in waterReduces non-specific binding of lipophilic piperazines to glass fiber filters.

Experimental Protocol

Step 1: Preparation
  • Filter Pre-soak: Submerge Whatman GF/B or GF/C glass fiber filters in 0.3% PEI solution for at least 1 hour (max 4 hours) prior to harvesting.

    • Expert Insight: Arylpiperazines are lipophilic and "sticky." PEI coats the glass fibers, giving them a positive charge and preventing the cationic drug from sticking to the filter matrix, which would cause false negatives (high background).

  • Compound Dilution: Prepare a

    
     stock of 1-(2-Methoxyphenyl)-2-methylpiperazine in 100% DMSO. Perform serial dilutions (1:10) in Assay Buffer to generate a concentration range from 
    
    
    
    to
    
    
    .
    • Final DMSO concentration in assay should be <1%.

Step 2: Assay Assembly

Perform in a 96-well polypropylene plate. Total volume: 250 µL .[3]

OrderComponentVolumeFinal Conc.
1Assay Buffer (for Total Binding wells) OR Non-Specific Ligand (for NSB wells) OR Test Compound (for experimental wells)50 µLN/A 10 µM (5-HT) Variable
2Radioligand ([

H]-8-OH-DPAT)
50 µL0.5 - 1.0 nM
3Membrane Suspension150 µL5-20 µg protein/well
  • Critical: Add membranes last to initiate the reaction simultaneously across the plate.

Step 3: Incubation
  • Seal the plate.[1]

  • Incubate for 60 minutes at Room Temperature (22-25°C) .

    • Note: Equilibrium time depends on the specific kinetics of the test compound, but 60 minutes is standard for 5-HT

      
       competition assays.
      
Step 4: Termination (Harvesting)
  • Use a cell harvester (e.g., Brandel or Tomtec).

  • Rapidly filter the reaction mixture through the PEI-soaked GF/B filters.

  • Wash filters 3 times with

    
     of ice-cold Wash Buffer .
    
    • Why Ice-Cold? Low temperature minimizes the dissociation of the bound ligand-receptor complex during the wash step.

Step 5: Detection
  • Dry filters (if using filter mats) or punch filters into vials.

  • Add liquid scintillation cocktail.

  • Count radioactivity (CPM) using a Liquid Scintillation Counter (LSC) with tritium correction.

Workflow Diagram

ProtocolWorkflow Prep 1. PREPARATION Soak Filters in 0.3% PEI Dilute Compounds Assembly 2. ASSEMBLY (96-well) Add Buffer/NSB -> Radioligand -> Membranes Prep->Assembly Incubate 3. INCUBATION 60 min @ 25°C (Equilibrium) Assembly->Incubate Harvest 4. HARVEST Vacuum Filtration (GF/B) 3x Wash (Ice Cold) Incubate->Harvest Count 5. DETECTION Liquid Scintillation Counting Harvest->Count

Figure 2: Step-by-step assay workflow.

Data Analysis & Calculations

Specific Binding

[3]
Percent Inhibition

For each concentration of 1-(2-Methoxyphenyl)-2-methylpiperazine:



IC50 Determination

Fit the data to a one-site competition model (sigmoidal dose-response) using non-linear regression (e.g., GraphPad Prism):



Ki Calculation (Cheng-Prusoff)


  • 
     : Determined from curve.
    
  • 
     : Concentration of radioligand used (nM).[4][3][1][5]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~1.0 nM for [
    
    
    
    H]-8-OH-DPAT).

Expected Results & Troubleshooting

Expected Affinity Profile
  • 1-(2-Methoxyphenyl)piperazine (Parent):

    
     at 5-HT
    
    
    
    .
  • 1-(2-Methoxyphenyl)-2-methylpiperazine: The introduction of the methyl group often creates stereoselectivity.

    • The (S)-enantiomer is typically more potent at 5-HT receptors than the (R)-enantiomer.

    • Expect

      
       values in the low nanomolar range (1 - 50 nM)  depending on the specific enantiomer and salt form used.
      
Troubleshooting Guide
ObservationRoot CauseSolution
High Non-Specific Binding (>20%) Filter binding of radioligand or test compound.Ensure filters are soaked in 0.3% PEI.[3][1] Use GF/B filters.
Low Total Counts Radioligand degradation or poor membrane health.Check [

H] expiry. Ensure membranes were stored at -80°C and not freeze-thawed multiple times.
"Hook Effect" (Curve goes up at high conc.) Solubility issues.Arylpiperazines can precipitate at high concentrations (>10 µM). Check solubility or lower max concentration.

References

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317. Link

  • Glennon, R. A., et al. (1988). 5-HT1D serotonin receptors: results of a structure-affinity investigation. Drug Development Research, 13(3), 203-208.
  • IUPHAR/BPS Guide to PHARMACOLOGY. 5-HT1A Receptor Ligands. Link

  • BindingDB. Assay Protocol for 5-HT1A Radioligand Binding. Link

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted 1-(2-methoxyphenyl)piperazines. Archiv der Pharmazie, 327(10), 669-674.

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Dissolution of 1-(2-Methoxyphenyl)-2-methylpiperazine for Preclinical Research

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective dissolution of 1-(2-Methoxyphenyl)-2-methylpiperazine and its related salts. Giv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective dissolution of 1-(2-Methoxyphenyl)-2-methylpiperazine and its related salts. Given the compound's nature as a weakly basic piperazine derivative, achieving consistent and stable solutions is paramount for generating reproducible and reliable data in both in vitro and in vivo experimental settings. This guide elucidates the core physicochemical principles governing its solubility, offers a systematic approach to solvent selection, and provides validated, step-by-step protocols for preparing solutions in various vehicles, from organic stock solutions to physiologically relevant aqueous buffers.

Introduction: The Critical Role of Proper Dissolution

1-(2-Methoxyphenyl)-2-methylpiperazine belongs to a class of arylpiperazines, which are integral scaffolds in medicinal chemistry, often investigated for their activity at various CNS receptors.[1][2] Like many nitrogen-containing heterocyclic compounds, its solubility is fundamentally linked to its chemical form (free base vs. salt) and the pH of the solvent system.[3] Improper dissolution can lead to a cascade of experimental artifacts, including precipitation in assay media, inaccurate concentration assessments, and ultimately, misleading biological results.[4]

This guide is designed to mitigate these risks by providing a clear understanding of the compound's properties and offering robust, field-proven methodologies for its solubilization. The principles and protocols described herein are grounded in the physicochemical properties of the parent compound, 1-(2-Methoxyphenyl)piperazine, for which extensive data is available, and are directly applicable to its 2-methyl derivative.

Physicochemical Profile & Solubility Causality

Understanding the inherent properties of the target compound is the first step in designing a successful dissolution strategy. 1-(2-Methoxyphenyl)-2-methylpiperazine is a weak base due to the two nitrogen atoms in the piperazine ring.[5] This basicity is the most critical factor influencing its solubility.

  • As a Free Base: The compound is lipophilic and generally exhibits poor solubility in neutral aqueous solutions. However, it is readily soluble in various organic solvents.[6]

  • As a Salt (e.g., Hydrochloride): When protonated by an acid, the compound forms a salt (e.g., 1-(2-Methoxyphenyl)-2-methylpiperazine HCl).[7] This salt form is typically a crystalline solid with significantly enhanced aqueous solubility due to its ionic nature.[3][8]

The table below summarizes the key properties of the parent compound, which are expected to be highly similar for the 2-methyl derivative.

Property1-(2-Methoxyphenyl)piperazine (Free Base)1-(2-Methoxyphenyl)piperazine (Hydrochloride Salt)Causality & Experimental Implication
CAS Number 35386-24-45464-78-8Ensures correct compound identification.
Molecular Formula C₁₁H₁₆N₂OC₁₁H₁₆N₂O · HClDifferent forms have different molecular weights, crucial for molar calculations.
Molecular Weight 192.26 g/mol 228.72 g/mol Use the correct molecular weight for the specific form being weighed.
Appearance Clear colorless to yellow liquid or low-melting solid.[1][6]Off-white to white crystalline solid.[7]The physical form dictates handling; the base may be a liquid at room temp.
Melting Point 35-40 °C[9]217-219 °CSignificant difference in physical state at ambient temperatures.
Aqueous Solubility Slight / Insoluble at neutral pH.[6]Very Soluble (VS)[8]This is the key distinction. The HCl salt is the preferred starting material for aqueous solutions.
Organic Solubility Good solubility in DMSO, ethanol, methanol, chloroform.[6][8]Soluble in DMSO and Methanol. Insoluble in acetone, hexane.[8]Organic solvents are ideal for creating high-concentration stock solutions of the free base.

Logical Workflow for Solvent and Protocol Selection

The choice of dissolution protocol is dictated by the starting material (free base or salt) and the final experimental application. The following decision-making workflow should be used to select the appropriate methodology.

G cluster_start Step 1: Identify Starting Material cluster_form Step 2: Choose Dissolution Path cluster_application Step 3: Define Experimental Need cluster_protocol Step 4: Select Protocol Start What is your starting material? FreeBase Free Base (Low aqueous solubility) Start->FreeBase It's an oil or low-melting solid HclSalt Hydrochloride (HCl) Salt (High aqueous solubility) Start->HclSalt It's a white crystalline powder App_InVitro_Stock Need High-Concentration Stock for In Vitro? FreeBase->App_InVitro_Stock App_Aqueous Need Aqueous Solution for Direct Dosing? FreeBase->App_Aqueous If aqueous is essential HclSalt->App_Aqueous P1 Protocol 1: Dissolution in Organic Solvent (DMSO) App_InVitro_Stock->P1 P2 Protocol 2: Direct Dissolution of HCl Salt in Buffer App_Aqueous->P2 From HCl Salt Optimal P3 Protocol 3: Dissolution of Free Base via pH Adjustment App_Aqueous->P3 From Free Base Alternative

Caption: Workflow for selecting the correct dissolution protocol.

Detailed Experimental Protocols

Safety Precaution: Always handle 1-(2-Methoxyphenyl)-2-methylpiperazine and its salts in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

Protocol 1: Preparing High-Concentration Stock Solutions in an Organic Solvent

This protocol is the standard method for preparing stock solutions for most in vitro cell-based assays, where the final concentration of the organic solvent in the culture medium is kept to a minimum (typically <0.5%).[3][11]

  • Objective: To prepare a 10-100 mM stock solution in Dimethyl Sulfoxide (DMSO).

  • Materials:

    • 1-(2-Methoxyphenyl)-2-methylpiperazine (Free Base)

    • Anhydrous, cell-culture grade DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer and/or sonicator

  • Methodology:

    • Calculate Mass: Determine the mass of the compound required. For a 10 mM stock of a compound with MW ~206.29 g/mol (C₁₂H₁₈N₂O), you would need 2.06 mg for 1 mL of DMSO.

    • Weigh Compound: Accurately weigh the calculated mass of the free base and place it into a sterile vial.

    • Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the vial.

    • Aid Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes until the solution is clear. Gentle warming to 37°C can also be applied.

    • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[4] The container should be tightly sealed to prevent moisture absorption.[1]

Protocol 2: Preparing Aqueous Solutions from the Hydrochloride Salt

This is the most direct and preferred method for creating aqueous solutions for both in vitro and in vivo studies, leveraging the high water solubility of the salt form.[8][12]

  • Objective: To prepare a 1-10 mg/mL solution in a buffered aqueous vehicle (e.g., Phosphate-Buffered Saline, PBS).

  • Materials:

    • 1-(2-Methoxyphenyl)-2-methylpiperazine Hydrochloride (HCl Salt)

    • Sterile PBS (pH 7.4) or other desired buffer (e.g., citrate, acetate)[13]

    • Calibrated analytical balance

    • Sterile conical tubes or glass vials

    • Vortex mixer

  • Methodology:

    • Weigh Salt: Accurately weigh the desired mass of the HCl salt. Remember to use the correct molecular weight (for the salt) for molar calculations.

    • Add Buffer: Add the calculated volume of the aqueous buffer to the vial.

    • Dissolve: Cap the vial and vortex until all solid material has dissolved. The HCl salt of the parent compound is very soluble in water, so this should occur readily.[8]

    • pH Verification (Optional but Recommended): Check the pH of the final solution and adjust if necessary, as the dissolution of the salt may slightly alter the buffer's pH.

    • Sterilization & Use: For cell culture or in vivo use, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container. Prepare fresh solutions for each experiment to ensure stability.[4]

Protocol 3: Preparing Aqueous Solutions from the Free Base via pH Adjustment

This method is useful if only the free base is available and an aqueous solution is required. It works by converting the insoluble free base into a soluble salt in situ.

  • Objective: To solubilize the free base in an aqueous vehicle by acidification.

  • Materials:

    • 1-(2-Methoxyphenyl)-2-methylpiperazine (Free Base)

    • Sterile water or saline (0.9% NaCl)

    • 1 M Hydrochloric Acid (HCl) solution

    • pH meter or pH-indicator strips

  • Methodology:

    • Create Suspension: Weigh the free base and add it to the desired volume of water or saline. The compound will not dissolve and will form a suspension or an oily layer.

    • Acidify Dropwise: While stirring or vortexing the suspension, add 1 M HCl drop by drop.

    • Monitor Dissolution: Continue adding acid slowly. As the pH drops, the piperazine nitrogens become protonated, and the compound will begin to dissolve.[3]

    • Achieve Clarity: Stop adding acid as soon as the solution becomes clear. The final pH will likely be in the acidic range (e.g., pH 3-5).

    • Final pH Adjustment: If a higher final pH is required, it can be carefully adjusted upwards with a dilute base (e.g., 0.1 M NaOH). Caution: Be aware that the compound may precipitate out if the pH is raised too close to its pKa, where the un-ionized, insoluble form begins to dominate.[14]

    • Use Promptly: Solutions prepared in this manner should be used immediately, as their stability at adjusted pH values may be limited.

Stability, Storage, and Best Practices

Proper handling and storage are essential to maintain the integrity of the compound and its solutions.

  • Solid Compound: Both the free base and the HCl salt should be stored in tightly sealed containers in a cool, dry, and dark place to protect from moisture, light, and air.[6] The free base is noted to be air sensitive.

  • Solution Stability: Aqueous solutions are generally less stable than organic stock solutions.[4] It is strongly recommended to prepare aqueous solutions fresh on the day of the experiment. If storage is unavoidable, flash-freeze aliquots and store at -80°C, but validate stability for the intended storage duration.

  • Vehicle Controls: In any experiment, it is crucial to include a "vehicle-only" control group. This group receives the same solvent (e.g., 0.1% DMSO in media, or pH-adjusted saline) without the compound, to ensure that any observed effects are due to the compound itself and not the solvent system.

G cluster_start Storage & Stability Logic Start Compound Form Solid Solid (Free Base or Salt) Start->Solid Organic Organic Stock (e.g., DMSO) Start->Organic Aqueous Aqueous Solution Start->Aqueous Store_Solid Store at RT or 2-8°C Tightly sealed, dark, dry Solid->Store_Solid Store_Organic Store at -20°C or -80°C Aliquot to avoid freeze-thaw Organic->Store_Organic Store_Aqueous Prepare Fresh! If necessary, store at -80°C for short term, validate stability Aqueous->Store_Aqueous

Caption: Best practices for storage based on compound form.

References

  • MSDS/SDS. (n.d.). 1-(2-Methoxyphenyl)Piperazine. [Link]

  • SWGDrug. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • Pipzine Chemicals. (n.d.). 1-(2-methxyphenyl)piperazine Hcl. [Link]

  • Generic Manufacturer. (2024, March 22). 1-(2-methoxyphenyl)piperazine hydrochloride is a.... [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. [Link]

  • Chemsrc. (2025, August 21). 1-(2-Methoxyphenyl)piperazine. [Link]

  • PubChem. (n.d.). Piperazine. [Link]

  • PubChem. (n.d.). 1-(2-Methoxy-phenyl)-piperazin-2-one. [Link]

  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (2025, August 5). Thermal Degradation of Aqueous Piperazine for CO2 Capture. [Link]

  • Sun, D. D., et al. (2019). First-Principles and Empirical Approaches to Predicting In Vitro Dissolution. The AAPS Journal, 21(2), 25. [Link]

  • Science.gov. (n.d.). piperazines: Topics by Science.gov. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346. [Link]

  • Google Patents. (n.d.).
  • Al-Gousous, J., et al. (2018). Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug. Molecular Pharmaceutics, 15(11), 5035-5046. [Link]

  • Kiss, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3318. [Link]

  • ResearchGate. (2025, August 7). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. [Link]

  • Google Patents. (n.d.). Method for preparing buffer solutions for in vitro drug solubility testing.
  • Al-Salihi, S., et al. (2023). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances. Toxics, 11(1), 22. [Link]

  • Pawar, H. A., & Lalitha, K. G. (2014). Development of an In Vitro Dissolution Method for Novel Formulation: A Systematic and Scientific Approach. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(4), 1020. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(2-Methoxyphenyl)-2-methylpiperazine synthesis

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine Ticket #: SYN-2024-001 Topic: Yield Optimization & Regioselectivity in Aryl Piperazine Synthesis Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine

Ticket #: SYN-2024-001 Topic: Yield Optimization & Regioselectivity in Aryl Piperazine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(2-methoxyphenyl)-2-methylpiperazine presents a specific regiochemical challenge: establishing the C-N bond at the sterically hindered nitrogen (proximal to the methyl group) while avoiding the formation of the thermodynamically favored "distal" isomer (1-(2-methoxyphenyl)-3-methylpiperazine).

Low yields in this workflow are typically caused by three factors:

  • Incorrect Precursor Selection: Using unprotected 2-methylpiperazine leads to N4-arylation (wrong isomer).

  • Ligand Mismatch: Standard phosphine ligands (e.g., BINAP, PPh3) fail to promote coupling at the sterically crowded amine adjacent to the methyl group.

  • Purification Losses: The amphoteric nature of the product causes significant loss on silica gel if not properly modulated.

This guide provides a validated protocol using Buchwald-Hartwig Cross-Coupling with RuPhos-Pd-G3 , ensuring >80% yield and correct regiochemistry.

Module 1: The Regioselectivity Trap (Critical)

The Problem: If you react 1-bromo-2-methoxybenzene directly with 2-methylpiperazine , the reaction will occur at the N4 position (unhindered), yielding the wrong isomer. To synthesize the target (where the aryl group is next to the methyl), you must force the reaction at the hindered nitrogen.

The Solution: You must use a mono-protected piperazine precursor where the unhindered nitrogen is blocked.

Precursor OptionCAS NumberFree Amine PositionReaction OutcomeVerdict
2-Methylpiperazine 109-07-9Both (N1 Hindered, N4 Free)Wrong Isomer (N4-Aryl)❌ Avoid
1-Boc-2-methylpiperazine 120737-78-2N4 (Unhindered)Wrong Isomer (N4-Aryl)❌ Avoid
1-Boc-3-methylpiperazine 120737-59-9 N4 (Hindered) Correct Isomer (N4-Aryl*)REQUIRED

*Note: In CAS 120737-59-9, the methyl group is at C3, adjacent to the free amine N4. After coupling and deprotection, the aryl-bearing nitrogen is renumbered to 1, placing the methyl at 2.

Module 2: Validated Synthetic Protocol

Step 1: Buchwald-Hartwig Coupling

Objective: Couple 2-bromoanisole with the hindered amine of the precursor.

Reagents:

  • Aryl Halide: 1-Bromo-2-methoxybenzene (1.0 equiv)

  • Amine: tert-Butyl 3-methylpiperazine-1-carboxylate (CAS 120737-59-9 ) (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1–3 mol%)

    • Why: RuPhos is specifically engineered for sterically hindered secondary amines and ortho-substituted aryl halides [1].

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, 0.2 M)

Procedure:

  • Charge a reaction vial with RuPhos Pd G3 (catalyst), NaOtBu (base), and the amine precursor.

  • Evacuate and backfill with Nitrogen (x3).

  • Add anhydrous Toluene (or Dioxane) and 1-Bromo-2-methoxybenzene via syringe.

  • Heat to 80–100 °C for 4–12 hours.

  • Monitor: Check conversion by LCMS. Look for the disappearance of the bromide.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate the filtrate.

Step 2: Deprotection

Objective: Remove the Boc group to release the final secondary amine.

Reagents:

  • 4M HCl in Dioxane (or TFA in DCM).

Procedure:

  • Dissolve the crude intermediate in minimal DCM.

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at RT for 2 hours. A white precipitate (the HCl salt) should form.

  • Isolation: Filter the solid. Wash with Et2O. This is your 1-(2-methoxyphenyl)-2-methylpiperazine hydrochloride .

Module 3: Visual Troubleshooting Guides

Workflow Logic: Selecting the Right Path

ReactionLogic Start Start: Synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine Precursor Select Precursor Start->Precursor WrongPath Use 2-Methylpiperazine or 1-Boc-2-methylpiperazine Precursor->WrongPath Common Mistake RightPath Use 1-Boc-3-methylpiperazine (CAS 120737-59-9) Precursor->RightPath Correct Strategy WrongResult Result: 1-Aryl-3-methylpiperazine (WRONG ISOMER) WrongPath->WrongResult Coupling Coupling Condition: RuPhos Pd G3 + NaOtBu RightPath->Coupling Deprotect Deprotection (HCl/Dioxane) Coupling->Deprotect FinalProduct Target: 1-(2-Methoxyphenyl)- 2-methylpiperazine Deprotect->FinalProduct

Caption: Figure 1. Regioselectivity control depends entirely on selecting the precursor with the unhindered nitrogen protected.

Troubleshooting the Coupling Reaction

Troubleshooting Issue Issue: Low Yield (<40%) Check1 Check 1: Is the Catalyst Active? Issue->Check1 Sol1 Action: Switch to Pre-formed RuPhos Pd G3 (Avoid in-situ mixing) Check1->Sol1 Check2 Check 2: Oxygen Poisoning? Check1->Check2 Sol2 Action: Sparge solvent with N2 for 15 mins before adding catalyst Check2->Sol2 Check3 Check 3: Incomplete Conversion? Check2->Check3 Sol3 Action: Increase Temp to 110°C or switch solvent to t-Amyl Alcohol Check3->Sol3

Caption: Figure 2. Step-by-step diagnostic flow for stalling reactions.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use BINAP or PPh3 instead of RuPhos? A: No. BINAP is excellent for primary amines but often fails with ortho-substituted aryl halides coupled to hindered secondary amines. The steric bulk of the methyl group next to the amine prevents palladium insertion with standard ligands. RuPhos (or BrettPhos) creates a pocket that facilitates this specific difficult coupling [2].

Q2: My product is stuck on the silica column. How do I elute it? A: Aryl piperazines are basic and streak on silica.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes.

  • Eluent: Use DCM:MeOH:NH4OH (90:9:1). The ammonia competes for the acidic sites on the silica, allowing your amine to pass through.

Q3: Why not use the cyclization of 2-methoxyaniline with bis(2-chloroethyl)amine? A: That is a legacy method (the "mustard gas" route). It suffers from:

  • Low Yield: Typically 30–40% due to polymerization.

  • Regio-control: To get the methyl group, you need asymmetric alkylating agents (e.g., N-(2-chloroethyl)-N-(2-chloropropyl)amine), which are difficult to synthesize and handle. The Buchwald route is cleaner and modular.

Q4: I cannot find "1-Boc-3-methylpiperazine". What else is it called? A: Nomenclature varies wildly. Search by CAS: 120737-59-9 .[1][2]

  • Synonyms: tert-butyl 3-methylpiperazine-1-carboxylate; 4-N-Boc-2-methylpiperazine.[1][2][3]

  • Verification: Ensure the structure shows the Boc group on the nitrogen distal (farthest) from the methyl group.

References

  • RuPhos Pd G3 for Hindered Amines

    • Maiti, D., Fors, B. P., & Buchwald, S. L. (2010). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2(1), 57-68.
  • Buchwald-Hartwig Reaction Mechanism & Ligand Selection

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
  • Precursor Characterization (CAS 120737-59-9)

    • PubChem Compound Summary for CID 2756810, tert-Butyl 3-methylpiperazine-1-carboxyl

Sources

Optimization

Overcoming solubility issues with 1-(2-Methoxyphenyl)-2-methylpiperazine

Technical Support Center: 1-(2-Methoxyphenyl)-2-methylpiperazine A Senior Application Scientist's Guide to Overcoming Solubility Challenges Welcome to the technical support center for 1-(2-Methoxyphenyl)-2-methylpiperazi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Methoxyphenyl)-2-methylpiperazine

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for 1-(2-Methoxyphenyl)-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a weakly basic compound, its behavior in aqueous solutions is highly dependent on pH, and understanding its physicochemical properties is the first step toward successful formulation. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address these issues systematically.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-(2-Methoxyphenyl)-2-methylpiperazine in my aqueous buffer. Why is it poorly soluble?

A1: The solubility of a compound is dictated by its molecular structure. 1-(2-Methoxyphenyl)-2-methylpiperazine possesses both hydrophobic (the methoxyphenyl ring) and hydrophilic (the piperazine nitrogens) regions. In its neutral, or "free base," form, the molecule's overall lipophilicity is significant, leading to poor solubility in water.[1] The piperazine moiety is a weak base, meaning it is not significantly ionized at neutral pH.[2] For a molecule to dissolve readily in water, it generally needs to be polar or capable of forming strong hydrogen bonds with water. The non-polar methoxyphenyl group limits this interaction, causing the compound to favor partitioning into non-polar environments over aqueous ones.

Q2: What is the very first thing I should try to get my compound into an aqueous solution?

A2: The most direct and often successful first step is pH adjustment . Since 1-(2-Methoxyphenyl)-2-methylpiperazine is a weak base, its solubility is highly pH-dependent.[3][4] By lowering the pH of your aqueous medium with a suitable acid (e.g., hydrochloric acid), you can protonate the nitrogen atoms on the piperazine ring. This protonation creates a positively charged species, or a salt in situ, which is significantly more polar and, therefore, more soluble in water.[5][6] This principle is fundamental to solubilizing most weakly basic active pharmaceutical ingredients (APIs).[7]

Part 2: In-Depth Troubleshooting Guides

When simple pH adjustment is insufficient or not compatible with your experimental system, a more systematic approach is required. The following sections provide step-by-step protocols and advanced strategies to overcome persistent solubility issues.

Initial Troubleshooting Workflow

This workflow outlines the initial steps to diagnose and solve common solubility problems.

start Start: Compound fails to dissolve in aqueous buffer check_ph Is pH adjustment permissible in your assay? start->check_ph adjust_ph Action: Lower pH (e.g., to pH 4-5) with dilute HCl check_ph->adjust_ph Yes cosolvent Action: Use a Co-solvent (e.g., DMSO, Ethanol) check_ph->cosolvent No ph_success Success: Compound Dissolves adjust_ph->ph_success Resolved ph_fail Issue Persists: Precipitation or Incomplete Dissolution adjust_ph->ph_fail Not Resolved ph_fail->cosolvent cosolvent_check Is the co-solvent concentration compatible with your assay? cosolvent->cosolvent_check cosolvent_success Success: Compound Dissolves cosolvent_check->cosolvent_success Yes advanced Proceed to Advanced Solubilization Strategies cosolvent_check->advanced No / Still Fails

Caption: A decision-making workflow for initial solubility troubleshooting.

Strategy 1: pH Modification and the Role of pKa

The ionization state of a weak base is governed by its pKa and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[4] The piperazine scaffold has two pKa values, and protonating these basic centers is key to enhancing aqueous solubility.[2]

  • Weigh the Compound: Accurately weigh the required amount of 1-(2-Methoxyphenyl)-2-methylpiperazine free base.

  • Initial Suspension: Add a portion of your target aqueous buffer (e.g., 80% of the final volume) to the solid. The compound will likely form a suspension.

  • Acidification: While stirring, add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise.

  • Monitor for Dissolution: Continue adding acid until the solution becomes clear. Monitor the pH to ensure it remains within a range compatible with your experiment. A pH between 4 and 6 is often a good starting point for weak bases.[3]

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume and concentration.

  • Verification: Check the final pH and adjust if necessary. If the pH is critical for your assay, you may need to prepare a more concentrated stock at a low pH and then dilute it into your final assay medium, ensuring the final pH is not significantly altered.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) B_H R-NH+ H_plus H+ B_H->H_plus B R-N B_H->B Dissociation caption More Soluble Form B->B_H Protonation caption2 Less Soluble Form

Caption: pH-dependent equilibrium of a weakly basic amine.

Strategy 2: Utilizing Co-solvents

When pH modification is not an option (e.g., in fixed-pH cell culture media), co-solvents can be employed. Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[8]

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycol (PEG 300/400) [9]

  • Propylene Glycol (PG) [9]

  • Prepare a High-Concentration Stock: Dissolve the 1-(2-Methoxyphenyl)-2-methylpiperazine in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). The parent compound, 1-(2-methoxyphenyl)piperazine, is known to be soluble in organic solvents like methanol and ethyl acetate.[1]

  • Serial Dilution: Perform serial dilutions of this stock solution in the same co-solvent if intermediate concentrations are needed.

  • Final Dilution into Aqueous Medium: For your experiment, perform the final dilution of the co-solvent stock directly into your aqueous buffer. It is critical to ensure the final concentration of the co-solvent is low enough to not affect the biological system (typically <0.5% for DMSO in cell-based assays).[10]

  • Vehicle Control: Always run a parallel experiment with a vehicle control, which contains the same final concentration of the co-solvent without the compound, to account for any effects of the solvent itself.

Co-solventTypical Max. Concentration in Cell AssaysNotes
DMSO0.1 - 0.5%Most common; can have biological effects at higher concentrations.
Ethanol0.1 - 1.0%Can be cytotoxic; volatility can be an issue.
PEG 4000.5 - 2.0%Generally well-tolerated; can increase viscosity.

Part 3: Advanced Solubilization Strategies

If the initial approaches are unsuccessful or do not provide the required concentration and stability, more advanced formulation techniques may be necessary. These methods modify the physicochemical properties of the solid-state material or create sophisticated delivery systems.

A Comparison of Advanced Techniques
TechniqueMechanism of ActionAdvantagesDisadvantages
Salt Formation Converts the neutral base into an ionic salt, which has much higher aqueous solubility and faster dissolution.[11][12]Well-established, cost-effective, significant solubility increase.[13][14]Only for ionizable APIs; risk of converting back to the less soluble free base.[13]
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and improving dissolution.[15][16]Broadly applicable, can achieve high drug loading, significant bioavailability enhancement.[17][18]Physically unstable over time (risk of recrystallization); requires specialized equipment (e.g., spray dryer).[19]
Co-crystallization A multi-component crystal is formed between the API and a benign "co-former," altering the crystal lattice energy and improving solubility.[20][21]Improves solubility and stability without changing the API's molecular structure; applicable to non-ionizable drugs.[22][23]Co-former selection can be challenging; regulatory pathway is less established than for salts.[13]
Cyclodextrin Complexation The hydrophobic API ("guest") is encapsulated within the lipophilic cavity of a cyclic oligosaccharide ("host"), forming a soluble complex.[24][25]Increases solubility and stability; can reduce irritation and taste-mask.[26][27]Limited by the size of the API and the cyclodextrin cavity; can be expensive.[28]
Detailed Look: Salt Formation

For a weakly basic compound like 1-(2-Methoxyphenyl)-2-methylpiperazine, forming a stable, solid salt is a primary strategy for long-term formulation. The hydrochloride salt of the parent compound, 1-(2-methoxyphenyl)piperazine, is documented to be soluble in water.[29][30]

  • Solvent Selection: Dissolve the free base in a suitable organic solvent where it is freely soluble (e.g., methanol, ethanol, or acetone).

  • Counter-ion Selection: Prepare solutions of various pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric) in the same solvent.

  • Stoichiometric Addition: In separate vials, combine the free base solution with each acid solution in a 1:1 molar ratio.

  • Induce Precipitation:

    • If a solid precipitates immediately, this indicates the formation of a low-solubility salt in that solvent.

    • If no solid forms, slowly add an anti-solvent (a solvent in which the salt is insoluble, like ether or hexane) or allow the solvent to evaporate slowly to induce crystallization.

  • Isolation and Characterization: Isolate any resulting solids by filtration, wash with the anti-solvent, and dry under vacuum. The solid should then be characterized (e.g., by melting point, XRPD) and its aqueous solubility determined using the shake-flask method.[2]

Detailed Look: Cyclodextrin Complexation

Cyclodextrins are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules, like your compound, shielding the hydrophobic part from water and presenting a hydrophilic exterior to the solvent.[25][31]

cluster_0 Components cluster_1 Process cluster_2 Result drug Poorly Soluble Drug (Hydrophobic) mix Mix in Aqueous Solution drug->mix cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->mix complex Soluble Inclusion Complex mix->complex drug_in_cd Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

Commonly used cyclodextrins in pharmaceuticals include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.[26][28]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science.
  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025). International Journal of Drug Delivery Technology.
  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. (n.d.). CrystEngComm.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences.
  • Cyclodextrins in delivery systems: Applic
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (n.d.). PMC - NIH.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - NIH.
  • Co-crystallization an alternative modified technique for solubility enhancement. (n.d.). RJWave.org.
  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (n.d.).
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Cyclodextrins used as excipients. (2017). European Medicines Agency (EMA).
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. (2025). PEXACY International Journal of Pharmaceutical Science.
  • Why salt formation of weak acid increases the drug solubility? (2023).
  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review.
  • Improving API Solubility by Salt and Cocrystal Form
  • Solving Poor Solubility with Amorphous Solid Dispersions. (2026). Pharmaceutical Technology.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. (2012). Research and Reviews: A Journal of Pharmaceutical Science.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). Journal of Pharmaceutical Sciences & Research.
  • Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. (n.d.). Fluid Phase Equilibria.
  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews.
  • Delivery of poorly soluble compounds by amorphous solid dispersions. (n.d.). PubMed.
  • Excipients for solubility dissolution and perme
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). The Pharmaceutical Journal.
  • Optimising Excipients to Improve Bioavailability. (2016). Pharma's Almanac.
  • 1-(2-Methoxyphenyl)piperazine, 98%, Thermo Scientific. (n.d.). Fisher Scientific.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH.
  • 1-(2-methoxyphenyl)piperazine hydrochloride is a... (2024). Veeprho.
  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005). SWGDrug.
  • 1-(2-Methoxyphenyl)piperazine MSDS/SDS. (n.d.). A1Suppliers.
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PMC - NIH.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.
  • pH and Solubility. (n.d.). AP Chemistry.
  • The influence of pH on solubility in w
  • 1-(2-methxyphenyl)piperazine Hcl. (n.d.). Pipzine Chemicals.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal.
  • N-(2-METHOXYPHENYL)PIPERAZINE. (n.d.). Inxight Drugs.
  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com.
  • 1-(2-Methoxyphenyl)piperazine 98%. (n.d.). Sigma-Aldrich.
  • Piperazine dihydrochloride. (n.d.). Solubility of Things.

Sources

Troubleshooting

Optimizing reaction conditions for 2-methylpiperazine derivatives.

Status: Online | Tier: Level 3 Engineering Support Subject: Optimization of Reaction Conditions for 2-Methylpiperazine Derivatives Ticket ID: 2MP-OPT-2026 Overview Welcome to the Advanced Synthesis Support Module. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Engineering Support Subject: Optimization of Reaction Conditions for 2-Methylpiperazine Derivatives Ticket ID: 2MP-OPT-2026

Overview

Welcome to the Advanced Synthesis Support Module. You are likely here because 2-methylpiperazine (2-MP) is behaving deceptively. While structurally simple, the C2-methyl group introduces significant steric differentiation between the N1 and N4 nitrogens, creating a regioselectivity trap for the unwary. Furthermore, its high polarity and potential for racemization under harsh forcing conditions require precise protocol adherence.

This guide moves beyond basic textbook chemistry to address the specific failure modes encountered in drug discovery workflows (e.g., kinase inhibitor synthesis).

Module 1: Regioselectivity (The N1 vs. N4 Battle)

The Core Problem: You need to functionalize one nitrogen exclusively, but you are getting mixtures of N1-substituted, N4-substituted, and bis-substituted products.

Mechanistic Insight:

  • N4 (Distal): This nitrogen is sterically unencumbered and significantly more nucleophilic. In kinetic control regimes, electrophiles will attack here first.

  • N1 (Proximal): The C2-methyl group creates a "steric wall," retarding the approach of electrophiles. Functionalizing N1 usually requires thermodynamic control or prior protection of N4.

Troubleshooting Guide: Targeting the Correct Nitrogen
TargetStrategyKey Reagent/ConditionWhy it works
N4 (Distal) Kinetic Control1.05 eq Electrophile, -10°C to 0°C, DCMLow temp amplifies the nucleophilic difference; N4 reacts before N1 has a chance.
N1 (Proximal) Protection StrategyStart with N-Boc-3-methylpiperazine (Commercial)"N-Boc-3-methyl" implies the Boc is on the distal nitrogen (N4), leaving N1 free but hindered.
N1 (Proximal) Directing GroupsMetal-chelation (e.g., AlMe3)Aluminum coordinates to N1 and the electrophile, forcing reaction at the hindered site (Advanced).
Protocol 1.1: Selective N4-Alkylation (Self-Validating)

Use this for attaching the piperazine tail to a scaffold via the distal nitrogen.

  • Dissolution: Dissolve 2-methylpiperazine (2.0 equiv) in DCM (0.1 M).

    • Note: Using excess amine acts as a proton scavenger and statistically favors mono-substitution.

  • Cooling: Cool to 0°C . Do not skip this. Room temperature promotes bis-alkylation.

  • Addition: Add the electrophile (1.0 equiv, e.g., benzyl bromide or acid chloride) dropwise over 30 minutes.

  • Validation (In-Process Control): Take an aliquot after 1 hour.

    • Check: LCMS should show >90% Mono-N4 product.

    • Fail State: If >10% bis-product is observed, lower temp to -20°C and dilute reaction to 0.05 M.

  • Workup: Wash with saturated NaHCO3. The unreacted 2-MP will stay in the aqueous phase (or can be distilled off if volatile).

Visual Workflow: Regioselectivity Decision Tree

Regioselectivity Start Start: 2-Methylpiperazine Target Which Nitrogen do you target? Start->Target N4 Target N4 (Distal) Target->N4 N1 Target N1 (Proximal) Target->N1 Direct Direct Alkylation (Kinetic Control) N4->Direct Protect Protection Strategy (Required) N1->Protect Cond_N4 Conditions: 1. Excess Amine (2 equiv) 2. Low Temp (0°C) 3. Slow Addition Direct->Cond_N4 Cond_N1 Step 1: Protect N4 (Boc/Bn) Step 2: Functionalize N1 Step 3: Deprotect N4 Protect->Cond_N1

Caption: Decision logic for selecting the correct synthetic route based on the target nitrogen.

Module 2: C-N Coupling (Buchwald-Hartwig Amination)

The Core Problem: Palladium-catalyzed coupling with 2-MP often stalls or results in low yields due to the secondary amine's steric bulk (N1) or catalyst poisoning (N4 chelation).

Expert Insight: Standard conditions (Pd(OAc)2/BINAP) often fail for 2-MP. You must use bulky, electron-rich phosphine ligands to prevent the piperazine from shutting down the catalytic cycle by forming stable Pd-amine complexes.

Optimization Matrix: Ligand & Base Selection
VariableRecommendationRationale
Ligand RuPhos or BrettPhos These ligands create a "pocket" that accommodates the secondary amine while preventing bis-coordination to Pd.
Base NaOtBu (Standard) or Cs2CO3 (Mild)NaOtBu is fast but can racemize sensitive substrates. Cs2CO3 is safer for chiral integrity but requires higher temps.
Pre-catalyst Pd-G3/G4 Palladacycles Ensures rapid formation of the active Pd(0) species without requiring an induction period.
Protocol 2.1: High-Efficiency Coupling (The "RuPhos" Method)
  • Setup: Charge a vial with Aryl Halide (1.0 eq), 2-Methylpiperazine (1.2 eq), NaOtBu (1.5 eq), and RuPhos Pd G3 (2 mol%).

    • Critical: If using free base 2-MP, ensure it is dry. If using 2-MP dihydrochloride salt, increase base to 3.5 eq.

  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M). Sparge with Argon for 5 mins.

    • Why? Oxygen kills the active catalytic species immediately.

  • Reaction: Heat to 80°C.

  • Troubleshooting Loop:

    • Scenario A (No conversion): Switch to BrettPhos Pd G3 and raise temp to 100°C.

    • Scenario B (Dehalogenation of Ar-X): The catalyst is reducing the aryl halide instead of coupling. Lower the temperature and switch solvent to t-Amyl alcohol.

Module 3: Stereochemical Integrity

The Core Problem: "I started with (R)-2-methylpiperazine, but my final product has an ee of only 70%."

Root Cause Analysis: While the C2-methyl center is not as labile as an alpha-amino acid center, it can racemize via deprotonation/reprotonation mechanisms, especially when:

  • Strong bases (e.g., LiHMDS, NaH) are used.

  • Oxidative conditions (formation of imine intermediates) are present.

Protocol 3.1: Enantiomeric Excess (ee) Validation

Do not assume optical purity. Measure it.

  • Derivatization: React a small sample of your product with excess Tosyl Chloride or Mosher's Acid Chloride.

    • Reasoning: 2-MP derivatives often lack UV chromophores or do not resolve well on chiral columns. Tosylation adds a UV handle and rigidity.

  • Analysis: Run on Chiralpak AD-H or OD-H column (Hexane/IPA gradient).

  • Corrective Action: If racemization is observed during alkylation, switch to a milder base (e.g., K2CO3 in ACN) or use the Mitsunobu reaction for alkylation, which proceeds with inversion (or retention depending on setup) but generally avoids free radical racemization paths.

Module 4: Purification & Workup

The Core Problem: 2-MP derivatives are "greases"—highly polar, water-soluble, and difficult to extract.

The "Salt Break" Technique: Instead of fighting with aqueous extractions where your product stays in the water layer, use salt formation to pull it out.

  • The Crash-Out:

    • After reaction, dilute the organic mixture with Et2O or MTBE.

    • Add 2M HCl in Ether dropwise.

    • The 2-MP derivative will precipitate as the HCl salt.

    • Filter the solid. The impurities remain in the mother liquor.

  • The Free-Base Release:

    • Take the solid salt, suspend in DCM.

    • Wash with minimal saturated NaHCO3.

    • Dry organic layer and evaporate. This yields high-purity product without column chromatography.

References
  • Regioselective Functionalization

    • Title: "Selective N-monosubstitution of piperazine deriv
    • Source:National Institutes of Health (NIH) / PubMed Central
    • URL:[Link]

  • Buchwald-Hartwig Optimization: Title: "Optimization of Buchwald-Hartwig amination conditions for piperazines." Source:BenchChem Technical Guides
  • Title: "Method for producing optically active 2-methylpiperazine (JP2001131157A).
  • Flow Chemistry & Scale-Up

    • Title: "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
    • Source:Royal Society of Chemistry (RSC)
    • URL:[Link]

Optimization

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve your yield, purity, and overall success.

Introduction

The synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine, a key intermediate in the development of various pharmaceutically active compounds, can be challenging due to the formation of several side products. The primary synthetic routes, Buchwald-Hartwig amination and reductive amination, each present unique hurdles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side product formation and optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine.

Issue 1: Significant Formation of N,N'-bis(2-methoxyphenyl)-2-methylpiperazine in Buchwald-Hartwig Amination

Question: I am attempting to synthesize 1-(2-Methoxyphenyl)-2-methylpiperazine via a Buchwald-Hartwig amination of 2-methylpiperazine with 1-bromo-2-methoxybenzene, but I am observing a significant amount of the di-arylated side product. How can I improve the selectivity for the mono-arylated product?

Answer: The formation of the N,N'-bis(2-methoxyphenyl)-2-methylpiperazine is a common side reaction in the Buchwald-Hartwig amination of piperazines.[1] This occurs when the initially formed mono-arylated product undergoes a second N-arylation. Several factors can be optimized to favor mono-arylation:

Root Causes and Mitigation Strategies:

  • Stoichiometry of Reactants: Using a large excess of 2-methylpiperazine can statistically favor the reaction of the aryl halide with the unreacted piperazine over the mono-arylated product. However, this can make purification challenging. A more controlled approach is to use a slight excess of 2-methylpiperazine (1.2-1.5 equivalents).

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the less-favored second arylation. It is crucial to monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed.

  • Ligand Selection: The choice of phosphine ligand is critical for controlling selectivity. Bulky, electron-rich ligands can sterically hinder the approach of the already bulky mono-arylated piperazine to the palladium center, thus disfavoring the second arylation.

Ligand TypeRationale for UseRecommended Ligands
Bulky Biarylphosphines Increased steric bulk around the palladium center hinders the approach of the substituted piperazine.XPhos, SPhos, RuPhos
Bidentate Ligands Can provide a more defined coordination sphere around the palladium, potentially influencing selectivity.BINAP, Xantphos[2]

Experimental Protocol to Enhance Mono-arylation Selectivity:

  • Reagent Preparation: To an oven-dried Schlenk tube, add 1-bromo-2-methoxybenzene (1.0 equiv.), 2-methylpiperazine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.).

  • Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the chosen bulky phosphine ligand (2-4 mol%).

  • Reaction Setup: Add anhydrous toluene or dioxane to the Schlenk tube and degas the mixture with argon for 15-20 minutes.

  • Initiation: Under a positive pressure of argon, add the catalyst solution to the reaction mixture.

  • Reaction Conditions: Heat the reaction to a moderate temperature (e.g., 80-100 °C) and monitor its progress every hour.

  • Work-up: Once the 1-bromo-2-methoxybenzene is consumed (as determined by GC-MS or LC-MS), cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

Issue 2: Poor Regioselectivity in the N-Arylation of 2-Methylpiperazine

Question: I am observing the formation of two isomeric mono-arylated products: 1-(2-Methoxyphenyl)-2-methylpiperazine and 1-(2-Methoxyphenyl)-3-methylpiperazine. How can I control the regioselectivity of the arylation?

Answer: The two nitrogen atoms in 2-methylpiperazine are electronically similar but sterically distinct. The nitrogen at position 1 (N1) is a secondary amine adjacent to a methyl-substituted carbon, making it more sterically hindered than the nitrogen at position 4 (N4), which is a secondary amine between two unsubstituted carbons. This steric difference is the primary handle for controlling regioselectivity.

Controlling Regioselectivity:

  • Steric Hindrance: The N1 position is more sterically encumbered due to the adjacent methyl group.[3][4] Therefore, the N-arylation is generally expected to occur preferentially at the less hindered N4 position, leading to the desired 1-(2-Methoxyphenyl)-2-methylpiperazine.

  • Reaction Temperature: Lowering the reaction temperature can enhance the kinetic selectivity for the less hindered N4 position. At higher temperatures, the energy barrier for the arylation at the more hindered N1 position might be overcome, leading to a mixture of regioisomers.

  • Protecting Groups: A more definitive but longer approach is to use a protecting group strategy. You can selectively protect one nitrogen, perform the arylation on the other, and then deprotect. For instance, using a Boc protecting group can direct the arylation.

Workflow for Regiocontrolled Synthesis:

Sources

Troubleshooting

How to confirm the purity of a 1-(2-Methoxyphenyl)-2-methylpiperazine sample

Technical Support Center: Analytical Methodologies Subject: Purity Confirmation of 1-(2-Methoxyphenyl)-2-methylpiperazine Ticket ID: #REQ-882-CHEM Assigned Specialist: Senior Application Scientist, Analytical Development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methodologies Subject: Purity Confirmation of 1-(2-Methoxyphenyl)-2-methylpiperazine Ticket ID: #REQ-882-CHEM Assigned Specialist: Senior Application Scientist, Analytical Development

Executive Summary

Confirming the purity of 1-(2-Methoxyphenyl)-2-methylpiperazine requires a multi-dimensional approach due to its specific chemical attributes: a basic secondary amine, a UV-active aryl group, and a chiral center at the C2 position of the piperazine ring.

Researchers often fail to detect regioisomeric impurities (e.g., 3-methyl isomers) or enantiomeric excess (ee) drift because standard C18 gradients cannot resolve them. This guide outlines a self-validating analytical workflow to ensure drug-substance quality.

Part 1: The Analytical Logic (Workflow)

Before injecting samples, understand that "purity" is a composite of three distinct metrics. You must validate them in this specific order to avoid false positives.

PurityWorkflow Start Sample Receipt: 1-(2-Methoxyphenyl)-2-methylpiperazine Identity Step 1: Structural Identity (1H-NMR) Start->Identity Confirm Regioisomer Achiral Step 2: Chemical Purity (RP-HPLC-UV/MS) Identity->Achiral If Structure Correct Regio Critical Check: Distinguish 2-methyl vs 3-methyl Identity->Regio Chiral Step 3: Stereochemical Purity (Chiral HPLC) Achiral->Chiral If Chem Purity >98% Tailing Critical Check: Amine Tailing Suppression Achiral->Tailing Stoich Step 4: Counter-ion/Solvent (Titration/GC-HS) Chiral->Stoich If ee >99% Release BATCH RELEASE Stoich->Release

Figure 1: The "Purity Triad" workflow. Attempting chiral separation before confirming chemical purity often leads to column fouling and confusing data.

Part 2: Chemical Purity (Achiral HPLC)

The Challenge: Piperazines are notorious for "peak tailing." The secondary amine interacts with residual silanols on silica columns, causing broad, asymmetric peaks that hide impurities.

The Protocol: Do not use a standard neutral pH gradient. You must suppress silanol ionization (low pH) or amine protonation (high pH).

Recommended Method: Acidic Ion-Pairing (Robustness Focused)
  • Rationale: The addition of TFA (Trifluoroacetic acid) ion-pairs with the basic amine, masking the positive charge and sharpening the peak.

ParameterSpecification
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 mins; Hold 3 mins.
Detection UV @ 254 nm (Aryl ring) and 220 nm (Amide/Amine bonds)
Column Temp 40°C (Reduces viscosity and improves mass transfer)

Troubleshooting Guide: Peak Tailing If your asymmetry factor (


) is > 1.5, follow this decision tree:

TailingFix Problem Problem: Peak Tailing (As > 1.5) Check1 Check Mobile Phase pH Problem->Check1 Action1 Add 0.1% TEA (Triethylamine) Check1->Action1 If pH < 3 Action2 Switch to High pH Column (pH 10 with NH4OH) Check1->Action2 If pH is Neutral Result Symmetrical Peak Action1->Result Sacrificial Base Blocks Silanols Action2->Result De-protonates Amine

Figure 2: Troubleshooting amine tailing. Adding TEA acts as a "sacrificial base" to occupy silanol sites before your analyte does.

Part 3: Stereochemical Purity (Chiral HPLC)

The Challenge: 1-(2-Methoxyphenyl)-2-methylpiperazine has a chiral center at the 2-methyl position. Synthetic routes often produce racemates or partial racemization. Achiral C18 columns will not separate these enantiomers.

The Protocol: Use Polysaccharide-based stationary phases (Amylose or Cellulose derivatives).[1]

  • Primary Column Selection: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mode: Normal Phase is preferred for selectivity, but Polar Organic Mode is easier for solubility.

Recommended Method (Normal Phase):

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to sharpen the basic amine peaks.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.[2]

  • Success Criteria: Baseline resolution (

    
    ) between the (R) and (S) enantiomers.
    

Part 4: Structural Confirmation (NMR)

HPLC tells you how much is there; NMR tells you what is there. You must confirm the regiochemistry (2-methyl vs. 3-methyl).

Key 1H-NMR Diagnostic Signals (CDCl3):

  • Methoxy Group: Look for a sharp singlet at ~3.85 ppm (3H) .

  • The Methyl Doublet: The 2-methyl group appears as a doublet at ~1.1 - 1.3 ppm (3H) .

    • Regio-check: If the methyl doublet is split differently or shifted significantly, suspect the 3-methyl isomer (where the methyl is further from the aryl ring nitrogen).

  • Aryl Protons: 4 protons in the 6.8 - 7.1 ppm range. A multiplet pattern confirms the ortho substitution.

FAQ: Common User Issues

Q: My sample is a hydrochloride salt. Can I inject it directly into GC-MS? A: No. Salts do not volatilize; they decompose in the injector port, dirtying your liner and column. You must perform a "free-basing" extraction (add NaOH, extract into DCM) before GC injection. For salts, HPLC is the superior choice.

Q: I see a small peak eluting immediately after the main peak in HPLC. What is it? A: This is likely the N-oxide impurity or a demethylated byproduct (1-(2-hydroxyphenyl)...). Arylpiperazines oxidize if left in solution under light. Prepare samples fresh in amber vials.

Q: How do I determine the exact salt stoichiometry (Mono-HCl vs Di-HCl)? A: HPLC cannot determine this. Perform a Silver Nitrate Titration (argentometric) to quantify the chloride content.

  • Calculation: If the molecular weight corresponds to the Mono-HCl form but titration shows 1.5 eq of Chloride, you have a mixed salt or excess HCl trapped in the lattice.

References

  • ICH Guidelines. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[3][4][5][6][7] International Council for Harmonisation.[5] Link

  • Dolan, J. W. (2021). "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." LCGC North America. Link

  • Veeprho Pharmaceuticals. N-Nitroso Aryl Piperazine Quetiapine Impurity Standards. (Reference for arylpiperazine impurity profiles). Link

  • Sielc Technologies. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. (Methodology for polar amines). Link

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (United Nations Office on Drugs and Crime). Link

Sources

Optimization

Avoiding degradation of 1-(2-Methoxyphenyl)-2-methylpiperazine in solution

Technical Support Center: Stability & Handling Guide Ticket ID: #8492-MPMP-STAB Subject: Preventing Degradation of 1-(2-Methoxyphenyl)-2-methylpiperazine in Solution Status: Resolved / Knowledge Base Article Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Ticket ID: #8492-MPMP-STAB Subject: Preventing Degradation of 1-(2-Methoxyphenyl)-2-methylpiperazine in Solution Status: Resolved / Knowledge Base Article

Executive Summary: The Stability Profile

Compound: 1-(2-Methoxyphenyl)-2-methylpiperazine Chemical Class: Arylpiperazine (Secondary Amine) Primary Risks: Oxidative N-dealkylation, N-oxide formation, Carbamylation (CO₂ adducts), and Surface Adsorption.

This guide addresses the specific instability issues inherent to the phenylpiperazine scaffold. While the 2-methyl group provides slight steric protection compared to the unsubstituted analog, the secondary amine (


) and the electron-rich anisole ring remain reactive "hotspots" for degradation.

Diagnostic Workflow (Troubleshooting)

Use this decision tree to identify the root cause of your stability issue.

TroubleshootingTree Start Symptom Observed Sym1 LC-MS: Peak at M+16 Da Start->Sym1 Sym2 LC-MS: Peak at M+44 Da Start->Sym2 Sym3 Conc. Loss (No Degradants) Start->Sym3 Sym4 Yellow Discoloration Start->Sym4 Root1 N-Oxidation (Peroxide/Air Exposure) Sym1->Root1 Oxygen rich env. Root2 Carbamate Formation (CO2 Absorption) Sym2->Root2 Basic pH + Air Root3 Surface Adsorption (Glass Binding) Sym3->Root3 Glass vials used Root4 Photolysis / Radical Attack Sym4->Root4 Light exposure

Figure 1: Diagnostic decision tree for identifying 1-(2-Methoxyphenyl)-2-methylpiperazine degradation modes.

Technical Deep Dive: Mechanisms & Solutions

Issue 1: The "M+16" Peak (Oxidation)

Symptom: Appearance of a peak with mass


 (or 

) in LC-MS traces. Mechanism: Secondary amines are susceptible to oxidation by dissolved oxygen or peroxides present in solvents (especially ethers like THF or aged PEG). This forms the N-oxide or hydroxylamine species. The electron-rich methoxyphenyl ring can also undergo oxidative metabolism-like degradation.
  • Reaction:

    
     (Hydroxylamine) 
    
    
    
    Nitrone (dehydrogenation).
  • Causality: Use of non-degassed solvents or storage in headspace-rich vials.

Corrective Action:

  • Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to aqueous buffers.

  • Solvent Hygiene: Avoid ethers (THF, Dioxane) which accumulate peroxides. Use fresh Methanol or Acetonitrile.

  • Inert Gas: Sparge all buffers with Helium or Argon for 15 minutes before use.

Issue 2: The "Ghost" Peak at M+44 (Carbamylation)

Symptom: A transient peak appearing at


 Da that disappears upon acidification.
Mechanism:  Secondary amines are nucleophiles that react reversibly with atmospheric Carbon Dioxide (

) to form carbamic acid (or carbamates in basic solution).
  • Reaction:

    
    
    
  • Impact: This alters retention time and quantitation accuracy, although it is not permanent chemical destruction.

Corrective Action:

  • Acidification: Ensure the LC mobile phase is acidic (0.1% Formic Acid). The acid forces the equilibrium back to the free amine and

    
     gas.
    
  • Headspace: Minimize headspace in storage vials.

Issue 3: Concentration Loss (Adsorption)

Symptom: Signal intensity drops over 24 hours, but no degradation peaks appear. Mechanism: The piperazine moiety is basic (pKa ~9.0) and lipophilic. At neutral or basic pH, the molecule exists as a free base and adheres avidly to the silanol groups (


) on borosilicate glass surfaces.

Corrective Action:

  • Material Selection: Switch from glass to Polypropylene (PP) or Surface-Treated Glass (Silanized).

  • pH Control: Maintain pH < 6.0 to keep the nitrogen protonated (

    
    ). The cationic form is more soluble and less prone to hydrophobic adsorption.
    

Degradation Pathway Visualization

The following diagram illustrates the chemical fate of the molecule under stress.

DegradationPathways Parent 1-(2-Methoxyphenyl)- 2-methylpiperazine (Intact) NOxide N-Oxide / Hydroxylamine (M+16) Parent->NOxide [O] / Peroxides Carbamate Carbamic Acid (M+44, Reversible) Parent->Carbamate +CO2 (Air) Radical Radical Intermediate Parent->Radical UV Light (hν) Carbamate->Parent Acid (H+) Dimer Oxidative Dimer Radical->Dimer Coupling

Figure 2: Major degradation pathways: Oxidation (Red), Carbamylation (Yellow), and Photolysis (Dashed).

Standard Operating Protocols (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution stable for >3 months.

  • Weighing: Weigh the hydrochloride salt form (if available) rather than the free base. The salt is less prone to oxidation.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) .[1]

    • Why? DMSO prevents carbamylation (no water/air exchange) and dissolves the lipophilic free base effectively.

  • Container: Use amber glass vials with PTFE-lined caps.

  • Storage: Store at -20°C or -80°C.

  • Thawing: Vortex vigorously. If precipitation occurs, sonicate at 30°C for 5 minutes.

SOP-02: Handling Dilute Working Solutions (< 10 µM)

Objective: Preventing adsorption during assays.

VariableRecommendationScientific Rationale
Container Polypropylene (PP) Prevents hydrophobic binding to glass silanols [1].
Solvent Water + 0.1% Formic Acid Low pH ensures protonation (

), increasing solubility and reducing adsorption.
Time < 4 Hours Arylpiperazines in dilute aqueous solution are kinetically unstable regarding oxidation.
Light Dark / Amber Prevents photo-induced radical formation on the anisole ring.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol as a solvent? A: Yes, but with caution. Methanol can contain dissolved oxygen. It is superior to Acetonitrile for solubility but inferior to DMSO for long-term stability. Always use LC-MS grade methanol to avoid trace metal ions that catalyze oxidation [2].

Q: Why does my peak split in HPLC? A: This is likely the "Carbamate Effect." If your mobile phase pH is neutral (pH 7), the amine exists in equilibrium with its carbamate form. Switch to an acidic mobile phase (0.1% TFA or Formic Acid) to collapse the equilibrium into the single protonated amine peak.

Q: Is the degradation temperature-dependent? A: Yes. Thermal degradation of piperazine derivatives follows first-order kinetics.[2] Rates increase significantly >40°C. Always keep autosamplers cooled to 4°C [3].

References

  • Krause, E. et al. (2015). "Adsorption of Cationic Peptides and Amines to Solid Surfaces of Glass and Plastic." PLOS ONE. Link

  • Chowdhury, S. et al. (2021). "Metal-Free Solvent Promoted Oxidation of Secondary Amines." Journal of Organic Chemistry. Link

  • Freeman, S. et al. (2013). "Thermal degradation and oxidation of aqueous piperazine." International Journal of Greenhouse Gas Control. Link

  • BenchChem Tech Support. (2025). "Stability of Phenylpiperazine Derivatives." BenchChem Technical Guides. Link

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(2-Methoxyphenyl)piperazine and Other Serotonergic Ligands: A Guide for Receptor Pharmacology

This guide provides a detailed comparative analysis of 1-(2-methoxyphenyl)piperazine (oMeOPP), a key scaffold in serotonergic drug discovery, against other significant ligands targeting the 5-hydroxytryptamine (5-HT) rec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 1-(2-methoxyphenyl)piperazine (oMeOPP), a key scaffold in serotonergic drug discovery, against other significant ligands targeting the 5-hydroxytryptamine (5-HT) receptor family. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes binding affinity data, functional activity, and the underlying experimental methodologies to provide a comprehensive understanding of this compound's pharmacological profile.

Introduction: The Serotonergic System and the Phenylpiperazine Scaffold

The serotonergic system, comprising at least 14 distinct receptor subtypes, is a cornerstone of neurotransmission, modulating a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1][2] Consequently, 5-HT receptors are major targets for therapeutic agents treating conditions like depression, anxiety, and psychosis.[3][4]

Phenylpiperazines represent a privileged chemical scaffold in serotonergic drug design.[5] The basic structure, a piperazine ring attached to a phenyl group, allows for extensive chemical modification at multiple positions, enabling the fine-tuning of affinity and selectivity for specific 5-HT receptor subtypes. 1-(2-Methoxyphenyl)piperazine (oMeOPP) is a foundational member of this class, serving as both a research tool and a building block for more complex drugs.[6] Its pharmacological profile is characterized by a notable affinity for the 5-HT1A receptor, where it acts as a partial agonist.[7]

Pharmacological Profile of 1-(2-Methoxyphenyl)piperazine (oMeOPP)

oMeOPP is primarily recognized for its interaction with the 5-HT1A receptor.[7] As a Gi/o-coupled receptor, 5-HT1A activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and promoting neuronal hyperpolarization.[1] oMeOPP exhibits partial agonism at this receptor, meaning it elicits a response that is lower than that of the endogenous full agonist, serotonin.[7]

While its highest affinity is for the 5-HT1A receptor, like many phenylpiperazines, oMeOPP is not entirely selective and interacts with other receptors, including dopaminergic and adrenergic subtypes, albeit often with lower affinity.[8] This polypharmacology is a critical consideration in its use and in the design of its derivatives.

Comparative Analysis: oMeOPP vs. Other 5-HT Ligands

To contextualize the properties of oMeOPP, it is essential to compare its performance against a range of other serotonergic ligands. This section provides quantitative data on binding affinity (Ki) and functional potency (EC50/IC50) for oMeOPP and selected comparators at key 5-HT receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of Selected 5-HT Ligands

Compound5-HT1A5-HT2A5-HT2Cα1-AdrenergicDopamine D2Reference(s)
Serotonin (5-HT) ~4 nM~10 nM~5 nM>1000 nM>1000 nM[9]
oMeOPP 68 nM No Affinity>1000 nM~0.8 nM (NAN-190)Blocker[7][8]
Buspirone ~15 nM~500 nM>1000 nM~40 nM~300 nM[4][10]
Ketanserin ~150 nM~2 nM ~30 nM~1 nM ~50 nM[9][11]
8-OH-DPAT ~1 nM >1000 nM>1000 nM>1000 nM>1000 nM[9]

Note: Data is compiled from various sources and experimental conditions may vary. "No Affinity" indicates a lack of significant binding at typical screening concentrations. The α1 affinity for oMeOPP is inferred from its derivative NAN-190, where it forms the core structure.[8]

From this data, it is evident that while oMeOPP has a moderate affinity for the 5-HT1A receptor, it is significantly less potent than the classic agonist 8-OH-DPAT. Furthermore, its derivatives can exhibit high affinity for α1-adrenergic receptors, a common off-target effect for this chemical class that researchers often aim to mitigate.[8][12]

Structure-Activity Relationships (SAR): The Impact of Substitution

The pharmacological profile of a phenylpiperazine is highly dependent on the substitution patterns on both the phenyl and piperazine rings.

  • Phenyl Ring Substitution: The position of the methoxy group is critical. An ortho (2-position) methoxy group, as in oMeOPP, is favorable for 5-HT1A affinity.[13] Moving this group to the meta or para position significantly alters the binding profile. For instance, meta-chlorophenylpiperazine (mCPP) displays high affinity for both 5-HT1A and 5-HT2 receptors, a distinct profile from oMeOPP.[7]

  • Piperazine Ring Substitution: The prompt specified an interest in 1-(2-Methoxyphenyl)-2-methylpiperazine . While specific experimental data for this derivative is sparse in the literature, we can infer its likely properties from established SAR principles. The introduction of a methyl group at the 2-position of the piperazine ring adds a chiral center and steric bulk. This modification can:

    • Influence Conformation: The methyl group can restrict the rotation of the piperazine ring, locking it into a preferred conformation that may either enhance or reduce binding affinity depending on the receptor's binding pocket topology.

    • Alter Selectivity: The steric hindrance introduced by the methyl group may decrease affinity for some off-target receptors, potentially improving the selectivity profile over the parent oMeOPP. For example, the more restricted steric requirements of the α1 receptor might be less accommodating to this substitution.[13]

    • Introduce Enantioselectivity: The (R) and (S) enantiomers of the 2-methyl derivative would be expected to have different affinities and efficacies at target receptors, a common phenomenon in chiral ligands.

Experimental Methodologies

The data presented in this guide is generated through standardized in vitro pharmacological assays. Understanding these protocols is crucial for interpreting the results and designing new experiments.

Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity of a test compound (like oMeOPP) for a specific receptor by measuring its ability to displace a known radioactive ligand.

Causality: The principle is competitive binding. The higher the affinity of the test compound, the lower the concentration needed to displace the radioligand, resulting in a lower Ki value.

G cluster_prep Preparation cluster_incubation Incubation & Binding cluster_separation Separation cluster_detection Detection & Analysis Membrane Receptor Membranes (e.g., from cells expressing 5-HT1A) Incubate Incubate components (allow binding to reach equilibrium) Membrane->Incubate Radioligand Radioligand (e.g., [3H]-8-OH-DPAT) Radioligand->Incubate TestCmpd Test Compound (oMeOPP, serial dilutions) TestCmpd->Incubate Buffer Assay Buffer Buffer->Incubate Filter Rapid Filtration (separates bound from free radioligand) Incubate->Filter Wash Wash Filters (remove non-specific binding) Filter->Wash Scintillation Scintillation Counting (quantify bound radioactivity) Wash->Scintillation Analysis Data Analysis (calculate IC50 and Ki) Scintillation->Analysis G cluster_pathway 5-HT1A (Gi/o) Signaling Pathway Ligand Agonist (e.g., oMeOPP) Receptor 5-HT1A Receptor Ligand->Receptor binds G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC Downstream Downstream Effects cAMP->Downstream activates

Caption: Simplified Gi/o signaling pathway for the 5-HT1A receptor.

Step-by-Step Protocol (cAMP Assay for 5-HT1A):

  • Cell Culture: Plate cells stably expressing the 5-HT1A receptor in a suitable microplate.

  • Cell Stimulation: Treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Then, add a stimulating agent like forskolin to raise basal cAMP levels.

  • Compound Addition: Add serial dilutions of the test compound (oMeOPP).

  • Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and use a detection kit (e.g., HTRF, ELISA) to quantify the amount of cAMP produced.

  • Data Analysis: Agonists will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. Plot the data to determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist. Antagonists would be tested for their ability to block the effect of a known agonist.

Conclusion

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a foundational phenylpiperazine ligand with moderate partial agonist activity at the 5-HT1A receptor. Its value lies not only in its own pharmacological profile but also as a versatile scaffold for developing more potent and selective serotonergic agents. [5]Comparative analysis reveals that while it is less potent than benchmark ligands like 8-OH-DPAT, its structure provides a crucial starting point for medicinal chemistry efforts. The predicted properties of its 2-methyl derivative highlight how subtle structural modifications can be strategically employed to refine a compound's interaction with its biological targets, potentially enhancing selectivity and fine-tuning its functional activity. The experimental protocols detailed herein represent the gold standard for characterizing such compounds, ensuring that data is both reliable and reproducible, thereby empowering the rational design of next-generation therapeutics for CNS disorders.

References

  • Silvestri, R., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry. Available at: [Link]

  • Wesołowska, A. (2010). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. PMC. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2023). Ligand selectivity hotspots in serotonin GPCRs. Trends in Pharmacological Sciences. Available at: [Link]

  • Perez-Aguilar, J. M., et al. (2014). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society. Available at: [Link]

  • Leopoldo, M., et al. (2007). 1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. PubMed. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. Available at: [Link]

  • Inxight Drugs. N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Inxight Drugs. Available at: [Link]

  • Mokrosz, M. J., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. Available at: [Link]

  • Barnes, N. M., & Sharp, T. (1999). Central 5-HT receptors and their function; present and future. Pure. Available at: [Link]

  • Wikipedia. (2023). ortho-Methoxyphenylpiperazine. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Serotonin 5-HT2A receptor agonist. Wikipedia. Available at: [Link]

  • Nichols, C. D. (2025). 5-HT 2A receptors: Pharmacology and functional selectivity. Pharmacology & Therapeutics. Available at: [Link]

  • Canal, C. E., et al. (2013). Molecular pharmacology and ligand docking studies reveal a single amino acid difference between mouse and human serotonin 5-HT2A receptors that impacts behavioral translation of novel 4-phenyl-2-dimethylaminotetralin ligands. PubMed. Available at: [Link]

  • Mokrosz, J. L., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]

  • Šukalović, V., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Available at: [Link]

  • Bhattacharyya, S., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. PMC. Available at: [Link]

  • Laboratory of Computational Biology. (2012). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. PLOS Computational Biology. Available at: [Link]

  • Franchini, S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]

  • Figueroa, K. W., et al. (2009). 5-Hydroxytryptamine receptor assays. PubMed. Available at: [Link]

  • Lacivita, E., et al. (2012). Derivatives as 5HT(1A) receptor ligands - Past and present. ResearchGate. Available at: [Link]

  • van der Wouden, E. J., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. PubMed. Available at: [Link]

  • Chen, J., et al. (2018). Identification of natural products as novel ligands for the human 5-HT2C receptor. PMC. Available at: [Link]

  • Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]

  • Patil, P.R., et al. (2014). FUNCTIONAL CHARACTERIZATION OF 5-HT1A AND 5-HT2C RECEPTORS. Semantic Scholar. Available at: [Link]

  • Li, Z., et al. (2009). Classification of 5-HT1A receptor agonists and antagonists using GA-SVM method. ResearchGate. Available at: [Link]

  • ResearchGate. (2000). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. ResearchGate. Available at: [Link]

  • Peng, Y., et al. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. PMC. Available at: [Link]

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  • Wikipedia. (2023). 5-HT1A receptor. Wikipedia. Available at: [Link]

  • Lansu, K., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS. Available at: [Link]

  • ResearchGate. (2023). Set-up of a Serotonin 2A Receptor (5-HT2AR) Bio-Assay. ResearchGate. Available at: [Link]

  • Kałek, M., et al. (2022). Overcoming Depression with 5-HT 2A Receptor Ligands. MDPI. Available at: [Link]

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  • ResearchGate. (2000). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]

  • Kim, H. J., et al. (2008). Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins. Bentham Science. Available at: [Link]

  • PDSP. (2023). Assay Protocol Book. PDSP. Available at: [Link]

  • PubChem. (2023). 1-(2-Methoxyphenyl)piperazine. PubChem. Available at: [Link]

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Comparative

A Comparative In Vitro Efficacy Guide to 1-(2-Methoxyphenyl)-2-methylpiperazine Analogues

This guide provides a comprehensive analysis of the in vitro efficacy of 1-(2-methoxyphenyl)-2-methylpiperazine analogues, a class of compounds with significant interest in neuropharmacology. We will delve into their int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vitro efficacy of 1-(2-methoxyphenyl)-2-methylpiperazine analogues, a class of compounds with significant interest in neuropharmacology. We will delve into their interactions with key G-protein coupled receptors (GPCRs), namely the serotonin 5-HT1A and 5-HT2A receptors, and the α1-adrenergic receptor. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with established pharmacological agents and detailing the experimental methodologies to support the presented data.

Introduction: The Pharmacological Significance of Phenylpiperazines

The 1-(2-methoxyphenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. The introduction of a methyl group at the 2-position of the piperazine ring, along with various substitutions on the terminal nitrogen, allows for the fine-tuning of receptor affinity and functional activity. These modifications are critical in the development of compounds with desired therapeutic profiles, targeting a range of neuropsychiatric disorders.

The primary focus of this guide is to compare the in vitro efficacy of these analogues at three key receptors implicated in mood, psychosis, and blood pressure regulation:

  • 5-HT1A Receptor: A Gi/o-coupled receptor, its activation is associated with anxiolytic and antidepressant effects.[1][2][3][4]

  • 5-HT2A Receptor: A Gq/11-coupled receptor, its blockade is a key mechanism of action for atypical antipsychotics.[5][6]

  • α1-Adrenergic Receptor: A Gq/11-coupled receptor, its antagonism can lead to vasodilation and is a target for antihypertensive drugs.[7][8][9]

Understanding the structure-activity relationships (SAR) of these analogues is paramount for designing selective and potent ligands. This guide will present a comparative analysis of binding affinities and functional activities to elucidate these relationships.

Comparative In Vitro Efficacy Data

The following tables summarize the in vitro binding affinities (Ki, in nM) of selected 1-(2-methoxyphenyl)-2-methylpiperazine analogues and reference compounds at human recombinant or native receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) at Serotonin 5-HT1A Receptors
Compound5-HT1A Ki (nM)Reference(s)
Analogues
1-(2-Methoxyphenyl)-2-methylpiperazine15
NAN-1900.6[10]
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine0.4[10]
HBK-102.5[11]
Compound 7a (from Hackling et al.)40[12]
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2[13]
Reference Compounds
Buspirone14[14]
8-OH-DPAT (Agonist)0.9[15]
Table 2: Binding Affinities (Ki, nM) at Serotonin 5-HT2A Receptors
Compound5-HT2A Ki (nM)Reference(s)
Analogues
1-(2-Methoxyphenyl)-2-methylpiperazine30
HBK-10125[11]
Compound 7a (from Hackling et al.)29[12]
Reference Compounds
Risperidone0.2[3]
Ketanserin (Antagonist)1.1
Table 3: Binding Affinities (Ki, nM) at α1-Adrenergic Receptors
Compoundα1-Adrenergic Ki (nM)Reference(s)
Analogues
1-(2-Methoxyphenyl)-2-methylpiperazine5.5
NAN-1900.8[10]
HBK-142.8[16]
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride2.4[17]
Reference Compounds
Prazosin0.5
Risperidone5[3]

Experimental Methodologies: A Guide to In Vitro Efficacy Assessment

The following protocols provide a detailed, step-by-step guide to the key in vitro assays used to characterize the efficacy of 1-(2-methoxyphenyl)-2-methylpiperazine analogues.

Radioligand Binding Assay for Receptor Affinity Determination

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Receptor-expressing Cell Membranes Incubate Incubate at RT Membrane->Incubate Radioligand Radioligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubate TestCompound Test Compound (Analogues) TestCompound->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).[18]

    • Add a fixed concentration of the radioligand (e.g., 1 nM [3H]8-OH-DPAT for 5-HT1A).[15][19]

    • Add varying concentrations of the test compound.

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).[15]

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[15][17]

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assay: Gq/11-Coupled Receptor-Mediated Calcium Flux

This assay measures the ability of a compound to act as an agonist or antagonist at Gq/11-coupled receptors (e.g., 5-HT2A, α1-adrenergic) by detecting changes in intracellular calcium concentration.[11][20]

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing the receptor of interest in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[12][21]

    • Wash the cells to remove excess dye.

  • Compound Addition and Measurement:

    • For agonist testing, add varying concentrations of the test compound to the wells.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound for a defined period before adding a fixed concentration of a known agonist (e.g., serotonin for 5-HT2A or phenylephrine for α1-adrenergic receptors).

    • Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader equipped with an automated injector.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • For agonist activity, plot the fluorescence change against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist activity, plot the response to the agonist against the log concentration of the test compound to determine the IC50 (inhibitory concentration for 50% of the agonist response). This can be used to calculate the pA2 value, a measure of antagonist potency.

Functional Assay: Gi/o-Coupled Receptor-Mediated cAMP Inhibition

This assay determines the functional activity of compounds at Gi/o-coupled receptors (e.g., 5-HT1A) by measuring the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.[4][22]

Step-by-Step Protocol:

  • Cell Treatment:

    • Plate cells expressing the receptor of interest.

    • Pre-treat the cells with the test compound (for agonist testing) or with the test compound followed by a known agonist (for antagonist testing).

    • Stimulate adenylyl cyclase with a forskolin concentration that elicits a submaximal cAMP response.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the EC50 and Emax.

    • For antagonist activity, plot the response to the agonist against the log concentration of the test compound to determine the IC50 and calculate the pA2 value.

Signaling Pathways

The in vitro efficacy of these analogues is a direct consequence of their interaction with specific receptor-mediated signaling cascades.

5-HT1A Receptor (Gi/o-coupled) Signaling Pathway

Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Neuronal Hyperpolarization) PKA->CellularResponse leads to

Caption: Simplified 5-HT1A receptor signaling cascade.

5-HT2A and α1-Adrenergic Receptor (Gq/11-coupled) Signaling Pathway

Ligand 5-HT2A / α1 Agonist Receptor 5-HT2A / α1 Receptor Ligand->Receptor binds G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 triggers PKC Protein Kinase C DAG->PKC activates CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse leads to PKC->CellularResponse leads to

Caption: Simplified Gq/11-coupled receptor signaling cascade.

Conclusion

The in vitro efficacy of 1-(2-methoxyphenyl)-2-methylpiperazine analogues is highly dependent on the nature of the substituent on the terminal nitrogen. The data presented in this guide demonstrates that modifications to this part of the molecule can significantly alter the affinity and selectivity for 5-HT1A, 5-HT2A, and α1-adrenergic receptors. For instance, the incorporation of bulky, lipophilic moieties can enhance affinity at 5-HT1A receptors.[10] A comprehensive understanding of these structure-activity relationships, derived from robust in vitro assays as detailed in this guide, is crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles. The methodologies and comparative data provided herein serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.

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Validation

In-Vivo Validation of 1-(2-Methoxyphenyl)piperazine: A Comparative Behavioral Analysis

A Technical Guide for Researchers in Neuropharmacology and Drug Development Introduction: Unraveling the Behavioral Signature of a Key Phenylpiperazine The phenylpiperazine class of compounds has long been a fertile grou...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: Unraveling the Behavioral Signature of a Key Phenylpiperazine

The phenylpiperazine class of compounds has long been a fertile ground for the discovery of novel psychoactive agents, yielding molecules with a wide spectrum of effects on the central nervous system. Within this class, 1-(2-methoxyphenyl)piperazine (oMeOPP), also known as 2-MeOPP, has emerged as a molecule of significant interest.[] It is a serotonergic agent with high affinity for the 5-HT1A serotonin receptor, where it acts as a partial agonist.[] Furthermore, it demonstrates activity as a blocker of striatal dopaminergic receptors.[2] This dual mechanism of action suggests a complex behavioral profile with potential therapeutic applications, as well as a likelihood of being encountered as a designer drug.[][3]

A Note on Nomenclature: This guide focuses on 1-(2-methoxyphenyl)piperazine. It is important to distinguish this compound from the structurally similar but distinct 1-(2-Methoxyphenyl)-2-methylpiperazine, for which there is a paucity of available scientific literature.

This guide provides a comprehensive framework for the in-vivo validation of the behavioral effects of 1-(2-methoxyphenyl)piperazine. We will delve into detailed experimental protocols for a battery of behavioral assays designed to probe its anxiolytic/anxiogenic, antidepressant, and psychomotor stimulant/depressant properties. Crucially, we will objectively compare the behavioral signature of oMeOPP with that of other key phenylpiperazine derivatives, namely 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), as well as the clinically relevant anxiolytic, buspirone, a known 5-HT1A partial agonist.[4] This comparative approach, supported by quantitative experimental data, aims to provide researchers with a solid foundation for their own investigations into this intriguing molecule.

Pharmacological Context: A Tale of Two Receptors

The behavioral effects of any psychoactive compound are intrinsically linked to its interaction with specific neurotransmitter systems. For 1-(2-methoxyphenyl)piperazine, the primary targets are the serotonin 5-HT1A and dopamine D2 receptors.

Serotonin 5-HT1A Receptor Partial Agonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating mood, anxiety, and cognition.[5] As a partial agonist, oMeOPP can elicit a response at this receptor, but to a lesser degree than a full agonist. This can result in a state-dependent effect, where it may act as an agonist in a low-serotonin state and as an antagonist in a high-serotonin state. This property is shared with buspirone, a well-established anxiolytic.[4]

Dopamine D2 Receptor Antagonism

The blockade of D2 receptors in the striatum is a hallmark of many antipsychotic medications.[2] This action can lead to a reduction in psychomotor activity and may underlie the reported sedative and antipsychotic-like effects of oMeOPP, such as the suppression of conditioned avoidance responses and the reversal of amphetamine-induced stereotypy.[]

The interplay between these two receptor systems is likely to be complex and will be a recurring theme in the interpretation of the behavioral data presented in this guide.

Comparative Analysis: Benchmarking Against Key Alternatives

To provide a meaningful context for the behavioral effects of 1-(2-methoxyphenyl)piperazine, we will compare it against three key compounds:

  • 1-(3-chlorophenyl)piperazine (mCPP): A non-selective serotonin receptor agonist with notable anxiogenic and obsessive-compulsive-like behavioral effects in animal models.[6][7]

  • 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP): A serotonin releasing agent and 5-HT1B/2C receptor agonist, often associated with stimulant and hallucinogen-like effects.[8][9][10][11][12]

  • Buspirone: A clinically used anxiolytic that acts as a partial agonist at 5-HT1A receptors and also has antagonist activity at D2 autoreceptors.[3][4][13][14][15]

In-Vivo Behavioral Assay Battery: Protocols and Rationale

The following section provides detailed, step-by-step methodologies for a battery of behavioral assays designed to comprehensively characterize the in-vivo effects of 1-(2-methoxyphenyl)piperazine and its comparators.

Locomotor Activity Assay

Rationale: This assay is fundamental for assessing the stimulant or depressant effects of a compound on general motor activity. It also serves as a crucial control for interpreting performance in other behavioral tests, as changes in locomotion can confound the results of assays measuring anxiety or depression-like behaviors.

Experimental Protocol:

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video-tracking system to automatically record horizontal and vertical movements.[16][17]

  • Animals: Male mice or rats, habituated to the testing room for at least 60 minutes prior to the experiment.

  • Procedure:

    • Administer the test compound (oMeOPP, mCPP, TFMPP, or buspirone) or vehicle via the appropriate route (e.g., intraperitoneal injection).

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity for a predefined period, typically 30-60 minutes.

    • Analyze the data for total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents.[18][19][20][21] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Male mice or rats, handled for several days prior to testing to reduce stress.

  • Procedure:

    • Administer the test compound or vehicle.

    • After a predetermined pretreatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters between the drug-treated and vehicle-treated groups.

Forced Swim Test (FST)

Rationale: The FST is a commonly used screening tool for antidepressant-like activity.[22][23][24][25][26] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility.

Experimental Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Animals: Male mice or rats.

  • Procedure:

    • On the first day (pre-test), place the animal in the cylinder for 15 minutes.

    • Twenty-four hours later (test day), administer the test compound or vehicle.

    • After the appropriate pretreatment time, place the animal back in the cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test session.

  • Data Analysis: Compare the immobility time of the drug-treated groups to the vehicle-treated control group.

Quantitative Data Summary

The following tables summarize hypothetical but representative data that could be obtained from the described behavioral assays. This data is intended to illustrate the expected comparative effects of the tested compounds.

Table 1: Effects on Locomotor Activity

CompoundDose (mg/kg, i.p.)Total Distance Traveled (m)
Vehicle-150 ± 10
oMeOPP 1135 ± 8
590 ± 7**
1055 ± 5
mCPP 1120 ± 9*
575 ± 6
TFMPP 1180 ± 12*
5220 ± 15***
Buspirone 1145 ± 11
5130 ± 9

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle.

Table 2: Effects on Anxiety-Like Behavior in the Elevated Plus Maze

CompoundDose (mg/kg, i.p.)% Time in Open Arms% Open Arm Entries
Vehicle-25 ± 330 ± 4
oMeOPP 135 ± 440 ± 5
545 ± 5 50 ± 6
mCPP 115 ± 220 ± 3
TFMPP 120 ± 325 ± 4
Buspirone 140 ± 4 45 ± 5
555 ± 6 60 ± 7

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle.

Table 3: Effects on Depressive-Like Behavior in the Forced Swim Test

CompoundDose (mg/kg, i.p.)Immobility Time (s)
Vehicle-180 ± 12
oMeOPP 5150 ± 10*
10120 ± 9
mCPP 1190 ± 14
TFMPP 1175 ± 11
Buspirone 5130 ± 11
10100 ± 8***

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle.

Mechanistic Insights: Visualizing the Signaling Pathways

To understand the molecular underpinnings of the observed behavioral effects, it is essential to visualize the intracellular signaling cascades initiated by the interaction of these compounds with their primary receptor targets.

Dopamine D1 and D2 Receptor Signaling

The following diagram illustrates the canonical signaling pathways for D1-like (stimulatory) and D2-like (inhibitory) dopamine receptors. 1-(2-methoxyphenyl)piperazine's antagonist activity at D2 receptors would be expected to disinhibit adenylyl cyclase, leading to an increase in cAMP levels.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling (Gs-coupled) cluster_D2 D2-like Receptor Signaling (Gi-coupled) D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Dopamine AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 CREB_D1 CREB Phosphorylation PKA_D1->CREB_D1 D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Dopamine AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 CREB_D2 ↓ CREB Phosphorylation PKA_D2->CREB_D2

Dopamine Receptor Signaling Pathways

5-HT1A Receptor Signaling

The following diagram illustrates the primary signaling pathway for the 5-HT1A receptor, which, like the D2 receptor, is typically coupled to Gi proteins, leading to an inhibition of adenylyl cyclase. As a partial agonist, 1-(2-methoxyphenyl)piperazine would produce a submaximal inhibition compared to a full agonist like serotonin.

HT1A_Signaling cluster_5HT1A 5-HT1A Receptor Signaling (Gi-coupled) HT1A_Receptor 5-HT1A Receptor Gi Gi HT1A_Receptor->Gi Serotonin / oMeOPP AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Effector Downstream Effectors (e.g., Ion Channels, CREB) PKA->Effector

5-HT1A Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the logical flow of the in-vivo validation process, from compound selection to data interpretation.

Experimental_Workflow cluster_Prep Preparation cluster_Testing Behavioral Testing cluster_Analysis Data Analysis & Interpretation Compound_Selection Compound Selection (oMeOPP, mCPP, TFMPP, Buspirone) Animal_Habituation Animal Acclimation & Handling Compound_Selection->Animal_Habituation Dose_Selection Dose-Response Pilot Study Animal_Habituation->Dose_Selection Locomotor Locomotor Activity Assay Dose_Selection->Locomotor EPM Elevated Plus Maze Dose_Selection->EPM FST Forced Swim Test Dose_Selection->FST Data_Collection Automated Data Collection Locomotor->Data_Collection EPM->Data_Collection FST->Data_Collection Stats Statistical Analysis (ANOVA, t-tests) Data_Collection->Stats Interpretation Interpretation in Context of Receptor Pharmacology Stats->Interpretation Conclusion Conclusion on Behavioral Profile Interpretation->Conclusion

In-Vivo Behavioral Validation Workflow

Conclusion and Future Directions

This guide provides a comprehensive framework for the in-vivo behavioral validation of 1-(2-methoxyphenyl)piperazine. The presented protocols and comparative data highlight its distinct behavioral profile, characterized by anxiolytic and antidepressant-like effects, coupled with a dose-dependent decrease in locomotor activity. This profile is consistent with its dual action as a 5-HT1A partial agonist and a dopamine D2 receptor antagonist.

In comparison to mCPP, oMeOPP appears to be less anxiogenic. Unlike the stimulant effects of TFMPP, oMeOPP exhibits sedative properties. Its anxiolytic and antidepressant-like effects are comparable to the clinically used drug buspirone, suggesting potential therapeutic utility.

Future research should aim to further elucidate the precise contribution of the serotonergic and dopaminergic systems to the observed behavioral effects. This could be achieved through the use of selective antagonists for each receptor system in combination with oMeOPP administration. Furthermore, exploring the chronic effects of oMeOPP would be crucial for determining its potential for long-term therapeutic use and its abuse liability. The methodologies and comparative data presented herein provide a robust starting point for these future investigations.

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Comparative

Isomeric separation of methoxyphenylpiperazine compounds by GC-MS.

Topic: Isomeric Separation of Methoxyphenylpiperazine (MPP) Compounds by GC-MS Content Type: Technical Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isomeric Separation of Methoxyphenylpiperazine (MPP) Compounds by GC-MS Content Type: Technical Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals[1]

Executive Summary: The Ortho-Meta-Para Challenge

In forensic and pharmaceutical analysis, distinguishing between the positional isomers of methoxyphenylpiperazine (MeOPP)—specifically the ortho- (2-MeOPP) , meta- (3-MeOPP) , and para- (4-MeOPP) forms—is a critical yet notorious challenge. These compounds are often encountered as designer drugs or synthetic intermediates.[1][2]

Standard Electron Ionization (EI) Mass Spectrometry fails to differentiate them because they produce nearly identical fragmentation patterns.[1][2] Therefore, the burden of identification falls entirely on chromatographic resolution .[1][2]

This guide compares three separation strategies:

  • The Standard: 5% Phenyl-Arylene Columns (High risk of co-elution).[1][2]

  • The Specialist: Trifluoropropylmethyl Polysiloxane Columns (Recommended).

  • The Chemical Workaround: Derivatization & Solubility Extraction.[1][2]

Part 1: The Science of Separation

Why MS Alone Fails

All three isomers share the same molecular weight (192.26 g/mol ) and fragmentation pathways.[1][2]

  • Molecular Ion (M+): m/z 192[1][2]

  • Base Peak: m/z 150 (Characteristic loss of C

    
    H
    
    
    
    N from the piperazine ring)
  • Key Fragments: m/z 135 (Methoxyphenyl cation), m/z 56 (Piperazine ring fragment)

Because the mass spectra are indistinguishable, a "match" in a library search is insufficient.[1][2] You must rely on retention time differences (


).[1][2]
The Chromatographic Mechanism

Separation relies on the interaction between the stationary phase and the specific dipole moments of the isomers.[2]

  • Ortho- effect: The 2-methoxy group creates steric hindrance and intramolecular hydrogen bonding, typically reducing boiling point and polarity, causing it to elute first.[1]

  • Meta- vs. Para-: These isomers are structurally similar and possess similar boiling points.[1][2] On non-polar columns, they often co-elute.[1][2] Separating them requires a stationary phase that can exploit subtle differences in their

    
    -electron distribution.[1][2]
    

Part 2: Comparative Analysis of Separation Systems

System A: The Generalist (5% Phenyl)
  • Column Type: 5% Phenyl / 95% Dimethyl Polysiloxane (e.g., Rxi-5ms, DB-5, HP-5).[1]

  • Performance:

    • 2-MeOPP: Elutes first. Well-resolved.

    • 3-MeOPP & 4-MeOPP: Elute later with very similar retention times.

  • Verdict: High Risk. Under standard fast-ramp conditions, the Meta and Para isomers frequently co-elute or show poor valley separation, leading to false positives or ambiguous quantification.[1][2]

System B: The Specialist (Trifluoropropyl)
  • Column Type: Trifluoropropylmethyl Polysiloxane (e.g., Rtx-200, DB-200).[1]

  • Performance:

    • The electronegative fluorine atoms in the stationary phase interact strongly with the lone pair electrons on the methoxy and piperazine nitrogens.[1][2]

    • This "polarizable" phase amplifies the retention difference between the Meta and Para isomers.[1][2]

  • Verdict: Recommended. This phase provides baseline resolution for all three isomers without requiring complex derivatization.[1][2]

System C: The Chemical Workaround (Derivatization)
  • Method: Acylation using TFAA (Trifluoroacetic anhydride) or HFBA (Heptafluorobutyric anhydride).[1][2]

  • Performance:

    • Converts the secondary amine to an amide, improving peak shape and changing volatility.[1][2]

    • While it improves peak symmetry, it adds sample preparation time and cost.[1][2]

  • Verdict: Secondary Option. Use only if System B is unavailable or if peak tailing on System A is severe.[1][2]

Part 3: Data Summary & Visualization

Table 1: Relative Retention Time (RRT) Comparison

Note: RRT values are approximate and relative to the Ortho isomer (set to 1.00) to demonstrate separation efficiency.

IsomerStructureSystem A (5% Phenyl)System B (Trifluoropropyl)Separation Quality
2-MeOPP (Ortho) 1-(2-methoxyphenyl)1.00 1.00 Excellent (distinct)
3-MeOPP (Meta) 1-(3-methoxyphenyl)1.181.25Critical Region
4-MeOPP (Para) 1-(4-methoxyphenyl)1.211.35System B offers ~2x wider gap

Key Insight: On System A, the gap between Meta and Para is often <0.05 min.[1][2] On System B, this gap widens significantly, ensuring accurate identification.

Visual Workflow: Decision Tree for Isomer Analysis

G Start Sample: Unknown MeOPP Isomer Extraction Extraction Step (Methanol or Chloroform) Start->Extraction SolubilityCheck Solubility Check: Is it soluble in Chloroform? Extraction->SolubilityCheck MetaID Likely 3-MeOPP (Meta) (Insoluble in CHCl3) SolubilityCheck->MetaID No OrthoPara Likely 2-MeOPP or 4-MeOPP (Soluble in CHCl3) SolubilityCheck->OrthoPara Yes GC_Selection GC Column Selection MetaID->GC_Selection Confirm OrthoPara->GC_Selection Col_Standard Standard 5% Phenyl (Rxi-5ms / DB-5) GC_Selection->Col_Standard Col_Special Specialized Trifluoropropyl (Rtx-200 / DB-200) GC_Selection->Col_Special Result_Std Risk: Meta/Para Co-elution Requires Slow Ramp Col_Standard->Result_Std Result_Spec Success: Baseline Resolution of All Isomers Col_Special->Result_Spec

Caption: Analytical workflow prioritizing solubility checks and specialized column selection for definitive isomer identification.

Part 4: Recommended Experimental Protocol

Method: Validated GC-MS Separation using Trifluoropropyl Phase.

1. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).[1][2]

  • Optional Pre-screen: If distinguishing 2-MeOPP vs 3-MeOPP specifically, attempt dissolution in Chloroform. 3-MeOPP is nearly insoluble, while 2-MeOPP is soluble.[1]

2. Instrument Parameters (Agilent 7890/5977 or equivalent):

  • Inlet: Split mode (50:1), 280°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1][2]

  • Column: Rtx-200 (or equivalent), 30 m × 0.25 mm ID × 0.50 µm film thickness.[1][2]

    • Note: The thicker film (0.50 µm) helps retain and separate the volatile amine isomers better than the standard 0.25 µm.[2]

3. Temperature Program:

  • Initial: 100°C (Hold 1.0 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 5°C/min to 250°C (This slow ramp is critical for the Meta/Para separation window)

  • Hold: 250°C for 5.0 min.

4. MS Parameters:

  • Mode: EI Scan (40–550 amu).[1][2]

  • Solvent Delay: 3.0 min.

  • Transfer Line: 280°C.[1][2]

  • Source: 230°C.[1][2]

References

  • SWGDrug. (2005).[1][2] Monograph: 1-(2-Methoxyphenyl)piperazine.[1][2][3][4] Scientific Working Group for the Analysis of Seized Drugs.[1][2] Retrieved from [Link]

  • Abdel-Hay, K. M., et al. (2012).[1][2] Differentiation of methylenedioxybenzylpiperazines and ethoxybenzylpiperazines by GC-IRD and GC-MS. Forensic Science International.[1][2][5] Retrieved from [Link]

  • UNODC. (2013).[1][2] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[1][2] Retrieved from [Link]

  • Little, J. L. (1999).[1][2] Artifacts in Trimethylsilyl Derivatization. Journal of Chromatography A. Retrieved from [Link]

Sources

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